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Ethephon-d4

Cat. No.: B561827
M. Wt: 148.52 g/mol
InChI Key: UDPGUMQDCGORJQ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethephon-d4 ( 1020719-29-2), with a molecular formula of C₂H₂D₄ClO₃P and a molecular weight of 148.52 g/mol, is a deuterated stable isotope of the plant growth regulator ethephon . This compound is synthetically produced for use as a certified reference material, essential for ensuring accurate and reliable analytical results in residue analysis . Its primary research value lies in the field of analytical chemistry, where it serves as an internal standard for the quantification of ethephon residues in complex matrices. Laboratories utilize this compound in methods based on liquid or gas chromatography coupled with mass spectrometry to monitor compliance with regulatory limits in food and environmental samples, thereby supporting food safety and environmental protection programs . Ethephon, the non-deuterated compound, is an organophosphorus plant growth regulator that mimics the natural plant hormone ethylene . Upon application and uptake by plants, ethephon is metabolized within the plant tissues, releasing ethylene which regulates processes including fruit ripening, flower induction, and leaf abscission . It is widely used in agriculture on crops such as cotton, tomatoes, pineapples, and cereals to synchronize ripening and improve harvesting efficiency . Studies on its toxicology indicate that ethephon is an acetylcholinesterase inhibitor and has shown hepatotoxic potential in animal models, underscoring the need for careful monitoring . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Appropriate safety measures, including the use of personal protective equipment, should be followed during handling, as the solution may be highly flammable and cause serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClO3P B561827 Ethephon-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPGUMQDCGORJQ-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethephon-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ethephon-d4, a deuterated analog of the widely used plant growth regulator, Ethephon. This document is intended for researchers in analytical chemistry, plant biology, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and mechanistic studies.

Chemical Structure and Properties

This compound, chemically known as (2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid, is a synthetic organophosphorus compound. The deuterium labeling on the ethyl group makes it an ideal internal standard for mass spectrometry-based quantification of Ethephon.

Chemical Structure:

Table 1: General Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name (2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid[1]
Synonyms (2-Chloroethyl) Phosphonic Acid-d4, 2-Chloroethanephosphonic-d4 Acid[2]
CAS Number 1020719-29-2[3]
Molecular Formula C₂H₂D₄ClO₃P[4]
Molecular Weight 148.52 g/mol [4]
Exact Mass 147.9994157 Da
Appearance Solid

Table 2: Physicochemical Properties of this compound and Ethephon

PropertyThis compoundEthephon (for comparison)Reference(s)
Melting Point 63.3 °C74-75 °C
Boiling Point Not available265 °C (decomposes)
pKa₁ Not available2.5
pKa₂ Not available7.2
Solubility Soluble in acetoneHighly soluble in water (>1000 g/L at pH < 0.2), methanol (>600 g/L), acetone (>600 g/L), ethanol (~25 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in nonpolar organic solvents.

Note: The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated analog, Ethephon.

Synthesis

The synthesis of Ethephon typically involves the acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate. While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is presumed to follow a similar pathway utilizing deuterated starting materials. Commercial availability is primarily through custom synthesis from specialized chemical suppliers.

Mechanism of Action

The biological activity of Ethephon, and by extension this compound, is attributed to its decomposition to ethylene, a key plant hormone. This decomposition is pH-dependent, occurring readily in aqueous solutions with a pH greater than 4.0. Ethylene plays a crucial role in various physiological processes in plants, including fruit ripening, leaf senescence, and flowering.

Ethylene Signaling Pathway

The released ethylene initiates a signaling cascade within the plant cells. A simplified representation of this pathway is provided below.

Ethylene_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETR1 ETR1 CTR1 CTR1 ETR1->CTR1 Inactivates ERS1 ERS1 ERS1->CTR1 Inactivates EIN4 EIN4 EIN4->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses (cleavage) EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 C-terminus translocates to nucleus and activates ERF ERF Transcription Factors EIN3_EIL1->ERF Activates transcription of Ethylene_Responses Ethylene Responses (e.g., fruit ripening) ERF->Ethylene_Responses Regulates gene expression for Ethylene Ethylene Ethylene->ETR1 Binds to receptors Ethylene->ERS1 Binds to receptors Ethylene->EIN4 Binds to receptors

Caption: Simplified ethylene signaling pathway in plants.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Ethephon residues in various matrices. Its use significantly improves the accuracy and precision of the analysis by compensating for matrix effects and variations in sample preparation and instrument response.

Analysis of Ethephon in Water by LC-MS/MS

This protocol describes the direct analysis of Ethephon in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

4.1.1. Materials and Reagents

  • This compound standard

  • Ethephon analytical standard

  • Formic acid (99%)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and vials

4.1.2. Standard Solution Preparation

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in 0.1% formic acid in water in a volumetric flask.

  • This compound Working Solution (e.g., 1.0 µg/mL): Dilute the stock solution with 0.1% formic acid in water to the desired concentration.

  • Ethephon Stock Solution (e.g., 100 µg/mL): Prepare in the same manner as the this compound stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Ethephon stock solution with 0.1% formic acid in water. Fortify each calibration standard with the this compound working solution to a constant final concentration.

4.1.3. Sample Preparation

  • Transfer a known volume (e.g., 10 mL) of the water sample into a suitable container.

  • Acidify the sample with a small amount of formic acid (e.g., 50 µL).

  • Add a precise volume of the this compound working solution to the sample.

  • Vortex the sample to ensure thorough mixing.

  • Transfer an aliquot of the prepared sample into an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

  • LC Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column designed for aqueous mobile phases.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acidified water and an organic solvent (e.g., acetonitrile).

  • Injection Volume: Typically 5-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Ethephon and this compound.

Table 3: Example MRM Transitions for Ethephon and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
Ethephon14379Quantitation
Ethephon143107Confirmation
This compound 147 111 Internal Standard

Note: The optimal MRM transitions may vary depending on the specific instrument and source conditions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (10 mL) Acidify Acidify with Formic Acid Sample->Acidify Spike Spike with this compound Internal Standard Acidify->Spike Mix Vortex Spike->Mix Vial Transfer to Autosampler Vial Mix->Vial LC Liquid Chromatography (HILIC or C18) Vial->LC Injection MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Quant Quantification using Calibration Curve MSMS->Quant Report Report Ethephon Concentration Quant->Report

Caption: General workflow for the analysis of Ethephon in water using this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ethephon residues in various environmental and biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for mass spectrometry-based analytical methods. The detailed protocols and understanding of its mechanism of action provided in this guide will aid researchers in designing and executing robust scientific studies.

References

Ethephon-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethephon-d4, a deuterated analogue of the widely used plant growth regulator, Ethephon. This document details its chemical properties, mechanism of action through the ethylene signaling pathway, and established analytical methodologies.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1020719-29-2[1][2][3]
Molecular Formula C₂H₂D₄ClO₃P[1]
Molecular Weight 148.52 g/mol [1]
Synonyms (2-Chloroethyl) Phosphonic Acid-d4, 2-Chloroethanephosphonic-d4 Acid
Chemical Name 2-Chloroethyl-d4-phosphonic acid

Mechanism of Action: The Ethylene Signaling Pathway

Ethephon's primary mode of action is the in-vivo release of ethylene, a key gaseous plant hormone that regulates a wide array of physiological processes including fruit ripening, senescence, and stress responses. This compound, being a stable isotope-labeled version, follows the same metabolic fate and is invaluable for tracing and quantification studies. Upon cellular uptake, Ethephon is metabolized to ethylene. The ethylene molecule then initiates a complex signaling cascade.

The ethylene signaling pathway is a well-characterized negative regulatory cascade. In the absence of ethylene, the ethylene receptors, located on the endoplasmic reticulum, activate the CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1) protein kinase. CTR1, in turn, phosphorylates and inactivates the downstream positive regulator EIN2 (ETHYLENE INSENSITIVE 2). This keeps the signaling pathway in an "off" state.

When ethylene is present, it binds to the ethylene receptors, leading to their inactivation. This, in turn, deactivates CTR1. The deactivation of CTR1 allows for the cleavage and nuclear translocation of the C-terminal end of EIN2. In the nucleus, the EIN2 C-terminal fragment stabilizes the key transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EIL1 (EIN3-LIKE 1), protecting them from degradation. These stabilized transcription factors then initiate a transcriptional cascade, leading to the diverse physiological responses associated with ethylene.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ethylene Ethephon -> Ethylene ETR1 ETR1/ERS1 Receptors Ethylene->ETR1 binds & inactivates CTR1 CTR1 ETR1->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 phosphorylates & inactivates EIN2_C EIN2 (C-terminus) EIN2->EIN2_C cleavage & translocation EIN3 EIN3/EIL1 EIN2_C->EIN3 stabilizes ERFs Ethylene Response Factors (ERFs) EIN3->ERFs activates Response Ethylene Responses ERFs->Response leads to

A simplified diagram of the ethylene signaling pathway initiated by Ethephon.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of Ethephon residues in various matrices. Below are detailed methodologies for its use in such applications.

Determination of Ethephon in Water by LC-MS/MS

This method is designed for the quantitative determination of Ethephon in water samples using this compound as an internal standard.

a. Reagents and Materials:

  • Ethephon analytical standard

  • This compound internal standard

  • Formic acid, 99%

  • Acetonitrile, Optima Grade

  • Water, Optima Grade

  • 0.1% formic acid in water

  • 0.1% formic acid in acetonitrile

  • HPLC vials and caps

b. Standard Preparation:

  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Ethephon and this compound standards in 0.1% formic acid in water to prepare individual stock solutions.

  • Intermediate Standard Solutions: Prepare serial dilutions from the primary stock solutions with 0.1% formic acid in water to create a range of working standard concentrations.

  • Internal Standard Spiking Solution (1.0 µg/mL): Prepare a 1.0 µg/mL solution of this compound in 0.1% formic acid in water.

c. Sample Preparation:

  • Transfer 10 mL of the water sample into a suitable container.

  • Acidify the sample by adding 0.050 mL of formic acid.

  • Fortify the sample by adding 0.1 mL of the 1.0 µg/mL this compound internal standard solution.

  • Stopper the container and mix thoroughly.

  • Transfer an aliquot of the prepared sample into an HPLC vial for analysis.

d. LC-MS/MS Analysis:

  • LC Column: Phenomenex Aqua C18, 4.6 mm x 150 mm, 3 µm particle size

  • Mobile Phase: Isocratic elution with 95:5 (v/v) 0.1% aqueous formic acid:0.1% formic acid in acetonitrile

  • Injection Volume: 20 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Monitoring: Multiple Reaction Monitoring (MRM)

    • Ethephon transition: m/z 142.9 → 107.0 (for quantification)

    • This compound transition: m/z 146.9 → 111.0

e. Quantification:

The concentration of Ethephon in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed from the analysis of the working standard solutions.

Determination of Ethephon in Grapes by HILIC-MS/MS

This method describes a rapid procedure for the determination of Ethephon in grapes using this compound as a surrogate standard.

a. Reagents and Materials:

  • Ethephon analytical standard

  • This compound surrogate standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium formate

  • Formic acid

b. Standard Preparation:

  • Prepare stock and working standard solutions of Ethephon and this compound in methanol.

c. Sample Extraction:

  • Homogenize a representative sample of grapes.

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add the this compound surrogate standard.

  • Add 20 mL of methanol and shake vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

d. HILIC-MS/MS Analysis:

  • LC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC)

  • Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium formate and formic acid.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Monitoring: Multiple Reaction Monitoring (MRM) with transitions similar to the water analysis method.

e. Quantification:

Quantification is achieved using the isotopic dilution method, where the ratio of the endogenous Ethephon to the added this compound is used for calculation against a calibration curve.

Synthesis of this compound

This guide provides a foundational understanding of this compound for research applications. For specific experimental applications, further validation and optimization of the provided protocols may be necessary.

References

Ethephon-d4: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon-d4, the deuterated analogue of the plant growth regulator Ethephon, serves as a critical internal standard for the accurate quantification of Ethephon residues in environmental and agricultural samples. Its utility is fundamentally dependent on its chemical and isotopic purity. This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and analytical methodologies used to characterize this compound. It includes detailed experimental protocols for mass spectrometry and NMR spectroscopy, quantitative data on isotopic purity, and visual workflows to aid researchers in its application.

Synthesis of this compound

The industrial synthesis of unlabeled Ethephon typically involves the acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate.[1] A plausible synthetic route for this compound (2-Chloroethyl-1,1,2,2-d4)phosphonic acid) would logically start with a deuterated precursor, such as ethylene-d4 oxide, to introduce the deuterium labels onto the ethyl group. The proposed pathway involves the reaction of phosphorus trichloride with ethylene-d4 oxide, followed by rearrangement and subsequent hydrolysis to yield the final deuterated product.

G PCl3 Phosphorus Trichloride (PCl3) Intermediate1 Tris(2-chloroethyl-d4) Phosphite PCl3->Intermediate1 Ethylene_d4_Oxide Ethylene-d4 Oxide Ethylene_d4_Oxide->Intermediate1 Intermediate2 Bis(2-chloroethyl-d4) (2-chloroethyl-d4)phosphonate Intermediate1->Intermediate2 Arbuzov Rearrangement Ethephon_d4 This compound Intermediate2->Ethephon_d4 Hydrolysis HCl_H2O HCl / H2O HCl_H2O->Intermediate2

Caption: Proposed synthesis pathway for this compound.

Isotopic Purity and Enrichment

The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions. Commercially available standards often specify high isotopic enrichment.[2]

Data Presentation

The quantitative data regarding a typical this compound standard are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Table 1: Typical Isotopic Purity and Enrichment Data for this compound

ParameterTypical Value
Chemical Purity>98%
Isotopic Enrichment (Atom % D)≥99%
Deuterium Distribution
d4 (four deuterium atoms)>99%
d3 (three deuterium atoms)<1%
d2 (two deuterium atoms)<0.1%
d1 (one deuterium atom)<0.1%
d0 (unlabeled)<0.1%

Table 2: Common Chemical and Isotopic Impurities

Impurity TypePotential ImpuritiesNotes
Chemical 2-Hydroxyethylphosphonic acid (HEPA)A potential degradation product of Ethephon.
Unreacted starting materialsDependent on the specific synthetic route.
Phosphoric acidA potential hydrolysis byproduct.
Isotopic Lower deuterated isotopologues (d0-d3)Result from incomplete deuteration of the precursor.

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment is primarily accomplished through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry allows for the separation and quantification of the different deuterated isotopologues of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS Parameters (Typical):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 2.5-3.5 kV

    • Source Temperature: 120-150 °C

    • Mass Range: m/z 100-200

    • Resolution: >10,000 FWHM

    • Monitored Ions: Ethephon (m/z 142.9) and this compound (m/z 146.9).

  • Data Acquisition: Acquire full scan mass spectra, ensuring sufficient signal intensity for the molecular ion cluster.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the d0 to d4 species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity (d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Prep Prepare 1 µg/mL solution in 0.1% Formic Acid Infusion Direct Infusion or LC Injection Prep->Infusion ESI Electrospray Ionization (ESI-) Full Scan Acquisition Infusion->ESI Extract Extract Ion Chromatograms (d0 to d4 isotopologues) ESI->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Relative Abundance and Isotopic Purity Integrate->Calculate Result Isotopic Purity Report Calculate->Result

Caption: Workflow for isotopic purity analysis by HRMS.

Isotopic Enrichment Determination by NMR Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing and quantifying the deuterium atoms within a molecule, providing site-specific information and overall enrichment levels.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable non-deuterated solvent (e.g., H₂O with a pH < 3.5 to ensure stability) containing a known amount of an internal standard with a well-defined deuterium concentration.

  • Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

  • NMR Parameters (Typical):

    • Nucleus: ²H

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate quantification.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (may be several thousand scans due to the low sensitivity of ²H).

  • Data Acquisition: Acquire the ²H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the this compound signal and the internal standard signal.

    • Calculate the deuterium enrichment by comparing the integral of the this compound to the integral of the known-concentration internal standard.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve weighted this compound and internal standard in H₂O (pH < 3.5) Acquire Acquire ²H NMR Spectrum (Quantitative Parameters) Prep->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Signals (this compound & Standard) Process->Integrate Calculate Calculate Deuterium Enrichment vs. Internal Standard Integrate->Calculate Result Isotopic Enrichment Value Calculate->Result

Caption: Workflow for isotopic enrichment analysis by ²H NMR.

Applications in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). By adding a known quantity of this compound to a sample, any loss of the analyte during sample preparation, extraction, and analysis can be corrected for, leading to highly accurate and precise quantification of the native Ethephon. This is crucial for residue analysis in food safety, environmental monitoring, and agricultural research.

Context: The Ethylene Signaling Pathway

Ethephon's function as a plant growth regulator is mediated through its decomposition to ethylene gas within plant tissues. Ethylene is a natural plant hormone that initiates a signaling cascade, leading to various physiological responses, including fruit ripening, senescence, and leaf abscission. This compound is used to quantify the parent compound, which, upon delivery to the plant, triggers this natural pathway.

G cluster_cell Plant Cell Ethephon Ethephon (in plant tissue, pH > 4) Ethylene Ethylene (gas) Ethephon->Ethylene decomposes to Receptor Ethylene Receptors (ER Membrane) Ethylene->Receptor binds & inactivates CTR1 CTR1 (Kinase) Receptor->CTR1 deactivates EIN2 EIN2 CTR1->EIN2 stops cleavage inhibition EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs activates Response Gene Expression & Physiological Response ERFs->Response initiates

Caption: Simplified ethylene signaling pathway in plants.

References

A Technical Guide to the Certificate of Analysis for Ethephon-d4 Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethephon-d4 is the deuterated stable isotope-labeled analogue of Ethephon, a widely used plant growth regulator. In analytical chemistry, this compound serves as a critical internal standard for the accurate quantification of Ethephon residues in environmental and food matrices.[1][2][3][4] Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for variations in sample preparation and instrument response, ensuring robust and reliable results.[5] This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for an this compound analytical reference standard.

Quantitative Data Summary

A Certificate of Analysis for a chemical reference standard provides critical data regarding its identity, purity, and quality. The following tables summarize the essential quantitative information typically found on a CoA for this compound.

Identifier Value
Product Name This compound
Synonym (2-Chloroethyl-1,1,2,2-d4)phosphonic Acid
CAS Number 1020719-29-2
Molecular Formula C₂H₂D₄ClO₃P
Molecular Weight 148.00 g/mol

Table 1: General Information for this compound.

Test Specification Result
Chemical Purity (by qNMR) ≥ 98.0%99.5%
Isotopic Purity (D-enrichment) ≥ 98.0%99.2%
Isotopic Distribution d0 ≤ 0.5%< 0.1%
d1 ≤ 1.0%0.2%
d2 ≤ 1.5%0.5%
d3 ≤ 2.0%1.1%
d4≥ 95.0%
Identity (¹H-NMR) Conforms to structureConforms
Identity (MS) Conforms to mass spectrumConforms
Appearance White to off-white solidConforms

Table 2: Quality Control and Purity Data.

Experimental Protocols

The certification of a reference standard like this compound involves rigorous analytical testing. Below are detailed methodologies for the key experiments cited in the CoA.

2.1. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is an absolute method for determining the purity of a substance without the need for a specific reference standard of the same compound.

  • Instrument : 500 MHz NMR Spectrometer

  • Internal Standard : Maleic Anhydride (Certified Purity ≥ 99.9%)

  • Solvent : Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Method :

    • Accurately weigh approximately 5 mg of this compound and 5 mg of the maleic anhydride internal standard into a vial.

    • Dissolve the mixture in 1.0 mL of DMSO-d6.

    • Acquire the ¹H-NMR spectrum with appropriate relaxation delays (D1 ≥ 5T1) to ensure full signal relaxation for accurate integration.

    • Integrate the signals corresponding to the this compound analyte and the maleic anhydride internal standard.

    • Calculate the purity of this compound based on the integral ratio, the number of protons for each signal, and the known purity of the internal standard.

2.2. Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is used to confirm the identity of the compound and to determine its isotopic purity and distribution. This technique is highly sensitive and specific.

  • LC System : High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Chromatographic Conditions :

    • Column : Phenomenex Aqua C18 (4.6 mm x 150 mm, 3 µm).

    • Mobile Phase : Isocratic elution with 95% 0.1% aqueous formic acid and 5% 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.5 mL/min.

    • Column Temperature : 60°C.

    • Injection Volume : 20 µL.

  • MS/MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Negative.

    • Monitoring : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • This compound (Quantifier): m/z 146.9 → 111.0.

      • Ethephon (for d0 impurity check): m/z 142.9 → 107.0.

  • Method :

    • Prepare a stock solution of this compound in a suitable solvent like 0.1% formic acid in water.

    • Inject the solution into the LC-MS/MS system.

    • Acquire data in MRM mode, monitoring for the parent and daughter ions of this compound and its lower-deuterated isotopologues (d0-d3).

    • Identity is confirmed by the presence of the correct precursor-product ion transition at the expected retention time.

    • Isotopic purity and distribution are calculated from the relative peak areas of the corresponding MRM transitions for each isotopologue.

Diagrams and Workflows

Visual representations of the analytical processes provide a clear understanding of the workflow and logical connections between different stages of certification.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Comprehensive Analysis for Certification cluster_2 Phase 3: Final Certification A Deuterated Starting Material B Chemical Synthesis A->B C Crude this compound B->C D Purification (e.g., Recrystallization) C->D E Preliminary Analysis (TLC, GC-MS) D->E F Identity Confirmation (¹H-NMR, ¹³C-NMR, MS) E->F G Purity Assay (qNMR) E->G H Isotopic Enrichment (LC-MS/MS) E->H I Residual Solvent Analysis (HS-GC) E->I J Water Content (Karl Fischer Titration) E->J K Data Review & Uncertainty Calculation F->K G->K H->K I->K J->K L Issuance of Certificate of Analysis K->L

Caption: Workflow for the certification of an this compound reference standard.

G Sample Homogenized Sample (e.g., Water, Soil) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., with acidified water) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quant Quantification (Ratio of Ethephon/Ethephon-d4 peak areas) Analysis->Quant Calibration Calibration Curve (Ethephon standards with this compound) Calibration->Quant Result Final Concentration of Ethephon in Sample Quant->Result

Caption: Use of this compound as an internal standard in a typical analytical workflow.

References

Ethephon-d4: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethephon-d4, a deuterated analogue of the widely used plant growth regulator, Ethephon. This compound serves as a valuable tool in research, particularly as an internal standard for quantitative analysis. This document outlines its mechanism of action, provides a comprehensive list of suppliers for research-grade material, details an experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates key pathways and workflows.

Introduction to Ethephon and its Deuterated Analogue

Ethephon, chemically known as (2-chloroethyl)phosphonic acid, is a synthetic plant growth regulator that, upon entering plant tissues, is metabolized to ethylene, a natural plant hormone.[1] Ethylene plays a crucial role in various physiological processes, including fruit ripening, leaf senescence, and stress responses.[2][3]

This compound is a stable isotope-labeled version of Ethephon, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for analytical methods, as it behaves chemically identically to the unlabeled Ethephon but can be distinguished by its higher mass in mass spectrometry.[4] This allows for accurate quantification of Ethephon in various matrices by correcting for variations in sample preparation and instrument response.

Mechanism of Action: The Ethylene Signaling Pathway

Ethephon exerts its biological effects through the in-planta release of ethylene. The ethylene signaling pathway is a well-characterized cascade of events that ultimately leads to changes in gene expression and subsequent physiological responses.[5]

In the absence of ethylene, a family of receptors located on the endoplasmic reticulum (ER) membrane, including ETR1 (Ethylene Response 1) and ERS1 (Ethylene Response Sensor 1), activate a protein kinase called CTR1 (Constitutive Triple Response 1). CTR1, in turn, phosphorylates and inactivates a key downstream component, EIN2 (Ethylene Insensitive 2).

When ethylene is present, it binds to the ER-localized receptors, leading to their inactivation. This inactivation of the receptors prevents the activation of CTR1. Consequently, EIN2 is no longer phosphorylated and becomes active. The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it activates a cascade of transcription factors, primarily EIN3 (Ethylene Insensitive 3) and EILs (EIN3-like proteins). These transcription factors then regulate the expression of a wide array of ethylene-responsive genes, bringing about the diverse physiological effects associated with ethylene.

Ethylene_Signaling_Pathway ETR1 ETR1/ERS1 Receptors CTR1 CTR1 ETR1->CTR1 Activates EIN2_C EIN2 (C-terminus) CTR1->EIN2_C Phosphorylates (Inactive) EIN2_N EIN2 (N-terminus) EIN2_C_active Active EIN2 (C-terminus) EIN2_C->EIN2_C_active Cleavage Ethephon_d4 This compound Ethylene Ethylene Ethephon_d4->Ethylene Ethylene->ETR1 Binds & Inactivates EIN3 EIN3/EILs ERFs ERFs (Ethylene Response Factors) EIN3->ERFs Activates Genes Ethylene-Responsive Genes ERFs->Genes Regulates Expression EIN2_C_active->EIN3 Activates

Figure 1: Simplified Ethylene Signaling Pathway

Suppliers of Research-Grade this compound

For research and drug development purposes, it is crucial to source high-purity this compound from reputable suppliers who can provide a Certificate of Analysis (CoA) to ensure the identity and quality of the compound. Below is a summary of some suppliers offering this compound.

SupplierProduct NameCAS NumberPurityPack SizesCertificate of Analysis
LGC Standards This compound10219-29-299 atom % D, min 98% Chemical Purity5 mgAvailable
WITEGA Laboratorien This compound10219-29-2High chemical purity and strong isotopic enrichmentCustom pack sizes availableProvided with each lot
Simson Pharma Limited This compound10219-29-2High qualityCustom synthesisAccompanied by CoA
HPC Standards D4-Ethephon10219-29-2Not specified5 mg, 1 mg/mL solutionAvailable
MedChemExpress This compound10219-29-2Not specifiedInquire for detailsAvailable
BOC Sciences Ethephon-[d4]10219-29-2Not specifiedInquire for detailsAvailable
Cayman Chemical This compoundNot specifiedNot specifiedInquire for detailsAvailable
Santa Cruz Biotechnology This compoundNot specifiedNot specifiedInquire for detailsAvailable
Toronto Research Chemicals This compoundNot specifiedNot specifiedInquire for detailsAvailable

Note: Purity, pack sizes, and availability of a Certificate of Analysis should be confirmed directly with the supplier at the time of inquiry or purchase.

Experimental Protocol: Quantification of Ethephon in Water Samples using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from the U.S. Environmental Protection Agency (EPA) Method ET-002-W13-02 and is intended for the quantitative determination of Ethephon in water samples.

Materials and Reagents
  • Ethephon analytical standard

  • This compound (internal standard)

  • Formic acid (99% or higher)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials and caps

Preparation of Standard Solutions

4.2.1. Stock Solutions (100 µg/mL)

  • Ethephon Stock Solution: Accurately weigh approximately 10 mg of Ethephon standard into a 100 mL volumetric flask. Dissolve and bring to volume with 0.1% formic acid in water.

  • This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 5 mg of this compound standard into a 50 mL volumetric flask. Dissolve and bring to volume with 0.1% formic acid in water.

4.2.2. Intermediate Standard Solutions (10 µg/mL and 1 µg/mL)

  • Prepare a 10 µg/mL intermediate solution of both Ethephon and this compound by diluting their respective 100 µg/mL stock solutions 1:10 with 0.1% formic acid in water.

  • Prepare a 1 µg/mL intermediate solution of both Ethephon and this compound by diluting their respective 10 µg/mL intermediate solutions 1:10 with 0.1% formic acid in water.

4.2.3. Calibration Standards

Prepare a series of calibration standards by spiking appropriate volumes of the Ethephon intermediate solutions into a known volume of 0.1% formic acid in water. A typical concentration range would be 0.5, 1, 5, 10, 50, and 100 ng/mL. To each calibration standard, add a fixed amount of the this compound intermediate solution to achieve a final concentration of 10 ng/mL.

Sample Preparation
  • To a 10 mL water sample, add 50 µL of formic acid.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution (final concentration of 10 ng/mL).

  • Vortex the sample to ensure thorough mixing.

  • Transfer an aliquot of the prepared sample into an HPLC vial for analysis.

LC-MS/MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument being used.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient would be to start with a low percentage of mobile phase B, hold for a short period, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ethephon: Quantifier (e.g., m/z 143 -> 79), Qualifier (e.g., m/z 143 -> 107)

      • This compound: Quantifier (e.g., m/z 147 -> 81)

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for each transition.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the Ethephon to the this compound internal standard against the concentration of the calibration standards. Determine the concentration of Ethephon in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Ethephon & this compound) cal_standards Prepare Calibration Standards stock_sol->cal_standards lcms_analysis LC-MS/MS Analysis cal_standards->lcms_analysis sample_prep Prepare Water Sample (Acidify & Spike with IS) sample_prep->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation lcms_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify Ethephon in Sample cal_curve->quantification

Figure 2: Workflow for Ethephon Quantification

Storage and Handling

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is recommended to store the neat compound at -20°C for long-term stability. Solutions of this compound, particularly in protic solvents, should be prepared fresh and used promptly to avoid potential degradation. Always refer to the supplier's safety data sheet (SDS) for specific handling and safety information.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Ethephon in various matrices. Its use as an internal standard in LC-MS/MS and other analytical techniques significantly improves the reliability and precision of results. This guide provides a foundational understanding of this compound, from its mechanism of action to practical experimental considerations, to support its effective implementation in research and development settings.

References

Ethephon-d4: A Comprehensive Technical Guide to Material Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for Ethephon-d4. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a focus on clear data presentation, inferred experimental protocols, and visual representations of safety procedures and biological mechanisms.

Core Safety and Physical Data

This compound, the deuterated analogue of Ethephon, is a plant growth regulator. While specific safety data for the deuterated form is limited, the material safety data sheet for Ethephon provides a strong basis for safe handling and use, as the isotopic labeling is not expected to significantly alter its primary chemical hazards.

Physicochemical Properties of this compound and Ethephon

The following table summarizes the key physicochemical properties of both this compound and its non-deuterated counterpart, Ethephon. This allows for a direct comparison and understanding of the substances.

PropertyThis compoundEthephonSource(s)
Molecular Formula C₂H₂D₄ClO₃PC₂H₆ClO₃P[1][2]
Molecular Weight 148.52 g/mol 144.49 g/mol [1][2][3]
CAS Number 1020719-29-216672-87-0
Appearance SolidWhite solid/crystal
Melting Point 63.3 °C70-75 °C
Boiling Point Not available~265 °C (decomposes)
Solubility Not explicitly stated, but expected to be similar to EthephonReadily soluble in water, methanol, ethanol, isopropanol, acetone, and other polar organic solvents. Slightly soluble in non-polar solvents like benzene and toluene.
LogP Not available-0.22
Vapor Pressure Not available<1 x 10⁻⁷ mbar at 20°C
Density Not available1.409 g/cm³
Toxicological Data for Ethephon

The toxicological profile of Ethephon is crucial for assessing the potential hazards of this compound. Below is a summary of acute toxicity data for Ethephon.

TestSpeciesRouteValueSource(s)
LD50 RatOral3200 - 4229 mg/kg
LD50 MouseOral2850 mg/kg
LD50 RabbitDermal1740 - 5730 mg/kg
LC50 RatInhalation (4h)> 4.9 mg/L
LC50 (96h) Rainbow TroutAquatic170 - 350 mg/L
LC50 (96h) Bluegill SunfishAquatic180 - 300 mg/L
LD50 Bobwhite QuailOral596 - 1072 mg/kg

Experimental Protocols (Inferred)

While specific experimental protocols are not detailed in the MSDS, the reported toxicological data for Ethephon would have been generated following standardized guidelines, most likely from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

  • Acute Oral Toxicity (LD50): This study would likely have followed OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). The protocol would involve administering Ethephon to fasted animals (e.g., rats) at various dose levels and observing them for a set period (typically 14 days) for signs of toxicity and mortality.

  • Acute Dermal Toxicity (LD50): This would have been conducted according to a guideline such as OECD Test Guideline 402 (Acute Dermal Toxicity). A measured dose of Ethephon would be applied to a shaved area of the skin of the test animals (e.g., rabbits) and covered for 24 hours. The animals would then be observed for 14 days.

  • Acute Inhalation Toxicity (LC50): This study would likely follow OECD Test Guideline 403 (Acute Inhalation Toxicity). The protocol involves exposing animals (e.g., rats) to an aerosol or vapor of Ethephon for a specified duration (typically 4 hours) and observing them for 14 days.

  • Aquatic Toxicity (LC50): For fish, a study following OECD Test Guideline 203 (Fish, Acute Toxicity Test) would be appropriate. This involves exposing fish (e.g., Rainbow Trout, Bluegill Sunfish) to various concentrations of Ethephon in their water for 96 hours and monitoring for mortality.

Signaling Pathways and Mechanism of Action

Ethephon's primary mechanism of action as a plant growth regulator is the release of ethylene gas upon decomposition in tissues with a pH above 4.0. In plants, ethylene is a hormone that influences numerous developmental processes, including fruit ripening, senescence, and leaf abscission.

From a toxicological perspective in animals, Ethephon is a weak to moderate cholinesterase inhibitor. Cholinesterase enzymes are crucial for the proper functioning of the nervous system. Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves. This can manifest as symptoms such as salivation, lacrimation, urination, defecation, and in severe cases, respiratory distress and convulsions. While the direct signaling cascade is complex, the primary toxicological pathway of concern is the disruption of cholinergic signaling.

Visualized Safety and Handling Protocols

To ensure the safe handling and use of this compound in a laboratory setting, the following workflows and procedures are presented in a visual format using Graphviz.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound start Before Handling lab_coat Wear a standard laboratory coat start->lab_coat gloves Wear chemical-resistant gloves (e.g., nitrile) lab_coat->gloves eye_protection Wear safety glasses with side-shields or goggles gloves->eye_protection respirator Use a respirator if ventilation is inadequate or handling powder eye_protection->respirator end Ready to Handle respirator->end

Personal Protective Equipment Workflow

First_Aid cluster_first_aid First Aid Procedures for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->move_fresh_air remove_clothing Immediately remove contaminated clothing. Wash skin with soap and water. skin_contact->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

First Aid for this compound Exposure

Spill_Response cluster_spill This compound Spill Response Procedure spill Spill Detected evacuate Evacuate immediate area and ensure proper ventilation spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a sealed container for disposal contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to local, state, and federal regulations clean->dispose complete Spill Cleaned dispose->complete

Spill Response for this compound

References

Solubility and Stability of Ethephon-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of Ethephon-d4 in organic solvents. This compound, the deuterated analog of the widely used plant growth regulator Ethephon, serves as a critical internal standard in the analytical determination of Ethephon residues. Understanding its behavior in organic solvents is paramount for accurate quantification, formulation development, and ensuring the integrity of analytical standards.

While specific quantitative solubility and stability data for this compound in a wide range of organic solvents are not extensively published, this guide synthesizes information on its non-deuterated counterpart, Ethephon, and provides generalized experimental protocols for determining these crucial parameters. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar, making the data on Ethephon a reliable proxy for this compound.

Core Concepts: Solubility and Stability

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution. This is a critical parameter for the preparation of stock solutions, formulations, and for various analytical and preparative procedures.

Stability refers to the ability of a substance to resist chemical change or degradation over time. For an analytical standard like this compound, stability in solution is crucial for maintaining its concentration and purity, thereby ensuring the accuracy and reliability of analytical measurements.

Solubility Profile of Ethephon

Based on available data for the non-deuterated Ethephon, a general solubility profile in various organic solvents can be inferred for this compound. Ethephon is a polar molecule, and its solubility is largely dictated by the polarity of the solvent.

Table 1: Qualitative Solubility of Ethephon in Organic Solvents

Solvent ClassExamplesSolubility
Polar Protic Methanol, Ethanol, Isopropanol, Ethylene Glycol, Propylene GlycolReadily Soluble / Freely Soluble[1]
Polar Aprotic Acetone, Diethyl EtherReadily Soluble[1]
Non-Polar Aromatic Benzene, TolueneSparingly Soluble[1]
Non-Polar Aliphatic Kerosene, Diesel Oil, Petroleum EtherInsoluble / Practically Insoluble[1]

A commercially available standard solution of this compound is offered at a concentration of 100 µg/mL in acetone, confirming its solubility in this polar aprotic solvent at this level.[2]

Stability of Ethephon and this compound

The stability of Ethephon is significantly influenced by pH. In aqueous solutions, it is stable at a pH below 3.5. As the pH increases, it undergoes hydrolysis to release ethylene gas, its active component in plant regulation. Ethephon is also reported to be sensitive to UV irradiation.

While specific studies on the stability of this compound in various organic solvents are limited in the public domain, general principles of chemical stability suggest that factors such as temperature, light exposure, and the presence of reactive impurities in the solvent can influence its degradation. A study on the stability of 89 different pesticides in six organic solvents (methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone) provides a general framework, although Ethephon was not included in this specific study.

Experimental Protocols

For researchers needing to determine the precise solubility and stability of this compound in a specific organic solvent for their application, the following experimental protocols are recommended.

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or a suitable quantitative analytical method.

Procedure:

  • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand at the same temperature to let the excess solid settle.

  • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known aliquot of the clear supernatant.

  • Dilute the aliquot quantitatively with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-MS method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Stability Study of this compound in an Organic Solvent

This protocol outlines a general approach for assessing the stability of this compound in solution over time under specific storage conditions.

Objective: To evaluate the degradation of this compound in a specific organic solvent under defined temperature and light conditions.

Materials:

  • Stock solution of this compound in the organic solvent of interest at a known concentration.

  • Amber and clear glass vials with inert caps.

  • Controlled temperature chambers (e.g., refrigerators, incubators).

  • Photostability chamber (optional).

  • Validated HPLC-MS method for the quantification of this compound and potential degradation products.

Procedure:

  • Prepare a stock solution of this compound in the desired organic solvent.

  • Aliquot the solution into multiple amber (for protection from light) and clear (for photostability testing) vials.

  • Place the vials in controlled temperature chambers at various conditions (e.g., 4 °C, 25 °C, and an accelerated condition like 40 °C).

  • For photostability, expose the clear vials to a controlled light source as per ICH guidelines.

  • At specified time points (e.g., 0, 1, 2, 4 weeks, and then monthly), withdraw a vial from each storage condition.

  • Analyze the sample using the validated HPLC-MS method to determine the concentration of this compound.

  • Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.

  • If possible, identify and quantify any major degradation products.

General guidelines for stability testing of chemical substances can be found in regulatory documents.

Visualizations

Ethephon's Mode of Action: Ethylene Release

Ethephon's primary function as a plant growth regulator is to release ethylene, a plant hormone. The following diagram illustrates this process and the subsequent simplified ethylene signaling pathway.

Ethephon_Action_Pathway cluster_extracellular Extracellular/Cell Wall cluster_intracellular Intracellular (pH > 4.0) Ethephon_d4 This compound Ethylene Ethylene-d4 Ethephon_d4->Ethylene Decomposition (pH dependent) Receptor Ethylene Receptor (e.g., ETR1) Ethylene->Receptor Binds to CTR1 CTR1 (Kinase) Receptor->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 Activates Response Ethylene Response (e.g., fruit ripening, leaf senescence) EIN3->Response Induces Gene Expression

Caption: this compound decomposition to ethylene-d4 and its subsequent signaling cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of this compound in an organic solvent using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temp (e.g., 24-48h shaking) add_excess->equilibrate separate Separate solid & liquid (Settle & Centrifuge) equilibrate->separate sample Sample supernatant separate->sample dilute Quantitatively dilute sample->dilute analyze Analyze by HPLC-MS dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents, primarily based on the data available for its non-deuterated form. For precise quantitative data in specific solvent systems, it is essential to perform experimental determinations. The provided protocols for solubility and stability testing offer a robust framework for researchers to generate the necessary data for their specific applications, ensuring the accuracy and reliability of their scientific investigations and product development efforts.

References

Ethephon vs. Ethephon-d4: A Comprehensive Structural and Analytical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and analytical distinctions between Ethephon and its deuterated isotopologue, Ethephon-d4. Ethephon is a widely utilized plant growth regulator, and its deuterated form, this compound, serves as a critical internal standard for precise quantitative analysis. A thorough understanding of their subtle yet significant differences is paramount for accurate residue analysis, metabolic studies, and drug development applications.

Core Structural Differences

The fundamental structural difference between Ethephon and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium atoms on the ethyl chain. This substitution, while not altering the chemical reactivity in most biological and chemical processes, imparts a significant mass difference, which is the cornerstone of its utility in analytical chemistry.

Ethephon (2-Chloroethylphosphonic acid) has the chemical formula C₂H₆ClO₃P.[1] Its structure consists of a phosphonic acid group attached to a chloroethyl group.

This compound ((2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid) has the chemical formula C₂D₄H₂ClO₃P.[2] In this molecule, the four hydrogen atoms on the ethyl carbons are replaced by deuterium atoms.[2]

G cluster_0 Ethephon cluster_1 This compound Ethephon_structure Ethephon-d4_structure Ethephon_structure->Ethephon-d4_structure Isotopic Substitution (H → D)

Figure 1: Structural comparison of Ethephon and this compound.

Comparative Physicochemical and Spectroscopic Data

The isotopic substitution leads to predictable differences in the physicochemical and spectroscopic properties of Ethephon and this compound. These differences are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyEthephonThis compoundReference(s)
Molecular Formula C₂H₆ClO₃PC₂D₄H₂ClO₃P[1],[2]
Molecular Weight 144.49 g/mol 148.52 g/mol ,
Appearance White crystalline powderWhite solid
Melting Point 74-75 °CNot available
Solubility in Water > 800 g/L (pH 4)Not available
pKa₁ 2.5Not available
pKa₂ 7.2Not available
Table 2: Mass Spectrometry Data (LC-MS/MS with Electrospray Ionization - Negative Mode)
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantitation)Product Ion 2 (m/z) (Confirmation)Reference(s)
Ethephon 14310779
This compound 147111Not explicitly stated, inferred to be 81
Table 3: NMR Spectroscopy Data
NucleusEthephon Chemical Shift (δ ppm)This compound Chemical Shift (δ ppm)NotesReference(s)
¹H NMR (D₂O) 2.13 (d, 2H, J=18.0 Hz, P-CH₂) 3.58 (m, 2H, CH₂-Cl)Signals for ethyl protons are absent due to deuterium substitution.The spectrum of this compound would show the absence of signals corresponding to the ethyl protons.
¹³C NMR (D₂O) 30.09 (d, J=133.0 Hz, P-CH₂) 37.495 (s, CH₂-Cl)Expected to show coupling with deuterium (C-D coupling), resulting in multiplets and potentially different chemical shifts.Specific spectral data for this compound is not readily available in the cited literature.,
³¹P NMR (D₂O) 25.7Expected to be very similar to Ethephon, with potential minor shifts and altered coupling due to deuterium.The phosphorus environment is largely unchanged.,

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Ethephon residues. The following is a generalized experimental protocol based on common methodologies found in the literature.

Sample Preparation for Water Analysis
  • Sample Collection: Collect water samples in appropriate containers.

  • Acidification: Acidify the water sample (e.g., with formic acid) to a pH below 3.5 to ensure the stability of Ethephon.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the acidified water sample.

  • Direct Injection: The sample is typically ready for direct injection into the LC-MS/MS system without further extraction.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.

  • Chromatographic Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Ionization Mode: ESI in negative ion mode is typically used for Ethephon analysis.

  • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both Ethephon and this compound as listed in Table 2.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Acidify Acidify (pH < 3.5) Sample->Acidify Spike Spike with this compound Acidify->Spike Inject Direct Injection Spike->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Quantification Quantification MS->Quantification Peak Area Ratio (Ethephon / this compound)

Figure 2: General workflow for the analysis of Ethephon in water using this compound.

Mass Spectral Fragmentation

The structural difference between Ethephon and this compound is most clearly observed in their mass spectral fragmentation patterns. The addition of four daltons to the molecular weight of this compound results in a corresponding shift in the mass-to-charge ratio (m/z) of the precursor and fragment ions.

G cluster_ethephon Ethephon Fragmentation cluster_ethephon_d4 This compound Fragmentation Ethephon_precursor Ethephon Precursor m/z 143 Ethephon_product1 Product Ion 1 m/z 107 [M-HCl]⁻ Ethephon_precursor->Ethephon_product1 Loss of HCl Ethephon_product2 Product Ion 2 m/z 79 [PO₃]⁻ Ethephon_product1->Ethephon_product2 Loss of C₂H₂ Ethephon_d4_precursor This compound Precursor m/z 147 Ethephon_d4_product1 Product Ion 1 m/z 111 [M-DCl]⁻ Ethephon_d4_precursor->Ethephon_d4_product1 Loss of DCl Ethephon_d4_product2 Product Ion 2 m/z 79 [PO₃]⁻ Ethephon_d4_product1->Ethephon_d4_product2 Loss of C₂D₂

References

Commercial Sources and Analytical Applications of Ethephon-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Ethephon-d4 analytical standards, their key specifications, and detailed methodologies for their application in the quantitative analysis of Ethephon. This compound, a deuterated analog of the widely used plant growth regulator Ethephon, serves as an ideal internal standard for mass spectrometry-based analytical techniques, ensuring accuracy and precision in complex matrices.

Commercial Availability of this compound Analytical Standards

A variety of suppliers offer this compound analytical standards in both neat (pure) form and as pre-prepared solutions. The choice of product will depend on the specific requirements of the analytical laboratory, including desired concentration, solvent, and certification needs. The following table summarizes the offerings from prominent vendors.

SupplierProduct Name/CodeFormatConcentration(s)SolventPurity/Isotopic EnrichmentCAS Number
LGC Standards This compound (CDN-D-8055)NeatNot ApplicableNot Applicable≥98% Chemical Purity, 99 atom % D1020719-29-2
Ethephon D4 (2-Chloroethyl-1,1,2,2 D4)Solution100 µg/mLAcetoneNot specified1020719-29-2
WITEGA Laboratorien This compoundNot specifiedNot specifiedNot specifiedHigh chemical purity and strong isotopic enrichment1020719-29-2
CRM LABSTANDARD This compound solution (LBS2BK3L1600)Solution100 mg/L, 1000 mg/LWater (+ 0.1% HCl 37%)/Acetonitrile (9:1)Not specified1020719-29-2
Dr. Ehrenstorfer Ethephon D4 (2-Chloroethyl-1.1.2.2D4)Solution100 µg/mLAcetoneNot specified1020719-29-2

Experimental Protocols for Ethephon Analysis using this compound Internal Standard

The use of an isotopically labeled internal standard such as this compound is critical for compensating for matrix effects and variations in sample preparation and instrument response. Below are detailed methodologies for the analysis of Ethephon in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Ethephon in Soil and Sediment by LC-MS/MS

This method is suitable for the determination of Ethephon residues in environmental samples.[1][2]

a. Sample Preparation and Extraction:

  • Weigh 20 g of the soil or sediment sample into a suitable extraction vessel.

  • Add a known amount of this compound internal standard solution.

  • Add 40 mL of 0.7% phosphoric acid in water.

  • Extract the sample using a microwave extractor for 3 minutes at 250 W.[1][2]

  • After extraction, centrifuge an aliquot of the extract at 10,000 rpm for 5 minutes to remove particulate matter.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC Column: Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm particle size, or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A gradient elution is typically used to separate Ethephon from matrix components.

  • Injection Volume: 25 µL.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Transitions:

    • Ethephon: m/z 142.9 → 106.8 (quantification) and m/z 106.8 → 78.8 (confirmation).

    • This compound: Monitor the corresponding mass shift for the deuterated standard.

Analysis of Ethephon in Fruits and Vegetables by LC-MS/MS

This method can be adapted for various fruit and vegetable matrices. A simple extraction with methanol is often sufficient for many sample types.

a. Sample Preparation and Extraction:

  • Homogenize a representative portion of the fruit or vegetable sample.

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add an appropriate volume of methanol and vortex thoroughly.

  • Centrifuge the sample to pellet solid materials.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

b. LC-MS/MS Conditions:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of the polar Ethephon molecule.

  • Mobile Phase: A typical HILIC mobile phase system would consist of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Ionization: ESI in negative ion mode.

  • MS/MS Transitions: As described in the soil analysis method.

Analytical Workflow for Ethephon Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Ethephon in a sample matrix using an isotopically labeled internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Fruit) Homogenize Homogenization Sample->Homogenize Spike Spike with This compound IS Homogenize->Spike Extract Extraction (e.g., Microwave, Solvent) Spike->Extract Cleanup Clean-up (Centrifugation, Filtration) Extract->Cleanup LC_Separation LC Separation (HILIC or C18) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification via Calibration Curve Ratio->Calibration Result Final Concentration Report Calibration->Result

Caption: Workflow for Ethephon analysis using an internal standard.

This guide provides a foundational understanding of the resources and methodologies available for the accurate quantification of Ethephon. Researchers are encouraged to consult the certificates of analysis for their specific standards and to optimize the described methods for their particular instrumentation and sample matrices.

References

The Kinetic Gateway: An In-depth Technical Guide to the Fundamental Applications of Deuterated Ethephon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator that exerts its effects through the controlled release of ethylene gas. The strategic substitution of hydrogen with its stable isotope, deuterium, to create deuterated Ethephon, opens a novel frontier for nuanced research into ethylene's metabolic fate, signaling pathways, and pharmacokinetic properties. This technical guide elucidates the core applications of deuterated Ethephon, focusing on its utility in metabolic tracing, elucidation of reaction mechanisms through the kinetic isotope effect (KIE), and as an internal standard for quantitative analysis. Detailed experimental protocols, hypothetical quantitative data, and pathway visualizations are provided to empower researchers in leveraging this powerful isotopic tool.

Introduction: The Deuterium Advantage in Ethephon Research

Isotopic labeling is a powerful technique to trace the journey of molecules through complex biological systems.[1] By replacing hydrogen atoms with deuterium, a stable and non-radioactive isotope, researchers can subtly alter the mass of a molecule without significantly changing its chemical properties.[2] This substitution, however, introduces a discernible mass shift, making the molecule traceable by mass spectrometry. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly.[3][4]

In the context of Ethephon, deuteration offers two primary advantages:

  • Metabolic Fate and Pathway Elucidation: Deuterated Ethephon acts as a tracer, allowing for the unambiguous tracking of ethylene and its metabolites within plant tissues and in drug development studies. This is crucial for understanding uptake, transport, and downstream metabolic conversions.

  • Kinetic Isotope Effect (KIE) Studies: The slower decomposition of deuterated Ethephon due to the KIE can be exploited to study the rate-limiting steps of ethylene release and its subsequent enzymatic reactions.[5] This provides a deeper understanding of the mechanisms governing ethylene's physiological effects.

Core Applications of Deuterated Ethephon

Metabolic Tracing and Flux Analysis

The primary application of deuterated Ethephon is as a stable isotope tracer to delineate the metabolic fate of ethylene. In plant biology, this allows for precise tracking of ethylene from its release to its site of action and eventual metabolic degradation. In drug development, where ethylene-releasing compounds might be explored for therapeutic purposes, deuterated analogs are invaluable for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Key Research Questions Addressable with Deuterated Ethephon:

  • What are the primary and secondary metabolites of ethylene in specific plant tissues or animal models?

  • What is the rate of transport and accumulation of ethylene in different cellular compartments?

  • How do environmental stressors or genetic modifications alter ethylene metabolism?

  • What is the bioavailability and clearance rate of an Ethephon-based drug candidate?

Elucidation of Reaction Mechanisms via the Kinetic Isotope Effect (KIE)

The decomposition of Ethephon to ethylene is a pH-dependent chemical reaction. By comparing the release rate of ethylene from deuterated and non-deuterated Ethephon, researchers can quantify the KIE and gain insights into the transition state of this reaction. Similarly, if ethylene is a substrate for enzymatic reactions, the use of deuterated ethylene can help determine if C-H bond cleavage is a rate-limiting step in the enzymatic mechanism.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Deuterated Ethephon serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample. The ratio of the deuterated to non-deuterated analyte is then measured. Because the internal standard has nearly identical chemical and physical properties to the analyte, it accounts for sample loss during extraction and ionization variability in the mass spectrometer, leading to highly accurate quantification.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from experiments utilizing deuterated Ethephon, illustrating the expected outcomes based on the principles of KIE and metabolic tracing.

ParameterNon-Deuterated EthephonDeuterated Ethephon (Ethephon-d4)Fold ChangeImplication
Ethylene Release Half-life (in vitro, pH 7.4) 30 minutes45 minutes1.5x longerSlower decomposition due to KIE.
Peak Ethylene Concentration in Leaf Tissue 150 nL/g145 nL/g~1xSimilar peak concentration, but potentially delayed.
Metabolite A (Hypothetical) Formation 25 pmol/mg protein15 pmol/mg protein0.6xSlower metabolic conversion of deuterated ethylene.
Recovery in Mass Spectrometry (with d4-IS) Variable (70-95%)N/A (Internal Standard)N/AUse as an internal standard corrects for variability.

Experimental Protocols

Synthesis of Deuterated Ethephon (this compound)

Hypothetical Synthesis Outline:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a deuterated chloro-bromoethane (e.g., 1-bromo-2-chloroethane-d4).

  • Michaelis-Arbuzov Reaction: Heat the mixture under an inert atmosphere (e.g., argon) to initiate the reaction. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Hydrolysis: After the formation of the phosphonate ester, perform acidic hydrolysis using concentrated hydrochloric acid. This step cleaves the ethyl esters to yield the phosphonic acid.

  • Purification: The crude deuterated Ethephon can be purified by recrystallization or column chromatography to yield a product of high isotopic and chemical purity.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.

Protocol for In Planta Metabolic Tracing of Ethylene

This protocol outlines a general procedure for tracing the metabolic fate of ethylene released from deuterated Ethephon in plant tissues.

  • Plant Material: Grow plants (e.g., Arabidopsis thaliana or tomato seedlings) under controlled environmental conditions.

  • Application of Deuterated Ethephon: Prepare a solution of deuterated Ethephon (this compound) in a suitable buffer. Apply the solution to the leaves via foliar spray or to the roots through the growth medium. Include a control group treated with non-deuterated Ethephon.

  • Headspace Gas Analysis: At various time points post-application, enclose individual plants or plant tissues in airtight chambers. Collect headspace gas samples using a gas-tight syringe.

  • GC-MS Analysis of Ethylene: Analyze the collected gas samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate ethylene from other volatile compounds, and the MS will differentiate between deuterated (m/z = 32) and non-deuterated (m/z = 28) ethylene.

  • Metabolite Extraction: Harvest plant tissues at different time points and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • LC-MS/MS Analysis of Metabolites: Extract polar and non-polar metabolites from the plant tissues. Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify deuterated metabolites.

Mandatory Visualizations

Ethylene Signaling Pathway

Ethylene_Signaling cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1/ERS1 CTR1 CTR1 ETR1->CTR1 Inactivates CTR1 EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Stops phosphorylation EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C Cleavage EIN3 EIN3/EIL1 EIN2_C->EIN3 Stabilizes EBF1_2 EBF1/2 EIN3->EBF1_2 Represses transcription Genes Ethylene Response Genes EIN3->Genes Activates transcription EBF1_2->EIN3 Promotes degradation ERF ERF Transcription Factors ERF->Genes Regulates expression Genes->ERF Induces expression Ethylene Ethylene Ethylene->ETR1 Binds to receptor

Caption: The ethylene signaling pathway in plants.

Experimental Workflow for Deuterated Ethephon Metabolic Tracing

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Analysis Analysis Plant_Growth Plant Growth (Controlled Environment) Application Apply Deuterated Ethephon to Plants Plant_Growth->Application dEthephon_Prep Prepare Deuterated Ethephon Solution dEthephon_Prep->Application Headspace Collect Headspace Gas Application->Headspace Time course Harvest Harvest Tissues Application->Harvest Time course GCMS GC-MS Analysis (d-Ethylene vs. Ethylene) Headspace->GCMS Data_Analysis Data Analysis and Pathway Mapping GCMS->Data_Analysis Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction LCMS LC-MS/MS Analysis (Deuterated Metabolites) Metabolite_Extraction->LCMS LCMS->Data_Analysis

Caption: Workflow for metabolic tracing using deuterated Ethephon.

Conclusion and Future Perspectives

Deuterated Ethephon is a versatile tool that can significantly advance our understanding of ethylene biology and the development of ethylene-releasing therapeutics. Its application in metabolic tracing, mechanistic studies, and quantitative analysis provides a level of detail that is unattainable with non-labeled compounds. Future research should focus on the synthesis of specifically deuterated Ethephon isotopologues to probe different aspects of its chemistry and biology. The integration of deuterated Ethephon with advanced analytical platforms and computational modeling will undoubtedly continue to unravel the complex roles of ethylene in both plant and animal systems.

References

Methodological & Application

Ethephon-d4 as an Internal Standard for LC-MS/MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethephon-d4 as an internal standard in the quantitative analysis of Ethephon by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

Ethephon is a widely used plant growth regulator. Its high polarity and anionic character present challenges for residue analysis using common multiresidue methods.[3][4] LC-MS/MS has emerged as a sensitive and selective technique for the direct determination of Ethephon in various matrices, avoiding the need for laborious derivatization steps.[4] The addition of an isotopically labeled internal standard, this compound, at the beginning of the sample preparation process is a robust strategy to ensure high-quality quantitative data by correcting for analyte losses during sample processing and potential ion suppression or enhancement in the MS source.

Key Experimental Protocols

Preparation of Standard Solutions

It is essential to use high-purity analytical standards for both Ethephon and this compound. Class "A" volumetric glassware or calibrated pipettes should be used for all standard preparations.

1.1. Primary Stock Standard Solution (Ethephon, ~100 µg/mL):

  • Accurately weigh approximately 9.0 to 12.0 mg of Ethephon analytical standard.

  • Quantitatively transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1% formic acid in water. Store this solution in a freezer when not in use.

1.2. Primary Stock Internal Standard Solution (this compound, ~100 µg/mL):

  • Accurately weigh approximately 2.0 to 5.0 mg of this compound standard.

  • Quantitatively transfer the standard to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1% formic acid in water. Store this solution in a freezer when not in use.

1.3. Intermediate and Working Standard Solutions:

  • Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent, such as 0.1% formic acid in water or methanol.

  • Working calibration solutions should be prepared to cover the desired analytical range (e.g., 0.2 to 50 ng/mL).

  • Before bringing the calibration solutions to their final volume, add a consistent volume of the this compound internal standard working solution to each.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. This compound internal standard working solution should be added to the sample at the beginning of the extraction procedure.

2.1. Water Samples (Direct Injection):

  • Transfer 10 mL of the water sample into a suitable container.

  • Acidify the sample by adding 0.050 mL of formic acid.

  • Add 0.1 mL of a 1.0 µg/mL this compound internal standard solution.

  • Stopper the container and shake well.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

2.2. Fruit and Vegetable Samples (Methanol Extraction):

  • Weigh a representative homogenized portion of the sample (e.g., 10 g for fresh produce, 5 g for dried products) into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard.

  • Add acidified methanol (e.g., methanol with 1% formic acid).

  • Shake vigorously.

  • Centrifuge the mixture.

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2.3. Soil and Sediment Samples (Microwave-Assisted Extraction):

  • Weigh 20 g of the soil/sediment sample into a 125 mL glass jar.

  • Add 40 mL of 0.7% phosphoric acid in water.

  • Place the jar in a microwave extractor and extract for 3 minutes at 250 W with stirring.

  • Add 0.40 mL of a 1 µg/mL this compound internal standard solution and mix well.

  • Centrifuge an aliquot of the extract to remove fine particles.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for specific instruments and applications.

3.1. Liquid Chromatography (LC) Conditions:

ParameterCondition 1: Reversed-PhaseCondition 2: HILIC
HPLC Column Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µmZic-HILIC, 150 mm x 2.1 mm, 5 µm
Mobile Phase A 0.1% formic acid in water10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% formic acid in acetonitrileAcetonitrile
Gradient Isocratic: 95% A, 5% BGradient elution
Flow Rate 1.0 mL/min0.3 mL/min
Injection Volume 20 µL5 µL
Column Temp. 60°C35°C

3.2. Mass Spectrometry (MS/MS) Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ethephon Transitions m/z 143 -> 107 (Quantification), m/z 143 -> 79 (Confirmation)
This compound Transition m/z 147 -> 111 (Quantification)

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data across various matrices.

Table 1: Method Performance Parameters

MatrixFortification LevelMean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ)Reference
Water0.5 µg/LNot specifiedNot specified0.5 µg/L
Vegetables (Apple, Cherry, Tomato)0.05 mg/kg83 - 96< 90.02 mg/kg
Vegetables (Apple, Cherry, Tomato)0.5 mg/kg83 - 96< 90.02 mg/kg
Grapes, Tomatoes, Lentils0.02 - 5.0 mg/kgGood performance reportedNot specifiedNot specified
Honeybees0.005 - 0.100 mg/kg70 - 1191.6 - 19.7 (Repeatability)0.05 mg/kg for Ethephon

Visualizations

G Figure 1: General Workflow for Ethephon Analysis using this compound Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Food, Soil) Spike Spike with this compound Internal Standard Sample->Spike Extract Extraction (e.g., Solvent, Microwave) Spike->Extract Cleanup Cleanup (e.g., Centrifugation, Filtration) Extract->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract LC_Separation Liquid Chromatography Separation Final_Extract->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Ethephon & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ethephon / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Result Quantification->Result

Caption: General workflow for Ethephon analysis.

G Figure 2: Logic of Internal Standard Calibration cluster_standards Calibration Standards cluster_sample Unknown Sample Cal1 Calibration Standard 1 (Known Ethephon Conc. + Fixed this compound Conc.) LCMS LC-MS/MS Analysis Cal1->LCMS Cal2 Calibration Standard 2 (Known Ethephon Conc. + Fixed this compound Conc.) Cal2->LCMS CalN Calibration Standard n (Known Ethephon Conc. + Fixed this compound Conc.) CalN->LCMS Unknown Sample Extract (Unknown Ethephon Conc. + Fixed this compound Conc.) Unknown->LCMS CalCurve Generate Calibration Curve (Peak Area Ratio vs. Concentration) LCMS->CalCurve  Response from Standards Quantify Determine Unknown Concentration from Calibration Curve LCMS->Quantify  Response from Unknown CalCurve->Quantify

Caption: Logic of internal standard calibration.

References

Application Notes and Protocols for the Quantitative Analysis of Ethephon using Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethephon is a widely used plant growth regulator that accelerates the ripening of fruits and vegetables by releasing ethylene.[1] Its detection and quantification in various environmental and food matrices are crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as Ethephon-d4, is the gold standard for accurate quantification using mass spectrometry-based methods. This internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to robust and reliable results.[2]

This document provides detailed application notes and protocols for the quantitative analysis of Ethephon in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Ethephon using this compound as an internal standard in different matrices.

Table 1: Method Performance in Water Samples

ParameterValueReference
Limit of Quantitation (LOQ)0.5 µg/L (or ng/mL)[3][4]
Fortification Levels0.5 µg/L and 5.0 µg/L[4]
Mean Recovery70-120%
Relative Standard Deviation (RSD)≤20%

Table 2: Method Performance in Soil and Sediment Samples

ParameterValueReference
Limit of Quantitation (LOQ)5 ng/g (or µg/kg)
Fortification LevelsNot explicitly stated
Mean RecoveryWithin guidelines (70-120%)
Relative Standard Deviation (RSD)Within guidelines (≤20%)

Table 3: Method Performance in Grape Samples

ParameterValueReference
Limit of Quantitation (LOQ)50 µg/kg
Fortification Levels50 µg/kg and 200 µg/kg
Mean Recovery~96%
Within-day Repeatability (RSD)<5%
Day-to-day Reproducibility (RSD)<11%

Experimental Protocols

Preparation of Standard Solutions

1.1. Primary Stock Standard Solution of Ethephon (~100 µg/mL)

  • Accurately weigh 9.0 to 12.0 mg of Ethephon analytical standard.

  • Quantitatively transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1% formic acid in water. Mix well.

  • Store the stock solution in a freezer when not in use.

1.2. Primary Stock Standard Solution of this compound (~100 µg/mL)

  • Accurately weigh 2.0 to 5.0 mg of this compound standard.

  • Quantitatively transfer the standard to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1% formic acid in water. Mix well.

  • Store the stock solution in a freezer when not in use.

1.3. Intermediate and Working Standard Solutions

  • Prepare intermediate stock solutions of Ethephon and this compound by diluting the primary stock solutions with 0.1% formic acid in water to concentrations such as 10 µg/mL and 1 µg/mL.

  • Prepare a series of working calibration solutions by serially diluting the intermediate Ethephon stock solution to cover the desired analytical range (e.g., 0.2 to 50 ng/mL).

  • To each calibration standard, add a fixed amount of the this compound internal standard solution (e.g., add 0.5 mL of a 1 µg/mL this compound solution to each 50 mL calibration standard).

Sample Preparation

2.1. Water Samples

  • Transfer 10 mL of the water sample into a suitable container.

  • Acidify the sample by adding 0.050 mL of formic acid.

  • Add the internal standard solution (e.g., 0.1 mL of a 1.0 µg/mL this compound solution).

  • Stopper the container and shake well.

  • Transfer an aliquot to an HPLC vial for LC-MS/MS analysis.

2.2. Soil and Sediment Samples

  • Weigh 20 ± 0.05 g of the soil/sediment sample into a 125 mL glass jar containing a magnetic stir bar.

  • Add 40 mL of 0.7% phosphoric acid in water to each sample.

  • Place the jars in a microwave extractor and extract for three minutes at 250 W with stirring.

  • Add the internal standard solution (e.g., 0.40 mL of a 1 µg/mL this compound solution) and mix well.

  • Transfer approximately 1.5 mL of the extract into a centrifuge tube and centrifuge for 5 minutes at 10,000 rpm.

  • Transfer an aliquot of the supernatant to an HPLC vial for LC-MS/MS analysis.

2.3. Grape Samples

  • Homogenize the grape sample.

  • To a representative portion of the homogenate, add this compound as a surrogate.

  • Perform a methanolic extraction.

  • The extract can be directly analyzed without further clean-up.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

ParameterCondition for Water, Soil, SedimentCondition for Grapes (HILIC)
Column Phenomenex Aqua C18, 4.6 mm x 150 mm, 3 µmHydrophilic Interaction Liquid Chromatography (HILIC) column
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrileIsocratic or gradient elution with a mobile phase suitable for HILIC
Gradient Isocratic at 95:5 (A:B) or a gradient for soil/sedimentAs per method requirements
Flow Rate Optimize for column dimensionsOptimize for column dimensions
Column Temperature 60°CAs per method requirements
Injection Volume 20-25 µLAs per method requirements

3.2. Mass Spectrometry (MS/MS) Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ethephon Transitions Quantitation: m/z 142.9 → 107.0 or m/z 142.9 → 106.8Confirmation: m/z 106.8 → 78.8
This compound Transition m/z 146.9 → 111.0

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Calibration Standards Sample_Prep Sample Preparation (Extraction & Fortification) LC_Separation LC Separation Sample_Prep->LC_Separation Prepared Samples MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Ethephon Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for Ethephon analysis using this compound.

Signaling Pathway Diagram (Metabolic Fate of Ethephon)

Ethephon's primary mode of action is its decomposition to ethylene, a plant hormone. This is a chemical decomposition process rather than a complex signaling pathway involving multiple proteins.

Ethephon_Decomposition Ethephon Ethephon (2-chloroethylphosphonic acid) Decomposition Decomposition (pH > 4.0) Ethephon->Decomposition Ethylene Ethylene Decomposition->Ethylene Phosphate Phosphate Decomposition->Phosphate Chloride Chloride Ion Decomposition->Chloride

Caption: Decomposition of Ethephon into ethylene.

References

Protocol for the Quantification of Ethephon in Plant Tissues Using Ethephon-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethephon is a widely used plant growth regulator that accelerates the ripening process, promotes fruit abscission, and induces flowering by releasing ethylene gas upon decomposition within the plant tissues.[1][2] Accurate quantification of ethephon residues in plant materials is crucial for regulatory compliance, ensuring food safety, and for research into its physiological effects. This protocol details a robust and sensitive analytical method for the determination of ethephon in various plant matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ethephon-d4, is essential for accurate quantification by compensating for matrix effects and variations in extraction efficiency and instrument response.[3][4][5]

Principle

This method involves the extraction of ethephon and the internal standard, this compound, from a homogenized plant tissue sample. The extract is then cleaned up and analyzed by LC-MS/MS. This compound, being chemically identical to ethephon but with a different mass, co-elutes with the analyte and is used to generate a calibration curve for the accurate quantification of ethephon residues.

Materials and Reagents

  • Ethephon analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Primary secondary amine (PSA) sorbent (for cleanup)

  • C18 solid-phase extraction (SPE) cartridges

  • 50 mL polypropylene centrifuge tubes

  • Autosampler vials

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Ethephon and this compound standards in a suitable solvent (e.g., 0.1% formic acid in water or methanol) to prepare individual primary stock solutions of 100 µg/mL. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the primary stock solutions with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of Ethephon to construct a calibration curve. The concentration range will depend on the expected levels of ethephon in the samples.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative sample of the plant tissue (e.g., 10 g) using a high-speed blender.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of extraction solvent (e.g., methanol/water (90:10, v/v) adjusted to pH <3 with formic acid).

    • Vortex vigorously for 1 minute and then shake for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

Sample Cleanup (Dispersive SPE)
  • Transfer an aliquot of the supernatant to a clean tube containing PSA sorbent (and potentially other sorbents like C18 or graphitized carbon black depending on the matrix) to remove interfering compounds.

  • Vortex for 1 minute and centrifuge at high speed.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with an ion-pairing reagent, should be used.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Ethephon and this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for Ethephon and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Ethephon14310779
This compound147111-

Note: Specific ion transitions may vary slightly depending on the instrument and source conditions.

Table 2: Method Performance Data (Example)

Plant MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)
Tomato0.0592.56.80.01
Apple0.188.78.20.01
Grapes0.0595.15.50.005
Wheat Straw0.185.311.50.05

Data compiled from various sources and presented as an illustrative example.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Plant Tissue Homogenization Weighing Weighing of Homogenized Sample Homogenization->Weighing Spiking Addition of this compound (Internal Standard) Weighing->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection dSPE Dispersive SPE (PSA) Supernatant_Collection->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Syringe Filtration (0.22 µm) Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Experimental workflow for this compound based analysis.

Ethylene_Signaling_Pathway Ethephon Ethephon Application Ethylene Ethylene Gas Release Ethephon->Ethylene Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors binds to CTR1 CTR1 (Negative Regulator) Receptors->CTR1 inactivates EIN2 EIN2 (Central Positive Regulator) CTR1->EIN2 repression lifted EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs activates Gene_Expression Ethylene-Responsive Gene Expression ERFs->Gene_Expression regulate Physiological_Responses Physiological Responses (Ripening, Growth Regulation, etc.) Gene_Expression->Physiological_Responses

Caption: Simplified ethylene signaling pathway in plants.

References

Application Notes: Isotope Dilution Mass Spectrometry for the Quantification of Ethephon using Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethephon is a widely used plant growth regulator that accelerates the ripening of fruits, promotes flowering, and induces other physiological responses in plants.[1][2] Its mode of action involves the release of ethylene, a natural plant hormone, upon decomposition within the plant tissues.[1][2] Accurate quantification of Ethephon residues is crucial for regulatory compliance, ensuring food safety, and for research in plant physiology and agricultural sciences. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target analytes.[3] This method utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Ethephon-d4, a deuterated analog of Ethephon, serves as an excellent internal standard for IDMS analysis, as it co-elutes with Ethephon and experiences similar ionization and matrix effects, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of Ethephon in various matrices using IDMS with this compound.

Principle of the Method

A known amount of this compound internal standard is added to the sample prior to extraction and analysis. The sample is then processed, and the extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the peak area of the native Ethephon to that of the this compound internal standard is used to calculate the concentration of Ethephon in the sample. This approach minimizes errors arising from sample matrix effects and variations in extraction efficiency and instrument performance.

Materials and Reagents

  • Ethephon analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), Optima Grade

  • Formic Acid, 99%

  • Water, Optima Grade

  • Methanol

  • 0.1% Formic acid in water

  • 0.1% Formic acid in ACN

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • LC-MS/MS system (e.g., AB Sciex API 5500 MS or equivalent)

  • Analytical column (e.g., Phenomenex Aqua C18, 4.6 mm x 150 mm, 3 µm)

Experimental Protocols

Preparation of Standard Solutions

1.1. Primary Stock Standard Solution (Ethephon and this compound)

  • Prepare a ~100 µg/mL stock solution of Ethephon by accurately weighing the standard and dissolving it in 0.1% formic acid in water in a volumetric flask.

  • Similarly, prepare a ~100 µg/mL stock solution of this compound in 0.1% formic acid in water.

  • Store stock solutions in a freezer when not in use.

1.2. Intermediate Standard Solutions

  • Prepare a 10 µg/mL intermediate solution of Ethephon by diluting the primary stock solution with 0.1% formic acid in water.

  • Prepare a 10 µg/mL intermediate solution of this compound by diluting the primary stock solution with 0.1% formic acid in water.

1.3. Working Calibration Standard Solutions

  • Prepare a series of working calibration solutions with concentrations ranging from 0.2 to 50 ng/mL by diluting the intermediate Ethephon solution with 0.1% formic acid in water.

  • Spike each calibration standard with the this compound internal standard solution to a final concentration of 10 ng/mL.

Sample Preparation

The following are example protocols for water and soil matrices. The protocol can be adapted for other matrices such as plant tissues or food products.

2.1. Water Samples

  • Transfer 10 mL of the water sample into a suitable container.

  • Acidify the sample by adding 0.050 mL of formic acid.

  • Add a known amount of the this compound internal standard solution (e.g., 0.1 mL of a 1.0 µg/mL solution).

  • Stopper the container and shake well.

  • Transfer an aliquot to a vial for LC-MS/MS analysis.

2.2. Soil/Sediment Samples

  • Weigh 20 g of the soil/sediment sample into a glass jar.

  • Add 40 mL of 0.7% phosphoric acid in water.

  • Extract the sample using a microwave extractor for 3 minutes at 250 W.

  • Add 0.40 mL of a 1 µg/mL this compound internal standard solution and mix well.

  • Centrifuge an aliquot of the extract at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a vial for LC-MS/MS analysis.

2.3. Plant Material (e.g., Grapes)

  • Homogenize the sample (e.g., using cryogenic milling).

  • Weigh a representative portion of the homogenized sample.

  • Add a known amount of this compound as a surrogate.

  • Perform a methanolic extraction.

  • The extract can be directly analyzed by LC-MS/MS without further cleanup.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • Column: Phenomenex Aqua C18 (4.6 mm x 150 mm, 3 µm)

  • Column Temperature: 60°C

  • Mobile Phase: Isocratic elution with 0.1% aqueous formic acid:0.1% formic acid in acetonitrile (95:5, v:v)

  • Injection Volume: 20 µL

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Ethephon: m/z 142.9 → 107.0 (Quantitation), m/z 106.8 → 78.8 (Confirmation)

    • This compound: m/z 146.9 → 111.0

Data Presentation

The following tables summarize typical quantitative data obtained from validation studies.

Table 1: LC-MS/MS Ion Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Ethephon142.9107.0Quantitation
Ethephon106.878.8Confirmation
This compound146.9111.0Internal Standard

Table 2: Method Performance Data for Ethephon in Water

Fortification Level (µg/L)Number of TestsRecovery Range (%)Mean Recovery (%)Standard Deviation (%)
0.5 (LOQ)595 - 105100.24.1
5.0 (10x LOQ)598 - 102100.41.6

Table 3: Method Performance Data for Ethephon in Grapes

Fortification Level (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
50 (LOQ)~96< 5< 11
200~96< 5< 11

Mandatory Visualizations

G Workflow for Ethephon Analysis using IDMS cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Plant tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Extraction (e.g., Acidified water, Methanol) Spike->Extraction Centrifuge Centrifugation/ Filtration Extraction->Centrifuge LC_Separation LC Separation (C18 Column) Centrifuge->LC_Separation Standards Preparation of Calibration Standards Spike_Standards Spike Standards with This compound Standards->Spike_Standards Spike_Standards->LC_Separation Calibration_Curve Generate Calibration Curve Spike_Standards->Calibration_Curve MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Ethephon & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ethephon / this compound) Peak_Integration->Ratio_Calculation Ratio_Calculation->Calibration_Curve Quantification Quantify Ethephon Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Ethephon.

G Ethephon Mode of Action and Ethylene Signaling cluster_uptake Ethephon Application & Breakdown cluster_ethylene Ethylene Production & Signaling cluster_response Physiological Responses Ethephon Ethephon ((2-Chloroethyl)phosphonic acid) Uptake Plant Tissue Uptake Ethephon->Uptake Breakdown Decomposition (pH > 5) Uptake->Breakdown Ethylene Ethylene Gas (C2H4) Breakdown->Ethylene releases Receptors Ethylene Receptors Ethylene->Receptors Signal_Transduction Signal Transduction Cascade Receptors->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Ripening Fruit Ripening Senescence Leaf Senescence Flowering Flowering Induction Gene_Expression->Ripening Gene_Expression->Senescence Gene_Expression->Flowering

Caption: Simplified signaling pathway of Ethephon in plants.

References

Application of Ethephon-d4 in Food Safety Testing: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethephon, a widely used plant growth regulator, accelerates the ripening process in various fruits and vegetables.[1][2][3] Its application, however, necessitates rigorous monitoring to ensure that residue levels in food products do not exceed established maximum residue limits (MRLs), safeguarding consumer health.[4] Ethephon-d4, a deuterated analog of ethephon, serves as a crucial internal standard in analytical methodologies for the accurate quantification of ethephon residues in diverse food matrices.[5] Its use significantly improves the reliability of test results by compensating for matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in food safety testing, targeted at researchers, scientists, and professionals in drug development.

Analytical Principle

The determination of ethephon residues in food samples is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and selective technique allows for the accurate detection and quantification of ethephon, even at trace levels. The methodology involves extracting ethephon and the internal standard, this compound, from the food matrix, followed by chromatographic separation and mass spectrometric detection. The use of an isotopically labeled internal standard like this compound is critical as it co-elutes with the target analyte and exhibits similar ionization behavior, thereby correcting for any analyte loss during sample processing and instrumental analysis.

Experimental Protocols

The following protocols are compiled from various validated methods for the analysis of ethephon in different food matrices.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of ethephon and this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1000 µg/mL. These solutions should be stored at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to create a calibration curve. For instance, a calibration mixture can be prepared at concentration levels of 0.005, 0.01, 0.05, and 0.5 µg/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards. A common concentration is 1 µg/mL.

Sample Preparation: Extraction and Clean-up

The choice of extraction and clean-up procedure depends on the food matrix. Below are examples for different types of matrices.

A. Fruits and Vegetables (e.g., Grapes, Tomatoes, Apples)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10 g) using a high-speed blender.

  • Extraction: Add 10 mL of deionized water to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for one minute. Then, add 10 mL of dichloromethane and shake again for one minute. Alternatively, a mixture of methanol/water (90:10, v/v) adjusted to pH <3 with formic acid can be used for extraction.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample extract.

  • Centrifugation: Centrifuge the mixture at a specified speed (e.g., 3000 rcf for 5 minutes) to separate the layers.

  • Clean-up (Optional but Recommended): The aqueous upper layer containing ethephon can be further cleaned using a solid-phase extraction (SPE) cartridge, such as a primary secondary amine (PSA) adsorbent, to remove interfering matrix components.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.

B. High Oil-Content Matrices (e.g., Walnuts)

  • Homogenization: Grind the sample to a fine powder.

  • Extraction: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1% formic acid in water. Vortex for 1 minute and then sonicate for 15 minutes.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Centrifugation: Centrifuge at 8000 rpm for 5 minutes.

  • Clean-up: Use a C18-SPE cartridge for clean-up. Condition the cartridge with methanol and water. Load the supernatant and elute with a suitable solvent.

  • Filtration: Filter the eluate through a 0.22 µm filter prior to LC-MS/MS injection.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used for separation. For highly polar pesticides like ethephon, a hydrophilic interaction liquid chromatography (HILIC) column can also be effective.

    • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium formate solution in a methanol-water mixture is often employed.

    • Injection Volume: Typically 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of ethephon.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both ethephon and this compound for quantification and confirmation.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of ethephon in various food matrices using this compound as an internal standard.

Table 1: Method Performance for Ethephon Analysis in Various Food Matrices

Food MatrixLimit of Quantitation (LOQ)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Grape, Tomato, Lentil0.01 µg/kg70 - 120Not Specified
Walnuts0.1 mg/kg94 - 1050.82 - 2.64
Bananas2.7 mg/kg (LOQ)Not SpecifiedNot Specified
Apples and Tomatoes0.005 - 2 mg/kg (Spiked Levels)81.8 - 98.1< 11.7

Table 2: Example MRM Transitions for Ethephon and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Ethephon14310779
This compound147111-

Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.

Visualizations

Experimental Workflow for this compound Analysis in Food Samples

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results sample Food Sample homogenize Homogenization sample->homogenize extract Extraction with Solvent homogenize->extract spike Spike with this compound extract->spike centrifuge Centrifugation spike->centrifuge cleanup Clean-up (SPE) centrifuge->cleanup filter Filtration cleanup->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition & Processing lcms->data quant Quantification of Ethephon data->quant

Caption: A flowchart illustrating the key steps in the analysis of ethephon residues in food samples using this compound as an internal standard.

Logical Relationship of Ethephon Application and Food Safety Testing

logical_relationship cluster_agri Agricultural Practice cluster_food Food Production cluster_safety Food Safety Control ethephon_app Ethephon Application (Plant Growth Regulator) harvest Harvested Food Product ethephon_app->harvest residue Potential Ethephon Residue harvest->residue testing Residue Testing (using this compound) residue->testing compliance Compliance with MRLs testing->compliance

Caption: A diagram showing the logical flow from ethephon application in agriculture to the essential role of food safety testing to ensure consumer protection.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable determination of ethephon residues in food. The detailed protocols and data presented in these application notes provide a robust framework for researchers and scientists to develop and validate analytical methods for food safety testing. Adherence to these methodologies ensures that food products are compliant with regulatory standards, thereby protecting public health.

References

Application Notes and Protocol: Preparation of Ethephon-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethephon-d4, the deuterated isotopologue of Ethephon, serves as a critical internal standard for the quantitative analysis of Ethephon in various matrices. Ethephon is a widely used plant growth regulator that acts by releasing ethylene, a natural plant hormone, upon its metabolism within the plant.[1][2] Ethylene plays a crucial role in processes such as fruit ripening, senescence, and abscission.[2][3] Accurate preparation of this compound stock and working solutions is paramount for the reliability of analytical methods and the validity of research outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions intended for research and analytical applications.

Physicochemical Properties and Solubility

Understanding the properties of this compound is essential for its proper handling and for selecting appropriate solvents. As a deuterated analog, its properties are nearly identical to those of Ethephon.

Table 1: Physicochemical Properties of Ethephon

Property Value Reference
IUPAC Name (2-Chloroethyl)phosphonic acid [1]
Molecular Formula C₂H₂D₄ClO₃P
Molecular Weight ~148.52 g/mol
Appearance White solid

| Storage (Solid) | -20°C for long-term; 4°C for short-term | |

The solubility of this compound is a key factor in the preparation of stock solutions. Ethephon is highly soluble in water and polar organic solvents.

Table 2: Solubility of Ethephon

Solvent Approximate Solubility Reference
Water 1000 g/L (Highly Soluble)
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL
Dimethyl Sulfoxide (DMSO) ~30 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
Ethanol ~25 mg/mL
Methanol Readily Soluble
Acetone Readily Soluble
0.1% Formic Acid in Water Standard Diluent for LC-MS/MS

| 0.7% Phosphoric Acid in Water | Standard Diluent for Analytical Methods | |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. Aqueous solutions are susceptible to hydrolysis at pH levels above 3.5, leading to the release of ethylene and degradation of the compound.

Table 3: Recommended Storage and Stability

Format Storage Condition Stability Notes Reference
Solid Compound -20°C, desiccated Stable for ≥ 4 years.
Organic Stock Solutions (e.g., in DMSO, Acetone) -20°C in airtight containers Stable for several months. Allow to warm to room temperature before use.
Aqueous Stock Solutions (Acidified, pH < 3.5) 2-8°C Stable for several weeks when acidified.

| Aqueous Solutions (Neutral pH) | 2-8°C | Not recommended for storage beyond one day due to rapid hydrolysis. | |

Experimental Protocols

Safety Precautions: Ethephon is corrosive and can cause skin and eye irritation. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous media for biological experiments.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class "A" volumetric flask (e.g., 10 mL)

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound solid and transfer it quantitatively to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of DMSO to the flask.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Volume Adjustment: Carefully add DMSO to the flask until the meniscus reaches the 10 mL calibration mark.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution. The final concentration will be 1 mg/mL.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C.

Protocol 2: Preparation of Aqueous Stock Solution for Analytical Standards

This protocol is based on EPA methodologies and is designed for preparing stock solutions for use in quantitative analysis, such as LC-MS/MS. The acidic solvent enhances stability.

Materials:

  • This compound solid (typically 2-5 mg aliquots)

  • HPLC-grade water

  • Formic acid (≥99%)

  • Calibrated analytical balance

  • Class "A" volumetric flask (e.g., 50 mL)

  • Pipettes and sterile, filtered tips

  • Amber glass vial for storage

Procedure:

  • Solvent Preparation: Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to a 1000 mL volumetric flask and bringing it to volume with HPLC-grade water.

  • Weighing: Quantitatively transfer the entire contents of a pre-weighed aliquot of this compound (e.g., 5 mg) to a 50 mL volumetric flask.

  • Dissolution: Add a small volume of the 0.1% formic acid solution to the flask and swirl gently to dissolve the solid.

  • Volume Adjustment: Once dissolved, dilute to the 50 mL mark with the 0.1% formic acid solution.

  • Final Mixing: Stopper the flask and invert several times to ensure homogeneity. This creates a 100 µg/mL stock solution.

  • Storage: Transfer the solution to a labeled amber vial and store at 2-8°C.

Protocol 3: Preparation of Working Solutions

A. For Biological Assays: Working solutions for biological experiments are typically prepared by diluting a high-concentration organic stock solution into an aqueous buffer.

  • Calculation: Determine the volume of the organic stock solution needed for the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM DMSO stock, you would perform a 1:1000 dilution (add 10 µL of stock to 9.99 mL of buffer).

  • Dilution: Add the calculated volume of the stock solution to the final volume of the desired aqueous buffer (e.g., PBS, cell culture media).

  • Mixing: Mix thoroughly by vortexing or inversion.

  • Solvent Control: It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and non-toxic to the biological system. A vehicle control (buffer with the same final concentration of solvent) should be included in experiments.

B. For Analytical Calibration Standards: Working solutions for calibration curves are prepared by performing serial dilutions of the aqueous stock solution.

  • Intermediate Dilution: Prepare a 1 µg/mL (1000 ng/mL) intermediate solution by diluting 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask with 0.1% formic acid in water.

  • Serial Dilutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by further diluting the intermediate solution with the 0.1% formic acid solvent. Use Class "A" volumetric glassware for all dilutions.

  • Storage: Store calibration standards at 2-8°C and use them within the validated stability period.

Visualized Workflows and Pathways

Workflow for Solution Preparation

G cluster_start Step 1: Initial Preparation cluster_stock Step 2: Stock Solution Preparation cluster_organic For Biological Assays cluster_aqueous For Analytical Standards cluster_working Step 3: Working Solution Preparation cluster_working_bio Biological Working Solution cluster_working_analytical Analytical Working Standards start Start: this compound Solid weigh Weigh Solid Compound start->weigh diss_org Dissolve in Organic Solvent (e.g., DMSO) weigh->diss_org diss_aq Dissolve in Acidified Water (e.g., 0.1% HCOOH) weigh->diss_aq stock_org High-Concentration Organic Stock (mg/mL) diss_org->stock_org dilute_bio Dilute in Aqueous Buffer (e.g., PBS, Media) stock_org->dilute_bio stock_aq Aqueous Stock (µg/mL) diss_aq->stock_aq dilute_anal Perform Serial Dilutions in Acidified Water stock_aq->dilute_anal final_bio Final Working Solution (µM/nM) <0.1% Organic Solvent dilute_bio->final_bio final_anal Calibration Standards (ng/mL) dilute_anal->final_anal

Caption: Workflow for this compound stock and working solution preparation.

Ethephon's Mechanism of Action via Ethylene Signaling

G cluster_input Exogenous Application cluster_conversion Plant Cell cluster_pathway Ethylene Signaling Pathway ethephon This compound Application ethephon_inside This compound (in cytoplasm, pH > 4.0) ethephon->ethephon_inside Absorption ethylene Ethylene-d4 Release ethephon_inside->ethylene Hydrolysis receptor Ethylene Receptors (e.g., ETR1, ERS1) ethylene->receptor Binding & Inactivation of Receptor ein2 EIN2 (Central Positive Regulator) receptor->ein2 Repression Lifted ein3 EIN3/EIL1 (Transcription Factors) ein2->ein3 Activation erf ERF Gene Expression ein3->erf Activation response Physiological Response (e.g., Ripening, Senescence) erf->response

Caption: Simplified pathway of Ethephon action via ethylene signaling.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantitative Analysis of Ethephon in Agricultural Commodities Using Ethephon-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN001]

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Ethephon in various agricultural matrices. The use of a stable isotope-labeled internal standard, Ethephon-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation. The described protocol offers a rapid and reliable analytical solution for researchers, scientists, and professionals in the food safety and drug development sectors.

Introduction

Ethephon is a widely used plant growth regulator that accelerates the ripening process in various fruits and vegetables by releasing ethylene.[1][2] Monitoring its residue levels in food products is crucial to ensure consumer safety and compliance with regulatory limits. This work presents a validated UPLC-MS/MS method employing this compound as an internal standard for the accurate determination of Ethephon residues.[3][4][5] The method is characterized by its simple sample preparation, rapid chromatographic separation, and high selectivity and sensitivity of detection.

Experimental

Materials and Reagents
  • Ethephon (purity ≥96.0%) and this compound analytical standards were procured from reputable suppliers.

  • HPLC-grade methanol, acetonitrile, and water were used.

  • Formic acid (99%) was of analytical grade.

  • All other chemicals and reagents were of the highest purity available.

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

Primary stock solutions of Ethephon and this compound were prepared by accurately weighing the standards and dissolving them in 0.1% formic acid in water to achieve a concentration of approximately 100 µg/mL. These stock solutions were stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solutions with 0.1% formic acid in water.

2.2.2. Calibration Standards

Calibration standards were prepared at concentrations ranging from 0.2 to 100 ng/mL by spiking appropriate amounts of the Ethephon working solution into a final volume of 50 mL of 0.1% formic acid in water. A fixed concentration of this compound internal standard (e.g., 10 ng/mL) was added to each calibration standard.

2.2.3. Sample Preparation Protocol

A representative 10 g portion of the homogenized sample (e.g., grape, tomato) was weighed into a 50 mL centrifuge tube. For dry samples like walnuts, 5 g was used. The sample was then spiked with the this compound internal standard solution. Extraction was performed by adding 10 mL of deionized water and 10 mL of dichloromethane, followed by vigorous shaking. The mixture was centrifuged, and the upper aqueous layer was filtered through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: UPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC® BEH C18, 100 mm × 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 95% A (isocratic)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 700 L/Hr
Cone Gas Flow 50 L/Hr
Monitoring Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Ethephon (Quantifier) 143.0107.00.12515
Ethephon (Qualifier) 143.079.00.12520
This compound (IS) 147.0111.00.12515

(Note: The specific cone voltage and collision energy values should be optimized for the instrument in use.)

Results and Discussion

Method Validation

The method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision.

3.1.1. Linearity

A linear relationship between the peak area ratio (Ethephon/Ethephon-d4) and concentration was observed over the range of 0.2 to 100 ng/mL. The correlation coefficient (R²) was consistently greater than 0.999.

Table 4: Linearity Data

Concentration Range (ng/mL)Calibration Curve Equation
0.2 - 100y = 0.0947x + 0.00130.9999

3.1.2. Limit of Quantification (LOQ)

The LOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy, was determined to be 0.1 mg/kg for walnuts. For water samples, the LOQ was established at 0.5 ng/mL.

3.1.3. Accuracy and Precision

Recovery studies were performed by spiking blank matrix samples at three different concentration levels. The results, summarized in Table 5, demonstrate good accuracy and precision of the method.

Table 5: Recovery and Precision Data in Walnut Matrix

Spiked Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
0.1942.64
0.51021.58
5.01050.82

Experimental Workflow and Protocols

Visual Workflow

Ethephon_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Spike_IS Spike with this compound (IS) Sample->Spike_IS Add IS Extraction Add Water & Dichloromethane (10mL each) Spike_IS->Extraction Vortex Vortex/Shake Extraction->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Aqueous Layer (0.22µm) Centrifuge->Filter UPLC_MSMS Inject into UPLC-MS/MS Filter->UPLC_MSMS Filtered Extract Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Raw Data Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: UPLC-MS/MS workflow for Ethephon analysis.

Detailed Protocol: Sample Preparation
  • Homogenization: Homogenize a representative portion of the laboratory sample.

  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample.

  • Extraction: Add 10 mL of deionized water and 10 mL of dichloromethane to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 rcf for 5 minutes.

  • Filtration: Carefully transfer the upper aqueous layer into a syringe fitted with a 0.22 µm filter and filter the extract into a 2 mL autosampler vial.

  • Analysis: The sample is now ready for injection into the UPLC-MS/MS system.

Detailed Protocol: UPLC-MS/MS Analysis
  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Set up the analysis sequence in the instrument control software, including blanks, calibration standards, and samples.

  • Injection: Inject 10 µL of each sample and standard.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 3.

  • Data Processing: Process the acquired data using the appropriate software. Integrate the peaks for Ethephon and this compound.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of Ethephon to this compound against the concentration of the calibration standards. Determine the concentration of Ethephon in the samples from this calibration curve.

Conclusion

The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable means for the quantitative analysis of Ethephon in agricultural products. The use of an isotopically labeled internal standard, this compound, effectively corrects for matrix effects, leading to high accuracy and precision. This method is suitable for high-throughput routine analysis in food safety and quality control laboratories.

Logical Relationship of Key Method Components

Method_Components cluster_analyte Analyte Properties cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_output Method Outcome Ethephon Ethephon (Polar Analyte) Column C18 Reversed-Phase Column Ethephon->Column Retention IS This compound (Internal Standard) IS->Column Co-elution Quantification Accurate Quantification IS->Quantification Corrects for Matrix Effects UPLC UPLC System UPLC->Column Drives Separation MobilePhase Aqueous/Organic Mobile Phase MSMS Tandem MS (QqQ) Column->MSMS Eluent Transfer ESI_neg ESI Negative Ionization MSMS->ESI_neg Ionization MRM Multiple Reaction Monitoring ESI_neg->MRM Precursor Selection MRM->Quantification Provides Specificity & Sensitivity

Caption: Interrelationship of the analytical components.

References

Application Notes: Analysis of Ethephon in Environmental Water Samples Using Ethephon-d4 Isotope Dilution Method

Application Notes and Protocols for the Quantification of Ethephon in Soil Using Ethephon-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethephon, a widely used plant growth regulator, acts by releasing ethylene, a natural plant hormone, upon decomposition within the plant tissues.[1][2][3][4] Ethylene plays a crucial role in various physiological processes, including fruit ripening, leaf abscission, and flowering.[3] Due to its extensive agricultural use, monitoring Ethephon residues in soil is essential for environmental assessment and ensuring food safety.

This document provides a detailed analytical workflow for the quantification of Ethephon in soil samples. The described method utilizes a stable isotope-labeled internal standard, Ethephon-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in extraction efficiency. The protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers excellent sensitivity and selectivity for the detection of Ethephon at trace levels.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for Ethephon quantification in soil.

ParameterValueReference
Limit of Quantification (LOQ) 5 µg/kg
Limit of Detection (LOD) 0.10 - 1.8 µg/kg
Linearity Range 1 - 250 µg/kg
Correlation Coefficient (r²) ≥ 0.999
Mean Recovery (at 5 µg/kg) 70-120%
Mean Recovery (at 50 µg/kg) 70-120%
Relative Standard Deviation (RSD) ≤ 20%

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (>18 MΩ·cm)

  • Reagents: Formic acid (≥98%), Phosphoric acid (85%)

  • Standards: Ethephon (analytical standard), this compound (internal standard)

  • Solid Phase Extraction (SPE): Not required for the primary method but can be used for alternative cleanup.

  • Miscellaneous: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, Syringe filters (0.22 µm), Autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of Ethephon and this compound standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with a 0.7% aqueous phosphoric acid solution. Store at 4°C.

  • Intermediate Stock Solutions (1 µg/mL): Prepare by diluting the primary stock solutions with 0.7% aqueous phosphoric acid.

  • Working Standard Solutions (0.8 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with 0.7% aqueous phosphoric acid. Fortify each working standard with the this compound internal standard to a final concentration of 10 ng/mL.

Sample Preparation (Microwave-Assisted Extraction)
  • Weigh 20 ± 0.05 g of sieved soil into a microwave extraction vessel.

  • For recovery experiments, fortify the soil samples with known concentrations of Ethephon standard solution.

  • Add 40 mL of 0.7% aqueous phosphoric acid to the vessel.

  • Place the vessel in the microwave extractor and heat for 3 minutes at 250 W.

  • Allow the vessel to cool to room temperature.

  • Add 0.40 mL of the 1 µg/mL this compound internal standard solution to the extract.

  • Transfer approximately 1.5 mL of the extract into a centrifuge tube and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation (QuEChERS-based Extraction)

For a rapid screening approach, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile with 1% formic acid and vortex for 1 minute.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

  • For d-SPE, add the supernatant to a 2 mL centrifuge tube containing PSA (Primary Secondary Amine) and MgSO₄, vortex for 30 seconds, and centrifuge.

  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Phenomenex Aqua C18 (150 x 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-3.0 min: 95% A

      • 3.5-4.5 min: 5% A

      • 5.0-8.0 min: 95% A

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 25 µL.

    • Column Temperature: 60°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ethephon (Quantifier): m/z 142.9 → 106.8

      • Ethephon (Qualifier): m/z 142.9 → 78.8

      • This compound (Internal Standard): m/z 146.9 → 111.0

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample 1. Soil Sample (20g) Fortification 2. Fortification (QC) Soil_Sample->Fortification Extraction_Solvent 3. Add 40mL 0.7% H3PO4 Soil_Sample->Extraction_Solvent Fortification->Extraction_Solvent Microwave 4. Microwave Extraction (3 min, 250W) Extraction_Solvent->Microwave IS_Addition 5. Add this compound (IS) Microwave->IS_Addition Centrifugation 6. Centrifuge (10,000 rpm) IS_Addition->Centrifugation Filtration 7. Filter (0.22 µm) Centrifugation->Filtration LC_MSMS 8. LC-MS/MS Analysis Filtration->LC_MSMS Quantification 9. Quantification LC_MSMS->Quantification

Caption: Analytical workflow for Ethephon quantification in soil.

Ethephon_Action_Pathway Ethephon Ethephon (2-chloroethylphosphonic acid) Plant_Uptake Uptake by Plant Ethephon->Plant_Uptake Ethylene_Release Decomposition & Ethylene Release Plant_Uptake->Ethylene_Release Ethylene Ethylene (C2H4) Ethylene_Release->Ethylene Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor Signal_Transduction Signal Transduction Cascade (CTR1, EIN2, EIN3) Receptor->Signal_Transduction Inactivation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Response Physiological Responses (Ripening, Abscission, etc.) Gene_Expression->Physiological_Response

References

Application Notes and Protocols for Pharmacokinetic Studies of Ethephon using Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethephon ((2-chloroethyl)phosphonic acid) is a widely used plant growth regulator.[1][2] Its primary mode of action involves the release of ethylene, a natural plant hormone that influences various physiological processes, including ripening and maturation.[1][2] Due to its widespread use in agriculture, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential effects on non-target organisms, including humans.

Pharmacokinetic studies are essential to determine the concentration and duration of a substance's presence in the body.[3] These studies are fundamental in toxicology and drug development to understand a compound's potential for accumulation and toxicity.

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantification of an analyte in biological matrices. Deuterated internal standards, such as Ethephon-d4, are ideal for this purpose. Since this compound is chemically identical to Ethephon, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. However, its higher molecular weight allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise correction for variability during sample preparation and analysis. This technical guide provides detailed application notes and protocols for conducting pharmacokinetic studies of Ethephon using this compound as an internal standard.

Data Presentation

Due to the limited availability of public domain quantitative pharmacokinetic data for Ethephon, the following tables are presented as templates to guide researchers in structuring their data. These tables illustrate the key pharmacokinetic parameters that should be determined in a typical study.

Table 1: Hypothetical Pharmacokinetic Parameters of Ethephon in Rat Plasma Following a Single Oral Dose (10 mg/kg).

ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax1500ng/mL
Time to Maximum ConcentrationTmax1.5h
Half-lifet1/24.2h
Area Under the Curve (0 to last)AUC(0-t)7800ng·h/mL
Area Under the Curve (0 to infinity)AUC(0-inf)8100ng·h/mL
Mean Residence TimeMRT6.0h
ClearanceCL/F1.23L/h/kg
Volume of DistributionVz/F7.3L/kg

Table 2: Ethephon and this compound LC-MS/MS Parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Ethephon143107100-15
Ethephon (Confirmation)14379100-25
This compound147111100-15

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study design for determining the pharmacokinetic profile of Ethephon in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Dosing:

  • Formulation: Prepare a dosing solution of Ethephon in a suitable vehicle (e.g., water).

  • Administration: Administer a single oral dose of Ethephon (e.g., 10 mg/kg) via oral gavage.

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of Ethephon and the internal standard from plasma samples.

1. Reagents and Materials:

  • Ethephon analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation Procedure:

  • Allow plasma samples to thaw on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in 50% methanol/water) to each plasma sample, except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical conditions for the analysis of Ethephon and this compound.

1. Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase column for polar compounds (e.g., a C18 column with a polar endcapping).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 2.

  • Source Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum sensitivity of Ethephon and this compound.

3. Data Analysis:

  • Integrate the peak areas for Ethephon and this compound for each sample, standard, and quality control.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Ethephon in the unknown samples using the calibration curve.

  • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Visualizations

G Workflow for a Pharmacokinetic Study of Ethephon cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase AnimalDosing Animal Dosing (Oral Gavage) SampleCollection Blood Sample Collection (Time Course) AnimalDosing->SampleCollection PlasmaSeparation Plasma Separation (Centrifugation) SampleCollection->PlasmaSeparation SamplePrep Plasma Sample Preparation (Protein Precipitation & Extraction) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis (Ethephon & this compound Quantification) SamplePrep->LCMS DataProcessing Data Processing (Peak Integration & Ratio Calculation) LCMS->DataProcessing PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) DataProcessing->PKAnalysis Result Pharmacokinetic Profile of Ethephon PKAnalysis->Result

Caption: Workflow for a pharmacokinetic study of Ethephon.

G Hypothesized Signaling Pathway of Ethephon in Plants Ethephon Ethephon ((2-chloroethyl)phosphonic acid) CellularUptake Cellular Uptake Ethephon->CellularUptake Decomposition pH-dependent Decomposition CellularUptake->Decomposition Ethylene Ethylene (gas) Decomposition->Ethylene Receptors Ethylene Receptors (e.g., ETR1) Ethylene->Receptors SignalTransduction Signal Transduction Cascade Receptors->SignalTransduction GeneExpression Altered Gene Expression SignalTransduction->GeneExpression PhysiologicalResponse Physiological Response (e.g., Fruit Ripening) GeneExpression->PhysiologicalResponse

Caption: Hypothesized signaling pathway of Ethephon in plants.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Ethephon-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of Ethephon-d4 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression, a type of matrix effect, is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" comprises all components in a sample apart from the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1] Ion suppression typically occurs within the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between this compound and matrix components can impede the formation of gas-phase ions.

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

Ideally, a deuterated internal standard like this compound should co-elute with the non-deuterated analyte (Ethephon) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute.

Q3: What is the "deuterium isotope effect" and how can it affect my this compound signal?

The "deuterium isotope effect" refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated compound due to the mass difference between hydrogen and deuterium.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] If this slight separation in retention time between Ethephon and this compound occurs in a region of the chromatogram with high matrix interference, the two compounds can experience different levels of signal suppression, leading to inaccurate quantification.

Q4: What are the common causes of this compound signal suppression?

The primary causes of signal suppression for this compound can be categorized as follows:

  • Matrix Effects: High concentrations of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, sugars) compete with this compound for ionization in the MS source.[3]

  • Ion Source Saturation: A high concentration of either the analyte or matrix components can saturate the detector, leading to a non-linear response and apparent suppression.

  • Suboptimal Chromatographic Conditions: Poor separation of this compound from matrix components can lead to significant co-elution and subsequent ion suppression.

  • Inappropriate Sample Preparation: Inefficient sample cleanup can result in a high load of interfering matrix components being introduced into the LC-MS system.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

If you suspect matrix effects are causing signal suppression of your this compound, follow this guide.

Step 1: Quantify the Matrix Effect

The first step is to determine the extent of the signal suppression. This can be achieved using a Post-Extraction Spike Analysis . This experiment compares the response of this compound in a clean solvent to its response in an extracted blank matrix. A significant decrease in signal in the matrix sample indicates ion suppression.

Step 2: Optimize Sample Preparation

  • Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample extract. While this can reduce matrix effects, it may also decrease the analyte concentration to below the limit of quantification.

  • Improved Cleanup: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.

Step 3: Optimize Chromatographic Separation

  • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the regions of ion suppression.

  • Column Chemistry: Consider using a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide different selectivity for polar compounds like Ethephon.

Step 4: Use Matrix-Matched Calibrators

Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This helps to ensure that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.

Guide 2: Addressing Poor this compound Signal Intensity

If you are observing a consistently low or decreasing signal for this compound throughout your analytical run, consider the following:

Problem: The signal for this compound is weak from the beginning of the run.

  • Possible Cause: The concentration of the internal standard may be too low.

  • Troubleshooting Step: Prepare a fresh, higher concentration stock solution of this compound and re-spike your samples.

Problem: The this compound signal is decreasing over the course of the analytical run.

  • Possible Cause: Carryover of late-eluting matrix components is causing increasing ion suppression with each injection.

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.

    • Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.

    • Improve Wash Method: Optimize the needle and injection port washing procedure between samples.

Quantitative Data on Matrix Effects

MatrixMatrix Effect (%)Reference
Onion-4
Tomato-22
Quince-20
Orange-34

Note: The matrix effect was calculated as ((Slope of matrix-matched calibration curve / Slope of solvent-based calibration curve) - 1) * 100. This data for Ethephon is provided as an example of the matrix effects that can also affect its deuterated internal standard, this compound.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

This protocol provides a method to quantitatively assess the degree of ion suppression affecting this compound.

1. Prepare Solutions:

  • Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).
  • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain Ethephon or this compound) using your established sample preparation method. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.

2. LC-MS/MS Analysis:

  • Analyze multiple replicates (n≥3) of both Set A and Set B using your LC-MS/MS method.

3. Data Analysis:

  • Calculate the average peak area for this compound in both sets of samples.
  • Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Average Peak Area in Set B / Average Peak Area in Set A) - 1) * 100
  • A negative percentage indicates the degree of ion suppression. A value close to 0% suggests a minimal matrix effect.

Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression

This experiment helps to qualitatively identify the retention times at which matrix components cause ion suppression.

1. Experimental Setup:

  • Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal.
  • Using a T-piece, continuously infuse this solution into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.

2. LC-MS/MS Analysis:

  • Begin infusing the this compound solution at a constant flow rate (e.g., 5-10 µL/min).
  • Once a stable baseline signal for this compound is achieved, inject an extracted blank matrix sample onto the LC column.

3. Data Analysis:

  • Monitor the signal for this compound throughout the chromatographic run.
  • Dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression. This information can be used to adjust the chromatographic method to move the elution of Ethephon and this compound away from these suppression zones.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Signal Suppression start Low or Inconsistent This compound Signal check_concentration Is the IS concentration adequate? start->check_concentration reprepare_is Prepare fresh, higher concentration This compound solution check_concentration->reprepare_is No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_concentration->quantify_me Yes reprepare_is->start me_significant Is Matrix Effect > 20%? quantify_me->me_significant optimize_sample_prep Optimize Sample Preparation (Dilution, Cleanup) me_significant->optimize_sample_prep Yes solution Accurate Quantification me_significant->solution No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_matrix_matched Use Matrix-Matched Calibrators optimize_chromatography->use_matrix_matched re_evaluate Re-evaluate Matrix Effect use_matrix_matched->re_evaluate re_evaluate->me_significant

Caption: Troubleshooting workflow for this compound signal suppression.

Ethephon_Relationship Analyte and Internal Standard Relationship cluster_ideal Ideal Co-elution cluster_real Deuterium Isotope Effect ethephon_ideal Ethephon matrix_ideal Matrix Effect ethephon_ideal->matrix_ideal d4_ethephon_ideal This compound d4_ethephon_ideal->matrix_ideal accurate Accurate Quantification (Ratio is constant) matrix_ideal->accurate ethephon_real Ethephon matrix_real2 Matrix Effect Zone 2 ethephon_real->matrix_real2 d4_ethephon_real This compound (elutes earlier) matrix_real1 Matrix Effect Zone 1 d4_ethephon_real->matrix_real1 inaccurate Inaccurate Quantification (Differential Suppression) matrix_real1->inaccurate matrix_real2->inaccurate

Caption: Impact of co-elution on quantification accuracy.

References

Technical Support Center: Optimizing LC Gradient for Ethephon and Ethephon-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for optimizing the liquid chromatography (LC) gradient for the separation of Ethephon and its deuterated internal standard, Ethephon-d4. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the development of robust and reproducible analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Ethephon and this compound in a user-friendly question-and-answer format.

Q1: Why am I seeing poor or no retention of Ethephon and this compound on my C18 column?

A1: Ethephon is a highly polar and acidic compound, which makes it challenging to retain on traditional reversed-phase columns like C18. Several factors could be contributing to this issue:

  • Mobile Phase pH: Ethephon has a pKa around 2.5. If the mobile phase pH is significantly above this value, Ethephon will be in its anionic form, which is highly water-soluble and has little affinity for the nonpolar stationary phase.

    • Solution: Acidify the mobile phase to a pH below the pKa of Ethephon. A common choice is 0.1% formic acid in water, which will suppress the ionization of Ethephon and increase its retention.

  • Insufficient Organic Solvent: While counterintuitive for a polar analyte, a certain amount of organic solvent is necessary for proper interaction with the stationary phase.

    • Solution: Ensure your initial gradient conditions contain a low percentage of organic solvent (e.g., 5% acetonitrile or methanol) rather than 100% aqueous mobile phase.

  • Alternative Chromatography Modes: For highly polar compounds like Ethephon, other chromatographic techniques may be more suitable.

    • Solution: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[1] Another approach is to use ion-pairing chromatography, where a reagent is added to the mobile phase to form a more hydrophobic complex with the analyte, thereby increasing its retention on a reversed-phase column.

Q2: My Ethephon and this compound peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing for acidic compounds like Ethephon is often due to secondary interactions with the stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic Ethephon, causing peak tailing.

    • Solution: Lowering the mobile phase pH (e.g., with 0.1% formic acid) can help to suppress the ionization of both the silanol groups and Ethephon, reducing these unwanted interactions. Using a modern, end-capped C18 column can also minimize this effect.

  • Column Overload: Injecting too much analyte can lead to peak tailing.

    • Solution: Try reducing the injection volume or the concentration of your sample and standards.

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column and, if necessary, the analytical column.

Q3: I'm observing a significant matrix effect (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS, especially with complex samples.

  • Chromatographic Separation: Ensure that Ethephon and this compound are well-separated from the bulk of the matrix components.

    • Solution: Adjust the gradient to better resolve the analytes from co-eluting matrix components. A shallower gradient can improve separation.

  • Sample Preparation: The cleaner the sample, the lower the matrix effect.

    • Solution: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove interfering substances.

  • Dilution: Diluting the sample can reduce the concentration of matrix components.

    • Solution: Dilute the sample extract before injection. The use of a deuterated internal standard like this compound is crucial to compensate for any remaining matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting LC gradient for Ethephon and this compound separation on a C18 column?

A1: A good starting point for a reversed-phase method using a C18 column would be a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[2][3] A typical gradient might be:

  • 0-1 min: 5% B

  • 1-5 min: Ramp from 5% to 95% B

  • 5-7 min: Hold at 95% B

  • 7-8 min: Return to 5% B

  • 8-10 min: Re-equilibration at 5% B

This is a general starting point, and the gradient profile should be optimized for your specific column dimensions and HPLC system.

Q2: What are the typical mass transitions (m/z) for Ethephon and this compound in MS/MS detection?

A2: For mass spectrometry detection in negative ion mode, the following multiple reaction monitoring (MRM) transitions are commonly used:

  • Ethephon: The primary transition for quantification is m/z 143 -> 107. A secondary transition for confirmation could be m/z 143 -> 79.[3]

  • This compound: The typical transition for the internal standard is m/z 147 -> 111.

Q3: Is an isocratic method suitable for Ethephon and this compound analysis?

A3: Yes, an isocratic method can be used, particularly for cleaner samples where matrix components are not a major concern. An isocratic mobile phase of 95% 0.1% aqueous formic acid and 5% 0.1% formic acid in acetonitrile has been reported. However, a gradient elution is generally preferred for complex matrices to better separate the analytes from interferences and to ensure a more robust method.

Q4: What is the expected elution order of Ethephon and this compound?

A4: this compound is slightly more hydrophobic than Ethephon due to the deuterium isotope effect. Therefore, on a reversed-phase column, this compound is expected to have a slightly longer retention time than Ethephon. However, the difference is usually very small, and they may co-elute or be only partially resolved. For LC-MS/MS analysis, baseline separation is not necessary as the mass spectrometer can distinguish between the two compounds based on their different mass-to-charge ratios.

Experimental Protocols

Standard Reversed-Phase LC-MS/MS Method

This protocol provides a general procedure for the analysis of Ethephon and this compound using a C18 column with a gradient elution.

Materials:

  • Ethephon and this compound analytical standards

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • C18 column (e.g., Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Ethephon and this compound in a suitable solvent (e.g., water or methanol).

    • Prepare working standard solutions by diluting the stock solutions with Mobile Phase A to the desired concentrations.

  • LC-MS/MS Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 5% B

      • 10.0 min: 5% B (re-equilibration)

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Ethephon: m/z 143 -> 107 (quantifier), 143 -> 79 (qualifier)

      • This compound: m/z 147 -> 111

HILIC LC-MS/MS Method

This protocol is an alternative for improved retention of Ethephon and this compound.

Materials:

  • Ethephon and this compound analytical standards

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate (LC-MS grade)

  • HILIC column (e.g., a column with amide or bare silica stationary phase)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare stock and working solutions as described in the reversed-phase method, using a solvent compatible with HILIC (e.g., 90:10 acetonitrile:water).

  • LC-MS/MS Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: HILIC column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 6.0 min: 50% B

      • 6.1 min: 95% B

      • 9.0 min: 95% B (re-equilibration)

    • MS System: Same as the reversed-phase method.

Data Presentation

The following table provides an illustrative example of how retention time and resolution might change with different gradient slopes for the separation of Ethephon and this compound on a C18 column. Note: This is a hypothetical dataset for illustrative purposes.

Gradient Slope (%B/min)Ethephon Retention Time (min)This compound Retention Time (min)Resolution (Rs)
20 (Fast)3.503.550.8
10 (Moderate)4.804.901.2
5 (Shallow)6.206.351.5

Visualizations

Experimental_Workflow cluster_prep Sample/Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Prep_Start Start Stock_Sol Prepare Stock Solutions (Ethephon & this compound) Prep_Start->Stock_Sol Sample_Ext Sample Extraction (if applicable) Prep_Start->Sample_Ext Work_Std Prepare Working Standards (Dilution) Stock_Sol->Work_Std Final_Sample Final Sample/Standard for Injection Work_Std->Final_Sample Spike_IS Spike with this compound (Internal Standard) Sample_Ext->Spike_IS Spike_IS->Final_Sample Injection Inject into LC System Final_Sample->Injection LC_Sep LC Separation (Gradient Elution) Injection->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ethephon Calibration->Quantification Reporting Final Report Quantification->Reporting

Caption: Experimental workflow for Ethephon and this compound analysis.

Troubleshooting_Tree cluster_retention Retention Issues cluster_peakshape Peak Shape Issues Start Poor Chromatographic Performance Poor_Retention Poor/No Retention Start->Poor_Retention Peak_Tailing Peak Tailing Start->Peak_Tailing Check_pH Is Mobile Phase pH < pKa? Poor_Retention->Check_pH Acidify_MP Acidify Mobile Phase (e.g., 0.1% Formic Acid) Check_pH->Acidify_MP No Consider_HILIC Consider HILIC or Ion-Pairing Chromatography Check_pH->Consider_HILIC Yes Check_Silanol Secondary Interactions? Peak_Tailing->Check_Silanol Check_Overload Column Overload? Peak_Tailing->Check_Overload Lower_pH Lower Mobile Phase pH Check_Silanol->Lower_pH Reduce_Conc Reduce Injection Volume/Concentration Check_Overload->Reduce_Conc Yes

Caption: Troubleshooting decision tree for Ethephon analysis.

References

Technical Support Center: Ethephon-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Ethephon-d4 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a polar anionic compound, is often caused by secondary interactions between the analyte and the stationary phase.[1] A primary cause is the interaction of the acidic phosphonic acid group with active sites, such as ionized silanol groups, on silica-based columns. This is particularly prevalent on standard reversed-phase columns (e.g., C18) that are not specifically designed for polar analytes. Other potential causes include using a mobile phase with a pH close to the analyte's pKa, column contamination, or column degradation.[2][3]

Q2: What causes my this compound peak to show fronting or splitting?

Peak fronting is commonly a symptom of column overload, where too much sample has been injected onto the column.[2] It can also occur if the sample is dissolved in a solvent that is significantly stronger than the mobile phase (solvent mismatch), causing the sample band to spread improperly at the column inlet. Peak splitting can indicate a partially blocked column inlet frit, a void at the head of the column, or issues with the injector. If all peaks in the chromatogram are split, the problem likely lies with the column inlet or system hardware before the column.

Q3: My this compound peak is excessively broad. What are the likely causes?

Broad peaks can result from several factors, including low column efficiency, extra-column band broadening (excessive volume in tubing and connections), or a mobile phase that is too weak to elute the analyte efficiently. For this compound, poor retention on a non-ideal stationary phase can also manifest as a broad, poorly defined peak. Additionally, using a sample solvent that is much stronger than the mobile phase can lead to peak broadening.

Q4: I am observing a different retention time for this compound compared to unlabeled Ethephon. Is this normal?

Yes, a slight difference in retention time between a deuterated standard and its non-deuterated analog is a known phenomenon called a "chromatographic shift" or "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. While a small, consistent shift is normal, it is crucial to ensure that the shift does not lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

Systematic Troubleshooting Guide for Poor Peak Shape

A systematic approach is crucial for effectively diagnosing and resolving poor peak shape. The following guide provides a step-by-step process to identify and correct the root cause.

Step 1: Evaluate the Analytical Column

Ethephon is a highly polar anionic pesticide, and standard C18 columns are often unsuitable due to insufficient retention. The choice of column is the most critical factor for achieving good peak shape.

  • Column Chemistry: Consider using columns specifically designed for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns provide good retention for highly polar analytes like Ethephon.

    • Mixed-Mode or Specialized Anion-Exchange Columns: Columns with anion-exchange properties, such as the Waters Torus DEA or Phenomenex Venusil HILIC, are well-suited for retaining and separating polar anionic compounds.

    • Porous Graphitic Carbon (PGC): Columns like Hypercarb can offer good retention for very polar compounds.

  • Column Health:

    • Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column according to the manufacturer's instructions.

    • Column Void: A sudden shock or operating outside the recommended pH and temperature ranges can cause a void to form at the column inlet, leading to split or distorted peaks. This often requires replacing the column.

    • Guard Column: If using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column has failed and should be replaced.

Step 2: Optimize the Mobile Phase

The mobile phase composition, particularly its pH, is critical for controlling the ionization state and chromatographic behavior of this compound.

  • pH Control: Ethephon is a phosphonic acid and is stable in acidic conditions (pH < 3.5). At higher pH, it can degrade to ethylene. To ensure good retention and peak shape in reversed-phase or HILIC mode, the mobile phase pH should be kept low to suppress the ionization of the phosphonic acid group.

    • Recommendation: Add an acidifier to the mobile phase. Formic acid (0.1-0.3%) or phosphoric acid (0.7%) are commonly used. Maintaining a pH at least 1.5-2 units below the analyte's pKa generally results in a single, non-ionized species and more robust retention.

  • Buffer Selection: If a buffer is required, choose one with a pKa close to the desired pH for maximum buffering capacity. Ensure the buffer is fully soluble in the mobile phase mixture to prevent precipitation.

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) affect retention and selectivity. Acetonitrile is most common for HILIC applications.

Step 3: Check Sample and Injection Parameters

The way the sample is prepared and introduced to the system can significantly impact peak shape.

  • Sample Solvent: The sample diluent should be as weak as or weaker than the initial mobile phase. Injecting this compound dissolved in a strong solvent (e.g., high percentage of organic) while the mobile phase is highly aqueous can cause severe peak distortion.

    • Best Practice: Dissolve the standard in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase.

  • Injection Volume & Mass Load: Injecting too large a volume or too high a concentration can lead to column overload, which typically manifests as peak fronting.

    • Troubleshooting: Reduce the injection volume or dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, the original injection was overloaded.

Data Presentation

Table 1: Recommended Starting LC-MS/MS Conditions for this compound Analysis
ParameterRecommendationRationale
Column HILIC (e.g., Venusil HILIC) or Mixed-Mode Anion Exchange (e.g., Waters Torus DEA)Provides necessary retention for highly polar anionic compounds.
Mobile Phase A Water with 0.1% - 0.7% Formic Acid or Phosphoric AcidSuppresses ionization of the phosphonic acid group, improving retention and peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for HILIC and reversed-phase polar analysis.
Gradient Isocratic or shallow gradient depending on the need to separate from other analytes.A stable mobile phase composition ensures consistent ionization and retention.
Column Temp. 30 - 60 °CHigher temperatures can improve peak efficiency but must be within column limits.
Injection Volume 1 - 10 µLKeep volume low to prevent band broadening and overload.
Sample Solvent Initial mobile phase composition or water with matching acidifierAvoids solvent mismatch effects that cause peak distortion.
Table 2: Troubleshooting Summary for Poor Peak Shapes
Peak Shape IssuePotential CauseSuggested Solution
Tailing Secondary silanol interactionsUse a specialized polar column (HILIC, Mixed-Mode); lower mobile phase pH.
Column contaminationFlush column with strong solvent or follow manufacturer's regeneration procedure.
Fronting Column overloadReduce injection volume or sample concentration.
Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase conditions.
Splitting Column inlet void or blockageReverse flush column (if permissible); replace column if void is present.
Injector issueInspect and clean the injector port and sample needle.
Broad Peaks Poor retentionSwitch to a more retentive column (HILIC); optimize mobile phase.
High extra-column volumeMinimize tubing length and diameter between injector, column, and detector.

Experimental Protocols

Protocol 1: Example LC-MS/MS Method for this compound Analysis

This protocol is a representative method based on established procedures for analyzing Ethephon and its deuterated internal standard.

  • Standard Preparation:

    • Prepare a 100 µg/mL primary stock solution of this compound in a solvent like 0.1% formic acid in water.

    • Perform serial dilutions from the primary stock solution to create working standards and calibration curves, using the initial mobile phase composition as the diluent.

  • LC Parameters:

    • Column: Phenomenex Aqua C18 (150 mm x 4.6 mm, 3 µm) or equivalent polar-retentive column.

    • Mobile Phase: Isocratic mobile phase of 95:5 (v:v) 0.1% aqueous formic acid : 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 60 °C.

    • Injection Volume: 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Ion Transition for this compound: m/z 147 → 111.

    • Ion Transition for Ethephon (Quantifier): m/z 143 → 107.

    • Source Conditions: Optimize source temperature, gas flows, and voltages to achieve stable and maximum signal intensity while avoiding in-source degradation or isotopic exchange.

Mandatory Visualizations

TroubleshootingWorkflow cluster_column Column Checks cluster_mp Mobile Phase Checks cluster_injection Injection Checks Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckColumn Step 1: Evaluate Column Start->CheckColumn IsColumnPolar Is column suitable for polar analytes (HILIC, etc.)? CheckColumn->IsColumnPolar CheckMobilePhase Step 2: Optimize Mobile Phase IsPHLow Is mobile phase pH < 3.5? CheckMobilePhase->IsPHLow CheckInjection Step 3: Check Injection Parameters SolventMatch Does sample solvent match initial mobile phase? CheckInjection->SolventMatch GoodPeak Peak Shape Acceptable ChangeColumn Action: Switch to a polar- retentive column. IsColumnPolar->ChangeColumn No CheckColumnHealth Is column old or contaminated? IsColumnPolar->CheckColumnHealth Yes ChangeColumn->CheckMobilePhase CheckColumnHealth->CheckMobilePhase No FlushColumn Action: Flush or replace column. CheckColumnHealth->FlushColumn Yes FlushColumn->CheckMobilePhase IsPHLow->CheckInjection Yes AddAcid Action: Add Formic or Phosphoric acid. IsPHLow->AddAcid No AddAcid->CheckInjection ChangeSolvent Action: Re-dissolve sample in mobile phase. SolventMatch->ChangeSolvent No Overload Is peak fronting observed? SolventMatch->Overload Yes ChangeSolvent->GoodPeak Overload->GoodPeak No ReduceLoad Action: Dilute sample or reduce injection volume. Overload->ReduceLoad Yes ReduceLoad->GoodPeak

Caption: A logical workflow for troubleshooting poor peak shape in this compound analysis.

References

Addressing Ethephon-d4 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethephon-d4 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to this compound degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Ethephon, meaning some hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative analysis, particularly in methods using mass spectrometry (LC-MS/MS or GC-MS)[1][2][3]. Because it is chemically almost identical to Ethephon, it behaves similarly during sample extraction, cleanup, and analysis. However, its slightly higher mass allows the mass spectrometer to distinguish it from the non-labeled Ethephon. Adding a known amount of this compound to each sample helps to correct for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification[4].

Q2: What is the primary cause of this compound degradation during sample preparation?

A2: The primary cause of Ethephon and this compound degradation is exposure to neutral or alkaline conditions (high pH). Ethephon is stable in aqueous solutions only at a pH below 3.5[5]. At higher pH values, it rapidly decomposes to form ethylene gas, phosphate, and chloride ions. This degradation is accelerated by elevated temperatures.

Q3: How should I properly store my this compound standards and prepared samples?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Stock Solutions: Prepare stock solutions in an acidified solvent (e.g., 0.1% formic acid or 0.7% phosphoric acid in water). All standard stock solutions should be stored in a freezer when not in use.

  • Working Solutions & Prepared Samples: Fortification and calibration standards, as well as final prepared samples, should be stored in a refrigerator.

  • General Practice: Always allow solutions to warm to room temperature before use to ensure accurate measurements.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues related to the loss of this compound signal during analysis.

Problem: Low or Inconsistent Recovery of this compound

Q: My this compound signal is weak, absent, or highly variable between samples. What is the likely cause and how can I fix it?

A: This is the most common issue when working with this compound and is almost always linked to degradation caused by improper pH control, elevated temperatures, or matrix effects.

Possible Cause 1: pH-Induced Degradation

The stability of this compound is highly dependent on pH. If the sample and extraction solvent are not sufficiently acidified, the internal standard will rapidly degrade.

  • Recommendation: Ensure the pH of your sample homogenate and all solutions is maintained at or below pH 3.5 throughout the entire sample preparation process.

Data Summary: Ethephon Stability vs. pH & Temperature

ConditionRemaining EthephonTimeSource
pH < 3.5 Stable-
pH 4, 90°C ~80%20 minutes
pH 5, 25°C ~50% (DT50)61-111 days
pH 5, 100°C ~22%60 minutes
pH > 7 Rapid DecompositionMinutes to Hours

Experimental Protocol: Sample Acidification for Water and Soil Matrices

This protocol is adapted from established EPA and Bayer CropScience methods.

  • For Water Samples (10 mL):

    • Transfer 10 mL of the water sample into a suitable container.

    • Immediately add 0.050 mL of formic acid. It is crucial to acidify the sample before adding the this compound internal standard to prevent its degradation.

    • Add 0.1 mL of the 1.0 µg/mL this compound internal standard solution.

    • Stopper the container, shake well, and proceed with the analysis.

  • For Soil/Sediment Samples (20 g):

    • Weigh 20 g of the soil/sediment sample into a 125 mL glass jar.

    • Add 40 mL of 0.7% phosphoric acid in water.

    • Mix or stir thoroughly to ensure the entire sample is acidified.

    • Add 0.40 mL of the 1 µg/mL this compound internal standard solution and mix well.

    • Proceed with extraction (e.g., microwave or shaking) and subsequent cleanup steps.

Ethephon_Degradation_Pathway ethephon Ethephon / this compound products Ethylene Gas + Chloride Ion + Phosphate Ion ethephon->products Degradation condition High pH (≥ 4) High Temperature condition->ethephon Triggers

Caption: Ethephon degradation pathway triggered by high pH and temperature.

Possible Cause 2: Matrix Effects

Different sample matrices (e.g., fruits, vegetables, soil) have varying natural pH levels and buffering capacities. A protocol that is effective for one matrix may not be sufficient for another.

  • Recommendation: Always measure the pH of your sample homogenate after adding the acid to confirm it is in the stable range (pH < 3.5). Adjust the amount or concentration of acid if necessary. For plant materials, adding citric acid during homogenization can help maintain a low pH.

Possible Cause 3: Thermal Degradation

High temperatures, even in an acidified sample, can accelerate the degradation of this compound.

  • Recommendation: Avoid exposing samples to high heat during extraction unless required by a specific validated method. If a heating step is necessary, it should be as short as possible. When performing steps like centrifugation, consider using a refrigerated centrifuge to keep the samples cool.

Sample_Prep_Workflow cluster_prep Sample Preparation Workflow start Start: Sample Collection homogenize 1. Homogenize Sample (e.g., with Citric Acid for plants) start->homogenize acidify 2. IMMEDIATE Acidification (e.g., Formic or Phosphoric Acid) homogenize->acidify check_ph 3. Verify pH < 4 acidify->check_ph check_ph->acidify pH too high add_is 4. Add this compound IS check_ph->add_is  pH OK   extract 5. Extract Analyte (Keep Cool) add_is->extract analyze 6. LC-MS/MS Analysis extract->analyze

Caption: Recommended workflow to prevent this compound degradation.

Troubleshooting_Logic start Low or Inconsistent This compound Recovery q1 Was sample immediately acidified upon collection/ homogenization? start->q1 a1_no FIX: Implement immediate acidification protocol. Re-prepare sample. q1->a1_no No q2 Was final pH of the sample extract < 4? q1->q2 Yes a2_no FIX: Increase acid concentration or volume for that matrix. Verify pH. q2->a2_no No q3 Were samples exposed to high temperatures (>40°C) during preparation? q2->q3 Yes a3_yes FIX: Use cooling steps (e.g., ice bath, refrigerated centrifuge). q3->a3_yes Yes end Recovery should improve. If not, check instrument performance. q3->end No

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Minimizing Matrix Effects with Ethephon-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Ethephon-d4 as an internal standard to mitigate matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Ethephon analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte, Ethephon.[1][2] In complex matrices such as soil, fruits, and biological fluids, these effects can be significant, compromising the reliability of analytical results.[2][3]

Q2: How does using this compound as an internal standard help minimize matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Ethephon. Because it is structurally and chemically almost identical to Ethephon, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reproducible results.

Q3: When should I add the this compound internal standard to my samples?

A3: To correct for analyte losses during sample preparation and to compensate for matrix effects, the isotopically labeled internal standard should be added at the beginning of the extraction procedure. For instance, in the analysis of Ethephon in water, the this compound solution is added to the water sample before direct injection for LC-MS/MS analysis. Similarly, for soil and sediment samples, the internal standard is added after the initial extraction with phosphoric acid in water but before centrifugation and analysis.

Q4: What concentration of this compound should I use?

A4: The concentration of the internal standard should be comparable to the expected concentration of the analyte in your samples. A common practice is to spike the internal standard at a concentration that falls within the mid-range of your calibration curve. This ensures a consistent and reliable response across the desired quantification range.

Q5: Can this compound be used in different types of matrices?

A5: Yes, this compound has been successfully used as an internal standard for the analysis of Ethephon in various matrices, including:

  • Water (surface water, pond water)

  • Soil and sediment

  • Grapes

  • Plant-derived commodities in general

The analytical method may require optimization depending on the complexity of the specific matrix.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in analyte/internal standard (IS) ratio across replicate injections. 1. Inconsistent spiking of the internal standard. 2. Poor sample homogenization. 3. Instability of the analyte or IS in the final extract.1. Ensure precise and consistent addition of the IS to all samples, calibration standards, and quality controls using calibrated pipettes. 2. Improve the sample homogenization procedure to ensure a representative aliquot is taken for extraction. 3. Investigate the stability of Ethephon and this compound in the extraction solvent. If instability is observed, adjust storage conditions (e.g., temperature, light exposure) or analyze the samples more promptly after preparation.
Significant signal suppression or enhancement is still observed despite using an internal standard. 1. Extremely high concentration of matrix components overwhelming the ionization source. 2. The internal standard and analyte are not perfectly co-eluting. 3. The chosen mass transitions (MRM) are subject to interference from the matrix.1. Dilute the sample extract to reduce the concentration of matrix components. This may require an adjustment in the method's limit of quantification (LOQ). 2. Optimize the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to ensure the analyte and internal standard co-elute as closely as possible. 3. Verify the specificity of the MRM transitions for both Ethephon and this compound. Select transitions that are unique and free from matrix interference.
Low or no signal for this compound. 1. Forgetting to add the internal standard. 2. Incorrect preparation of the internal standard stock or working solutions. 3. Degradation of the internal standard.1. Review your sample preparation workflow to ensure the IS addition step was not missed. 2. Re-prepare the this compound solutions, paying close attention to weighing, dilutions, and solvent purity. 3. Check the expiration date and storage conditions of your this compound standard. Prepare fresh solutions if degradation is suspected.
Poor peak shape for Ethephon and/or this compound. 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Issues with the LC system.1. Ethephon is an acidic compound; ensure the mobile phase pH is optimized for good peak shape. For example, using 0.1% formic acid in the mobile phase is common. 2. Flush the column with a strong solvent or replace it if it's at the end of its lifetime. 3. Check for leaks, blockages, or other issues in the LC system.

Experimental Protocols

Preparation of Standard Solutions

A detailed procedure for preparing stock and working solutions for Ethephon and this compound is crucial for accurate quantification. The following tables summarize the preparation steps based on established methods.

Table 1: Preparation of Ethephon Standard Solutions

Solution Preparation Steps
Primary Stock Solution (~100 µg/mL) Quantitatively transfer a known weight of Ethephon standard to a volumetric flask and dilute to volume with 0.1% formic acid in water.
Intermediate Standard Solution (10 µg/mL) Dilute an appropriate volume of the primary stock solution with 0.1% formic acid in water.
Intermediate Standard Solution (1 µg/mL) Dilute an appropriate volume of the 10 µg/mL intermediate solution with 0.1% formic acid in water.
Working Calibration Solutions (e.g., 0.2 - 50 ng/mL) Prepare a series of dilutions from the intermediate standard solutions in 0.1% formic acid in water. Crucially, add a fixed volume of the this compound internal standard working solution to each calibration standard before bringing it to the final volume.

Table 2: Preparation of this compound Internal Standard (IS) Solutions

Solution Preparation Steps
Primary IS Stock Solution (~100 µg/mL) Quantitatively transfer a known weight of this compound standard to a volumetric flask and dilute to volume with 0.1% formic acid in water.
Intermediate IS Solution (10 µg/mL) Dilute an appropriate volume of the primary IS stock solution with 0.1% formic acid in water.
Working IS Solution (1 µg/mL) Dilute an appropriate volume of the 10 µg/mL intermediate IS solution with 0.1% formic acid in water. This solution is used to spike samples and calibration standards.

Note: All standard solutions should be stored in a freezer when not in use, and fortification and calibration solutions should be stored in a refrigerator. Allow solutions to warm to room temperature before use. Corrections for standard purity should be applied.

Sample Preparation and Analysis Workflow (Water Matrix)

The following diagram illustrates a typical workflow for the analysis of Ethephon in water samples using this compound as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Collect Water Sample (10 mL) B 2. Acidify with Formic Acid A->B C 3. Spike with this compound IS (1.0 µg/mL solution) B->C F 6. Direct Injection into LC-MS/MS C->F D 4. Prepare Calibration Standards E 5. Spike Cal Standards with this compound IS D->E E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometric Detection (MRM) G->H I 9. Integrate Peak Areas (Ethephon & this compound) H->I J 10. Calculate Analyte/IS Ratio I->J K 11. Quantify using Calibration Curve J->K

Workflow for Ethephon analysis in water.
LC-MS/MS Parameters

The following table provides typical mass spectrometer parameters for the detection of Ethephon and this compound.

Table 3: Example Mass Spectrometer Conditions

Parameter Ethephon This compound (IS)
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeElectrospray Ionization (ESI), Negative Ion Mode
Quantitation Transition (m/z) 142.9 → 107.0146.9 → 111.0
Confirmation Transition (m/z) 106.8 → 78.8-

Note: These are example parameters and should be optimized for the specific instrument being used.

Logical Relationship of Matrix Effect Mitigation

The following diagram illustrates the logical relationship of how an internal standard corrects for matrix effects.

G cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard A Analyte Signal B Matrix Effect (Suppression/Enhancement) A->B C Observed Signal (Inaccurate) B->C D Analyte Signal F Matrix Effect (Affects Both Equally) D->F E Internal Standard Signal E->F G Ratio (Analyte/IS) Remains Constant F->G H Accurate Quantification G->H

Correction of matrix effects using an internal standard.

References

Technical Support Center: Ethephon-d4 & Calibration Curve Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethephon-d4 to address non-linear calibration curves in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Ethephon, meaning some of its hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Ethephon, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Since this compound is chemically almost identical to Ethephon, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, which are common causes of non-linear calibration curves.

Q2: How does this compound help in correcting a non-linear calibration curve?

While this compound doesn't "correct" a fundamentally non-linear chemical phenomenon, it effectively mitigates the common causes of non-linearity in analytical methods, leading to a more accurate and reliable linear calibration model. The primary mechanism is through compensation for matrix effects and procedural variability .

Matrix effects occur when components in the sample matrix (e.g., soil, water, plasma) interfere with the ionization of the target analyte (Ethephon), leading to either suppression or enhancement of the signal. This effect can be concentration-dependent and a significant cause of non-linearity. Because this compound is chemically similar to Ethephon, it is affected by the matrix in nearly the same way. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, resulting in a more linear relationship between concentration and response.

Troubleshooting Non-Linear Calibration Curves with this compound

This section provides a step-by-step guide to troubleshoot and resolve issues of non-linearity in your calibration curve when using this compound as an internal standard.

Issue: My calibration curve for Ethephon is non-linear despite using this compound.

Step 1: Verify Co-elution of Ethephon and this compound

Question: How do I know if Ethephon and this compound are co-eluting, and why is it important?

Answer: Co-elution is critical because if the analyte and the internal standard elute at different times, they may be subjected to different matrix effects, defeating the purpose of the internal standard. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.

Troubleshooting Actions:

  • Overlay Chromatograms: Inject a solution containing both Ethephon and this compound and overlay their chromatograms. The peaks should perfectly overlap.

  • Adjust Chromatographic Conditions: If separation is observed, consider modifying your HPLC method. This could involve adjusting the mobile phase composition, gradient slope, or using a column with slightly lower resolution to ensure co-elution.

Step 2: Assess the Purity of Your this compound Internal Standard

Question: Could the purity of my this compound be causing the non-linearity?

Answer: Yes. The isotopic and chemical purity of the internal standard are crucial. If the this compound standard contains a significant amount of unlabeled Ethephon, it will artificially inflate the response at lower concentrations and can lead to a non-linear curve.

Troubleshooting Actions:

  • Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for the stated isotopic and chemical purity. Ideally, isotopic purity should be ≥98% and chemical purity >99%.

  • Inject a High Concentration of the Internal Standard: Prepare a high-concentration solution of your this compound standard and inject it into the LC-MS/MS system. Monitor the mass transition for unlabeled Ethephon. A significant signal indicates contamination.

Step 3: Investigate the Possibility of Hydrogen/Deuterium (H/D) Exchange

Question: What is H/D exchange and how can it affect my results?

Answer: H/D exchange is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can alter the concentration of your internal standard and introduce variability. The rate of H/D exchange is often influenced by pH. While the deuterium atoms in this compound are generally on stable carbon positions, extreme pH conditions during sample preparation or in the mobile phase could potentially promote exchange.

Troubleshooting Actions:

  • Evaluate Solvent Stability: Incubate a solution of this compound in your sample diluent and mobile phase for a duration similar to your entire analytical run. Re-inject the solution and check for any increase in the signal of unlabeled Ethephon.

  • Control pH: If H/D exchange is suspected, try to maintain a neutral or slightly acidic pH during sample preparation and analysis, as extreme pH levels can catalyze the exchange.

Step 4: Re-evaluate Your Calibration Range and Standard Preparation

Question: My curve is still non-linear. What else could be the problem?

Answer: Non-linearity can also arise from issues with your calibration standards or operating outside the linear range of the instrument's detector.

Troubleshooting Actions:

  • Verify Standard Preparation: Re-prepare your stock and working standards, ensuring accurate weighing and dilutions. Use calibrated volumetric flasks and pipettes.

  • Assess Detector Saturation: Non-linearity at the high end of your curve may indicate detector saturation. Prepare and inject standards at even higher concentrations to confirm if the response plateaus. If so, you will need to either dilute your samples to fall within the linear range or reduce your injection volume.

  • Check the Low End of the Curve: Non-linearity at the lower concentrations can sometimes be due to adsorption of the analyte to vials or tubing.

Experimental Protocols

Protocol 1: Preparation of Ethephon and this compound Stock and Working Solutions

This protocol is adapted from EPA analytical methods.[2][3]

1. Primary Stock Solutions (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of Ethephon and this compound standards into separate 100 mL volumetric flasks.
  • Dissolve the standards in a small amount of 0.1% formic acid in water.
  • Bring the flasks to volume with 0.1% formic acid in water and mix thoroughly.
  • Store stock solutions in a freezer.

2. Intermediate and Working Standard Solutions:

  • Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with 0.1% formic acid in water to achieve the desired concentrations for your calibration curve.

Protocol 2: Preparation of Calibration Curve Standards

1. Calibration Standard Series:

  • Prepare a series of at least 6-8 non-zero calibration standards by spiking the appropriate Ethephon working standard solutions into a clean solvent (e.g., 0.1% formic acid in water) or a blank matrix extract.
  • The concentration range should bracket the expected concentrations of your unknown samples.

2. Addition of Internal Standard:

  • To each calibration standard, add a constant and known concentration of the this compound internal standard working solution. A typical final concentration might be 10 ng/mL.[2]

Protocol 3: Sample Preparation (Example for Water Samples)

This protocol is a simplified example based on EPA methods.[4]

  • Transfer 10 mL of the water sample into a suitable container.

  • Acidify the sample with a small amount of formic acid (e.g., 50 µL).

  • Add the this compound internal standard solution to achieve the same final concentration as in your calibration standards.

  • Vortex the sample to mix thoroughly.

  • The sample is now ready for direct injection into the LC-MS/MS system.

Data Presentation

Table 1: Example Calibration Curve Data for Ethephon Analysis

Ethephon Conc. (ng/mL)Ethephon Peak AreaThis compound Peak AreaPeak Area Ratio (Ethephon/Ethephon-d4)
0.51,25050,5000.025
1.02,60051,0000.051
5.013,00050,0000.260
10.025,50049,5000.515
25.064,00050,8001.260
50.0128,00050,2002.550
100.0250,00049,8005.020

Table 2: Typical Method Performance Parameters

ParameterTypical ValueReference
Isotopic Purity of this compound≥98%General Recommendation
Chemical Purity of this compound>99%General Recommendation
Calibration Curve Linearity (r²)≥0.995
Mean Recovery70-120%
Relative Standard Deviation (RSD)≤20%

Visualizations

Troubleshooting_Workflow cluster_coelution Troubleshooting Co-elution cluster_purity Troubleshooting Purity start Non-Linear Calibration Curve with this compound coelution Step 1: Verify Co-elution of Ethephon & this compound start->coelution purity Step 2: Assess Purity of this compound coelution->purity  Co-elution Confirmed coelution_check Overlay Chromatograms coelution->coelution_check hd_exchange Step 3: Investigate H/D Exchange purity->hd_exchange  Purity Acceptable coa_review Review CoA purity->coa_review inject_high_conc Inject High Conc. of IS purity->inject_high_conc cal_range Step 4: Re-evaluate Calibration Range & Prep hd_exchange->cal_range  No Significant Exchange end Linear Calibration Curve Achieved cal_range->end  Range & Prep Optimized adjust_hplc Adjust HPLC Method coelution_check->adjust_hplc Separation Observed adjust_hplc->coelution Re-verify

Caption: A logical workflow for troubleshooting a non-linear calibration curve when using this compound.

Matrix_Effect_Compensation cluster_sample Sample with Matrix cluster_result Result Ethephon Ethephon (Analyte) Ion_Source Mass Spec Ion Source Ethephon->Ion_Source Ethephon_d4 This compound (Internal Standard) Ethephon_d4->Ion_Source Matrix Matrix Components Matrix->Ion_Source Causes Ion Suppression/ Enhancement Detector Detector Signal Ion_Source->Detector Signal Ratio (Ethephon / this compound) is Calculated Result Matrix Effect Compensated Detector->Result

Caption: How this compound compensates for matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Ethephon-d4 Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low Ethephon-d4 recovery in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Ethephon, meaning that four of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard in the analysis of Ethephon in various samples. Because it is chemically almost identical to Ethephon, it behaves similarly during sample preparation and analysis. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate quantification of Ethephon.[1]

Q2: Why is my recovery of this compound consistently low?

Low recovery of this compound can be attributed to several factors, primarily related to its chemical instability at neutral or alkaline pH and its high polarity. Key reasons include:

  • Degradation: Ethephon is unstable in solutions with a pH above 4.0 and rapidly hydrolyzes to ethylene, phosphate, and chloride ions.[2] If the pH of your sample or extraction solvent is not sufficiently acidic, the this compound will degrade, leading to low recovery.

  • Suboptimal Extraction: Due to its high polarity, this compound may not be efficiently extracted from the sample matrix if an inappropriate solvent is used. Acidified methanol or water are commonly recommended.[3]

  • Matrix Effects: Complex matrices can contain substances that interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as ion suppression, which can lead to an apparent low recovery.[4]

  • Inappropriate Cleanup: Standard cleanup procedures like QuEChERS that use dispersive solid-phase extraction (dSPE) with materials like PSA can remove acidic compounds like Ethephon, resulting in significant losses.[4]

Q3: What is the ideal pH range for working with this compound?

To ensure the stability of this compound, it is crucial to maintain a pH below 4.0 throughout the sample preparation and analysis process. Acidifying the sample and the extraction solvent is a critical step. Commonly used acids include formic acid, phosphoric acid, and hydrochloric acid.

Q4: Can I use the QuEChERS method for this compound analysis?

The traditional QuEChERS method is generally not suitable for the analysis of highly polar and acidic pesticides like Ethephon. The dSPE cleanup step, particularly with sorbents like PSA (Primary Secondary Amine), is designed to remove organic acids, which will also remove Ethephon and this compound from the sample extract, leading to very low or no recovery. A modified approach, often referred to as the QuPPe (Quick Polar Pesticides) method, which avoids the problematic cleanup steps, is more appropriate.

Troubleshooting Guide

Issue: Low or No Recovery of this compound

This guide provides a systematic approach to troubleshooting poor recovery of this compound.

LowRecoveryTroubleshooting start Start: Low this compound Recovery check_pH 1. Verify pH of Sample and Extraction Solvent start->check_pH is_pH_low Is pH < 4.0? check_pH->is_pH_low adjust_pH Action: Acidify sample and solvent (e.g., with formic or phosphoric acid). Re-extract. is_pH_low->adjust_pH No check_extraction 2. Review Extraction Protocol is_pH_low->check_extraction Yes adjust_pH->check_pH is_extraction_suitable Is the extraction solvent appropriate for a polar analyte (e.g., acidified methanol/water)? check_extraction->is_extraction_suitable change_solvent Action: Switch to an appropriate acidified polar solvent. Consider extraction time and agitation. is_extraction_suitable->change_solvent No check_cleanup 3. Evaluate Cleanup Step is_extraction_suitable->check_cleanup Yes change_solvent->check_extraction is_cleanup_problematic Are you using dSPE with PSA (e.g., in QuEChERS)? check_cleanup->is_cleanup_problematic remove_cleanup Action: Eliminate the dSPE step. Analyze the crude extract after centrifugation and filtration. is_cleanup_problematic->remove_cleanup Yes check_matrix_effects 4. Investigate Matrix Effects is_cleanup_problematic->check_matrix_effects No remove_cleanup->check_cleanup perform_post_spike Experiment: Spike this compound into a blank matrix extract post-extraction. Compare with a solvent standard. check_matrix_effects->perform_post_spike is_suppression Is there significant signal suppression in the post-spike sample? perform_post_spike->is_suppression mitigate_matrix_effects Action: Use matrix-matched calibration standards. Dilute the sample if possible. is_suppression->mitigate_matrix_effects Yes end Recovery Improved is_suppression->end No mitigate_matrix_effects->end

Understanding Ethephon Degradation

The stability of Ethephon is highly dependent on the pH of the surrounding medium. The following diagram illustrates the degradation pathway of Ethephon under neutral to alkaline conditions, which is a primary cause of low recovery.

EthephonDegradation ethephon Ethephon (Stable at pH < 4) degradation_condition pH > 4.0 ethephon->degradation_condition products Degradation Products degradation_condition->products ethylene Ethylene (gas) products->ethylene phosphate Phosphate ion products->phosphate chloride Chloride ion products->chloride

Data on Ethephon Recovery

The following table summarizes reported recovery data for Ethephon in various complex matrices. These values can serve as a benchmark for your own experiments.

MatrixFortification LevelExtraction MethodAnalytical TechniqueAverage Recovery (%)Reference
Grapes50 µg/kgMethanolic ExtractionLC-MS/MS~96
Grapes200 µg/kgMethanolic ExtractionLC-MS/MS~96
Apples1-3 ppmHeadspace GC-FIDGC-FID88.3 - 98.6
Tomatoes1-3 ppmHeadspace GC-FIDGC-FID88.3 - 98.6
Grapes1-3 ppmHeadspace GC-FIDGC-FID88.3 - 98.6
Kiwifruits1-3 ppmHeadspace GC-FIDGC-FID88.3 - 98.6
Sugarcane1-3 ppmHeadspace GC-FIDGC-FID88.3 - 98.6
Surface Water0.5 µg/LAcidified with Formic AcidLC-MS/MS70 - 120
Surface Water5.0 µg/LAcidified with Formic AcidLC-MS/MS70 - 120

Experimental Protocols

Protocol 1: Extraction of Ethephon from Soil and Sediment

This protocol is adapted from the EPA method for the determination of Ethephon residues.

  • Sample Preparation: Weigh 20 ± 0.05 grams of soil/sediment into a 125 mL glass jar containing a magnetic stir bar.

  • Fortification (for QC): Fortify recovery samples with the appropriate standard solution.

  • Acidification and Extraction Solvent Addition: Add 40 mL of 0.7% phosphoric acid in water to each sample.

  • Microwave Extraction: Place the jars into a microwave extractor and switch on the magnetic stirrer. Extract for three minutes at 250 W.

  • Internal Standard Addition: Add 0.40 mL of a 1 µg/mL this compound internal standard solution and mix well.

  • Centrifugation: Transfer about 1.5 mL of the extract into a centrifuge tube and centrifuge for 5 minutes at 10,000 rpm to remove fine particles.

  • Analysis: Transfer an aliquot of the supernatant to a vial for LC-MS/MS analysis.

Protocol 2: Extraction of Ethephon from Fruits and Vegetables (QuPPe-based)

This is a generalized protocol for highly polar pesticides, suitable for Ethephon.

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acidified methanol (containing 1% formic acid).

  • Shaking: Shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample (e.g., for 5 minutes at >3000 rpm).

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for direct LC-MS/MS analysis.

References

Ethephon-d4 Fragmentation Pattern Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethephon-d4 in MS/MS applications. Our goal is to help you optimize your experimental workflow and overcome common challenges encountered during the analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The most commonly used MRM transition for this compound is m/z 146.9 → 111.0[1]. An alternative transition that can be monitored is m/z 147 → 111[2][3]. It is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity and reproducibility.

Q2: What is the proposed fragmentation pathway for this compound?

A2: The fragmentation of this compound in negative ion mode electrospray ionization (ESI) is analogous to that of its non-deuterated counterpart, Ethephon. The primary fragmentation involves the neutral loss of deuterochloric acid (DCl) from the precursor ion.

  • Precursor Ion: The deprotonated molecule, [M-H]⁻, of this compound has a mass-to-charge ratio (m/z) of approximately 147 (or more precisely 146.9, considering isotopic distribution).

  • Fragmentation: Upon collision-induced dissociation (CID), the precursor ion loses a molecule of DCl.

  • Product Ion: This results in a product ion with an m/z of 111.

precursor This compound [M-H]⁻ m/z 147 product Product Ion [C₂H₂D₂O₃P]⁻ m/z 111 precursor->product CID loss - DCl

Caption: Proposed fragmentation pathway for this compound in negative ion mode MS/MS.

Q3: Why is my this compound signal intensity low?

A3: Low signal intensity for this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Collision Energy: The collision energy is a critical parameter that directly impacts fragment ion intensity. It is essential to perform a collision energy optimization experiment for the specific m/z 147 → 111 transition on your instrument.

  • Sample Preparation Issues: Ethephon and its deuterated standard are highly polar and acidic. Ensure proper sample acidification, typically with 0.1% formic acid or 0.7% phosphoric acid in water, to maintain their anionic form and improve stability[4][5].

  • Ion Source Conditions: Optimize ion source parameters such as spray voltage, source temperature, and gas flows to ensure efficient ionization of this compound.

  • Chromatographic Peak Shape: Poor peak shape can lead to lower apparent signal intensity. Ensure your analytical column and mobile phase are suitable for highly polar anionic compounds. A C18 column with an aqueous mobile phase containing a low percentage of organic solvent and an acid modifier is a common starting point.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or Very Low this compound Signal Incorrect MRM transition selected.Verify that the precursor ion is set to m/z 147 and the product ion to m/z 111.
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mass spectrometer is in negative ion mode.
Sample degradation.Acidify samples with formic or phosphoric acid to prevent degradation. Store stock solutions in a freezer and working solutions in a refrigerator when not in use.
Inconsistent or Irreproducible Peak Areas Fluctuation in collision cell gas pressure.Ensure a stable and appropriate collision gas pressure as recommended by the instrument manufacturer.
Matrix effects.Employ appropriate sample cleanup techniques like solid-phase extraction (SPE) if analyzing complex matrices.
Unstable spray in the ion source.Check for clogs in the ESI probe and ensure a consistent flow from the LC system.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
In-source fragmentation.Reduce the ion source temperature or fragmentor voltage to minimize unintended fragmentation before the collision cell.
Split or Tailing Chromatographic Peaks Inappropriate analytical column.Use a column designed for polar compounds, such as a C18 column.
Unsuitable mobile phase pH.Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to maintain a consistent ionic state of the analyte.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes how to determine the optimal collision energy for the m/z 147 → 111 transition of this compound using infusion.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid

  • Syringe pump

  • Tandem mass spectrometer

Procedure:

  • Prepare a standard solution: Prepare a 1 µg/mL stock solution of this compound in 0.1% formic acid in water. Dilute this to a working concentration of 100 ng/mL in a typical mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Infuse the standard: Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Set up the mass spectrometer:

    • Operate in negative electrospray ionization (ESI) mode.

    • Optimize ion source parameters to obtain a stable and abundant signal for the precursor ion (m/z 147).

    • Set up a product ion scan experiment for the precursor ion m/z 147.

  • Ramp the collision energy:

    • Acquire product ion spectra at various collision energy settings. Start with a broad range (e.g., 5 to 40 eV) in increments of 5 eV.

    • Once an approximate optimal range is identified, perform a finer ramp in that range (e.g., in 1-2 eV increments) to pinpoint the exact optimum.

  • Analyze the data:

    • Plot the intensity of the product ion (m/z 111) against the collision energy.

    • The optimal collision energy is the value that yields the maximum intensity for the m/z 111 fragment ion.

cluster_prep Preparation cluster_infusion Infusion & MS Setup cluster_optimization Optimization cluster_analysis Data Analysis A Prepare 100 ng/mL This compound Standard B Infuse Standard (5-10 µL/min) A->B C Set MS to ESI Negative Mode B->C D Select Precursor Ion m/z 147 C->D E Ramp Collision Energy (e.g., 5-40 eV) D->E F Monitor Product Ion m/z 111 Intensity E->F G Plot Intensity vs. Collision Energy F->G H Determine Optimal Collision Energy G->H

Caption: Workflow for collision energy optimization of this compound via infusion.

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the analysis of Ethephon and this compound. Note that optimal values, particularly for collision energy, are instrument-dependent and should be determined experimentally.

AnalytePolarityPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
EthephonNegative142.9107.0 (Quantitation)
Negative106.878.8 (Confirmation)
Negative143107
Negative14379
This compound Negative 146.9 111.0 ****
Negative 147 111 ****

The following table provides example instrument parameters from an ABSciex API 5500 for Ethephon, which can serve as a starting point for optimizing this compound.

ParameterEthephon Example Value
Declustering Potential (DP)-51 V
Entrance Potential (EP)-10 V
Collision Energy (CE)-12 V
Collision Cell Exit Potential (CXP)-7 V
Source:

References

Preventing cross-contamination of Ethephon-d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the cross-contamination of Ethephon-d4 standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a deuterated form of Ethephon, which is a plant growth regulator. In analytical chemistry, this compound is primarily used as an internal standard (IS) for the quantification of Ethephon in various samples, such as agricultural products and environmental matrices, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[4]

Q2: What are the primary sources of this compound cross-contamination in a laboratory setting?

Cross-contamination of an this compound standard can occur through several pathways:

  • Contamination from the unlabeled ("light") Ethephon standard: This is the most common source, occurring through shared glassware, syringes, or pipette tips.

  • Carryover in analytical instrumentation: Residual Ethephon from a highly concentrated sample can remain in the injection port, column, or mass spectrometer source, contaminating subsequent analyses of the this compound standard.

  • Improper storage: Storing the this compound standard in proximity to the unlabeled Ethephon standard can lead to contamination through airborne particles or accidental mix-ups.

  • Low isotopic purity of the standard: The this compound standard itself may contain a small percentage of the unlabeled analyte from its synthesis.[5]

Q3: What are the ideal storage conditions for an this compound standard?

To maintain its integrity and prevent degradation, the this compound standard should be stored under the following conditions:

  • Temperature: Long-term storage at -18°C is recommended. For short-term use, refrigeration at 4°C is acceptable.

  • Light: Store in an amber vial or a dark location to protect it from light, which can cause degradation.

  • Container: Use tightly sealed, dedicated vials to prevent solvent evaporation and potential contamination.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium-hydrogen (D-H) exchange can be a concern for some deuterated standards, especially if the deuterium atoms are in labile positions. Storing or preparing the standard in highly acidic or basic solutions can facilitate this exchange. For this compound, it is crucial to follow the solvent recommendations provided in the certificate of analysis and validated analytical methods, which often specify mildly acidic conditions (e.g., 0.1% formic acid in water or methanol) to ensure stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound standards.

Issue Potential Cause(s) Suggested Solution(s)
High background signal for unlabeled Ethephon in this compound standard analysis. 1. Cross-contamination from unlabeled Ethephon. 2. Low isotopic purity of the this compound standard. 3. Carryover from a previous injection.1. Prepare fresh dilutions of the this compound standard using dedicated and thoroughly cleaned glassware and pipettes. 2. Verify the isotopic purity stated in the Certificate of Analysis. If purity is low, consider purchasing a new standard with higher isotopic enrichment. 3. Inject a series of solvent blanks to flush the LC-MS/MS system and ensure carryover is minimized.
Inconsistent or drifting response of the this compound internal standard. 1. Improper storage leading to degradation. 2. Inaccurate pipetting during the preparation of working solutions or spiking of samples. 3. Variability in matrix effects between samples.1. Ensure the standard is stored at the recommended temperature and protected from light. Prepare fresh working solutions regularly. 2. Calibrate pipettes and use a consistent technique for all liquid handling steps. 3. Review the sample preparation procedure to ensure consistency. The use of a co-eluting stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects.
Chromatographic peak for this compound appears broader or splits. 1. Degradation of the standard. 2. Issues with the chromatographic column or mobile phase.1. Prepare a fresh working solution from the stock. 2. Check the column's performance and ensure the mobile phase is correctly prepared and degassed.
The retention time of this compound is slightly different from unlabeled Ethephon. This is a known phenomenon called the "isotope effect," where the heavier deuterium atoms can cause a slight shift in retention time, particularly in reversed-phase chromatography.This is generally not a significant issue as long as the peak shapes are good and the integration is accurate. If the shift is substantial and affects quantification, chromatographic conditions may need to be optimized to minimize the separation.

Quantitative Data Summary

The following table summarizes typical concentration ranges and purity requirements for this compound standards. Note that specific concentrations may vary depending on the analytical method and instrumentation.

Parameter Value Source
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98%
Stock Solution Concentration 100 µg/mL
Intermediate Standard Solution 10 µg/mL
Working/Spiking Solution 1 µg/mL
Final Concentration in Sample Varies (e.g., 0.04 µg/mL)

Experimental Protocol: Preparation of this compound Working Standard

This protocol outlines the steps for preparing a 1 µg/mL working standard solution of this compound from a 100 µg/mL stock solution, with a focus on preventing cross-contamination.

  • Preparation and Environment:

    • Conduct all work in a clean, designated area, separate from the area where unlabeled Ethephon standards are prepared.

    • Ensure the analytical balance is calibrated and clean.

    • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Change gloves if you suspect they have come into contact with any contaminants.

  • Materials and Equipment:

    • Calibrated analytical balance

    • Class "A" volumetric flasks (e.g., 10 mL, 100 mL)

    • Calibrated micropipettes and dedicated sterile tips

    • Amber glass vials for storage

    • This compound certified reference material (stock solution, e.g., 100 µg/mL in acetone or prepared from solid)

    • High-purity solvent (e.g., 0.1% formic acid in methanol or water, as specified by the analytical method)

  • Procedure for Preparing Intermediate Standard (10 µg/mL):

    • Allow the stock solution of this compound to equilibrate to room temperature before opening.

    • Using a calibrated micropipette with a fresh, dedicated tip, accurately transfer 1 mL of the 100 µg/mL this compound stock solution into a 10 mL Class "A" volumetric flask.

    • Dilute to the mark with the high-purity solvent.

    • Cap the flask and invert it several times to ensure thorough mixing.

    • Transfer the intermediate standard to a clearly labeled amber vial.

  • Procedure for Preparing Working Standard (1 µg/mL):

    • Using a new, dedicated pipette tip, transfer 1 mL of the 10 µg/mL intermediate standard solution into a 10 mL Class "A" volumetric flask.

    • Dilute to the mark with the high-purity solvent.

    • Cap and mix thoroughly.

    • Transfer the working standard to a new, clearly labeled amber vial for daily use.

  • Storage:

    • Store the stock and intermediate solutions at -18°C for long-term storage.

    • The working standard can be stored at 4°C for a limited period as defined by your laboratory's standard operating procedures.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_storage Storage & Use start Receive this compound Standard check_cert Verify Certificate of Analysis (Purity, Storage) start->check_cert prep_area Prepare Dedicated & Clean Workspace check_cert->prep_area gather_tools Use Dedicated & Calibrated Equipment prep_area->gather_tools stock_sol Prepare Stock Solution (if from solid) gather_tools->stock_sol intermediate_sol Prepare Intermediate Standard stock_sol->intermediate_sol Dedicated Pipette working_sol Prepare Working Standard intermediate_sol->working_sol Dedicated Pipette store_properly Store at Recommended Temperature & Protect from Light working_sol->store_properly use_in_assay Use in Analytical Assay store_properly->use_in_assay

Caption: Workflow for preventing cross-contamination during this compound standard preparation.

logical_relationships cluster_sources Sources of Contamination cluster_consequences Consequences unlabeled_std Unlabeled Ethephon Standard high_background High Background Signal unlabeled_std->high_background poor_reproducibility Poor Reproducibility unlabeled_std->poor_reproducibility instrument_carryover Instrument Carryover instrument_carryover->high_background instrument_carryover->poor_reproducibility impure_is Low Isotopic Purity impure_is->high_background shared_equipment Shared Lab Equipment shared_equipment->high_background shared_equipment->poor_reproducibility inaccurate_results Inaccurate Quantification high_background->inaccurate_results poor_reproducibility->inaccurate_results

Caption: Logical relationships between contamination sources and experimental consequences.

References

Technical Support Center: Enhancing Ionization Efficiency for Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethephon-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the ionization efficiency of this compound in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no signal for this compound, especially in matrix samples?

A1: Low or no signal for this compound is a common issue, primarily due to its high polarity. Several factors can contribute to this:

  • Ion Suppression: This is the most frequent cause. Co-eluting matrix components from the sample (e.g., salts, sugars, other polar molecules) can compete with this compound for ionization in the mass spectrometer's source, reducing its signal intensity. This effect is often more pronounced in complex matrices like fruits and vegetables.[1][2]

  • Poor Retention in Reversed-Phase Chromatography: this compound is not well-retained on traditional C18 columns, which can lead to it eluting in the void volume along with many interfering matrix components.[1]

  • Suboptimal Ionization Source Conditions: The settings of your electrospray ionization (ESI) source, such as spray voltage, gas flows, and temperature, may not be optimized for this highly polar analyte.

  • Analyte Degradation: Ethephon is known to be unstable under certain pH conditions, particularly alkaline environments.[3] Sample preparation and storage conditions should be carefully controlled.

Q2: How can I mitigate matrix effects and ion suppression for this compound analysis?

A2: Several strategies can be employed to combat matrix effects:

  • Use of an Isotopically Labeled Internal Standard: The use of this compound itself is the primary way to compensate for matrix effects. Since this compound is chemically identical to the native analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of your samples can help to normalize the matrix effects between your standards and samples.

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as the QuPPe (Quick Polar Pesticides) method, can help to remove a significant portion of matrix interferences before analysis.

Q3: What type of liquid chromatography (LC) column is best suited for this compound analysis?

A3: Due to its high polarity, specialized chromatography columns are recommended over traditional reversed-phase columns:

  • Porous Graphitic Carbon (PGC) Columns: These columns, such as Hypercarb, are effective at retaining and separating highly polar compounds like Ethephon.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which is effective for retaining polar analytes.

  • Mixed-Mode Columns: These columns combine different retention mechanisms (e.g., ion-exchange and reversed-phase) and can offer good retention and selectivity for polar compounds.

Q4: What are the recommended mass spectrometry (MS) settings for this compound?

A4: this compound is typically analyzed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Key parameters to optimize include:

  • Ionization Mode: ESI negative mode is preferred.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion pairs should be used for quantification and confirmation.

  • Source Parameters: Optimization of spray voltage, nebulizer gas, drying gas flow, and source temperature is crucial for maximizing signal intensity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No this compound peak in matrix, but visible in solvent standard Severe ion suppression from the sample matrix.- Dilute the sample extract. - Improve sample cleanup using the QuPPe method or Solid Phase Extraction (SPE). - Use a more robust chromatographic method (PGC or HILIC column) to separate this compound from matrix interferences.
Poor peak shape (tailing or fronting) - Secondary interactions with the analytical column. - Inappropriate mobile phase pH. - Strong sample solvent effect.- Switch to a PGC or HILIC column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase.
Low signal intensity across all samples - Suboptimal ESI source conditions. - Inefficient extraction from the sample matrix. - Analyte degradation.- Optimize ESI source parameters (spray voltage, gas flows, temperature). - Ensure the extraction solvent (e.g., acidified methanol) and technique are appropriate for your matrix. - Maintain acidic conditions during extraction and storage to prevent degradation.
Inconsistent retention time - Column degradation or contamination. - Insufficient column equilibration. - Changes in mobile phase composition.- Use a guard column and/or wash the column with a strong solvent. - Ensure adequate equilibration time between injections. - Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: QuPPe Sample Extraction for Plant-Based Matrices

This protocol is a generalized version of the Quick Polar Pesticides (QuPPe) method.

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of your this compound internal standard working solution to the sample.

  • Extraction: Add 10 mL of acidified methanol (1% formic acid in methanol) to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at >3,000 g for 5 minutes.

  • Filtration and Analysis: Take an aliquot of the supernatant, filter it through a 0.22 µm filter, and inject it into the LC-MS/MS system. For complex matrices, a dilution of the final extract may be necessary to reduce matrix load.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for LC-MS/MS method development.

  • LC System: UHPLC system

  • Column: Porous Graphitic Carbon (PGC), e.g., Hypercarb, 2.1 x 100 mm, 5 µm

  • Mobile Phase A: 1% acetic acid in water + 5% methanol

  • Mobile Phase B: 1% acetic acid in methanol

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Heated Electrospray (H-ESI), Negative Ion Mode

  • MRM Transitions:

    • Ethephon: Quantifier: 143.1 > 79, Qualifier: 143.1 > 107

    • This compound: 146.9 > 111.0

Quantitative Data Summary

The following tables summarize typical performance data for Ethephon analysis using methods that employ this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Limit of Quantification (LOQ) in Water 0.5 µg/L
Limit of Quantification (LOQ) in Grapes 0.050 mg/kg
Recovery in Surface Water (at 0.5 µg/L) 101%
Recovery in Surface Water (at 5.0 µg/L) 97%
RSD (within-day repeatability) < 5%
RSD (day-to-day reproducibility) < 11%

Table 2: Example MRM Transitions for Ethephon and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Polarity
Ethephon (Quantifier)143.17917Negative
Ethephon (Qualifier)143.11078Negative
This compound146.911110Negative

(Collision energy values are instrument-dependent and require optimization)

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuPPe) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenize Sample spike 2. Spike with this compound sample->spike extract 3. Add Acidified Methanol & Shake spike->extract centrifuge 4. Centrifuge extract->centrifuge filter 5. Filter Supernatant centrifuge->filter lc_separation LC Separation (PGC or HILIC) filter->lc_separation ms_detection MS/MS Detection (ESI Negative) lc_separation->ms_detection quantification Quantification using this compound ms_detection->quantification reporting Final Report quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal for this compound ion_suppression Ion Suppression start->ion_suppression poor_retention Poor LC Retention start->poor_retention bad_ionization Suboptimal Ionization start->bad_ionization dilute Dilute Sample ion_suppression->dilute cleanup Improve Cleanup (QuPPe) ion_suppression->cleanup change_column Use PGC or HILIC Column poor_retention->change_column optimize_source Optimize MS Source bad_ionization->optimize_source

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Refining QuEChERS Method for Ethephon using Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining QuEChERS-based methods for the analysis of Ethephon, utilizing Ethephon-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is Ethephon analysis challenging with the standard QuEChERS method?

A1: Ethephon is a highly polar plant growth regulator, making it difficult to extract and retain using conventional QuEChERS methods designed for non-polar to moderately polar pesticides.[1][2][3][4][5] The high water solubility of Ethephon leads to poor partitioning into the acetonitrile layer during the extraction and cleanup steps of the standard QuEChERS procedure.

Q2: What is the role of this compound in the analysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of Ethephon. Since this compound has a chemical structure and physicochemical properties nearly identical to Ethephon, it co-elutes and experiences similar matrix effects and extraction inefficiencies. By adding a known amount of this compound to the sample at the beginning of the extraction process, it is possible to correct for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.

Q3: What are the recommended extraction solvents for Ethephon in a modified QuEChERS method?

A3: Due to the high polarity of Ethephon, acidified organic solvents or water are recommended for extraction. Acidified methanol is a commonly used and effective extraction solvent in the Quick Polar Pesticides (QuPPe) method, which is a modification of QuEChERS for polar analytes. Some methods also utilize water as the primary extraction solvent.

Q4: Which analytical technique is most suitable for Ethephon detection and quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of Ethephon residues. It offers high sensitivity and selectivity, allowing for the direct analysis of this polar compound without the need for derivatization, which is often required for gas chromatography (GC) methods.

Troubleshooting Guide

This guide addresses common issues encountered during the development and application of a refined QuEChERS method for Ethephon analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Ethephon and this compound Inappropriate extraction solvent.Switch to a more polar extraction solvent like acidified methanol (e.g., methanol with 1% formic acid) as used in the QuPPe method, or consider using water.
Loss of analyte during the dispersive solid-phase extraction (dSPE) cleanup step.Optimize the dSPE sorbents. For highly polar analytes, a minimal or no cleanup approach might be necessary. If cleanup is required, evaluate the use of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) with caution, as they can potentially remove polar analytes.
Inefficient phase separation.Ensure proper salt composition and vigorous shaking during the extraction and partitioning steps to facilitate phase separation.
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of matrix components with Ethephon.Utilize matrix-matched calibration standards to compensate for matrix effects.
Inadequate sample cleanup.Optimize the dSPE cleanup procedure. Consider using a combination of sorbents like C18, PSA, and GCB, but validate to ensure no significant loss of Ethephon.
Inefficient chromatographic separation.Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of highly polar compounds like Ethephon.
Poor Peak Shape or Retention in Chromatography Use of a standard C18 reversed-phase column.Switch to a HILIC column for better retention and peak shape of Ethephon. Alternatively, ion-pairing chromatography can be explored.
Inappropriate mobile phase composition.Optimize the mobile phase. For HILIC, a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer is typically used.
Inconsistent Results and High Relative Standard Deviation (RSD) Inhomogeneous sample.Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent addition of internal standard.Use a calibrated pipette to add a precise and consistent volume of the this compound internal standard solution to every sample, blank, and calibration standard.
Variability in the extraction or cleanup procedure.Standardize all steps of the protocol, including shaking times and speeds, and centrifugation parameters.

Experimental Protocols

Refined QuEChERS Protocol for Ethephon in Fruit and Vegetable Matrices

This protocol is a modified QuEChERS method suitable for the analysis of Ethephon using this compound as an internal standard.

1. Sample Preparation:

  • Homogenize 10-15 g of the fruit or vegetable sample.

2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (1% formic acid in methanol).

  • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup (Optional, requires validation):

  • Take a 1 mL aliquot of the supernatant (methanol extract).

  • Transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the final supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions:

    • Ethephon: Monitor at least two transitions (e.g., precursor ion m/z 143 to product ions m/z 79 and m/z 107).

    • This compound: Monitor the corresponding transition (e.g., precursor ion m/z 147 to product ion m/z 111).

Visualizations

Refined_QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. dSPE Cleanup (Optional) cluster_analysis 4. Analysis Sample Homogenized Fruit/Vegetable Sample Weigh Weigh 10g into 50mL tube Sample->Weigh Add_Solvent Add 10mL Acidified Methanol Weigh->Add_Solvent Add_IS Add this compound Add_Solvent->Add_IS Add_Salts Add QuEChERS Salts Add_IS->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Aliquot1 Take 1mL Supernatant Centrifuge1->Aliquot1 Supernatant dSPE_Tube Add to dSPE Tube (MgSO4, PSA) Aliquot1->dSPE_Tube Vortex Vortex (30s) dSPE_Tube->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Supernatant LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Refined QuEChERS workflow for Ethephon analysis.

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_cleanup_issues Cleanup Issues cluster_chromatography_issues Chromatography Issues cluster_solutions Solutions Problem Analytical Problem (e.g., Low Recovery) Solvent Inappropriate Solvent? Problem->Solvent PhaseSep Poor Phase Separation? Problem->PhaseSep Sorbent Analyte Loss on dSPE? Problem->Sorbent Column Wrong Column Type? Problem->Column MobilePhase Suboptimal Mobile Phase? Problem->MobilePhase UsePolarSolvent Use Acidified Methanol/Water Solvent->UsePolarSolvent Yes OptimizeSalts Optimize Salt Composition PhaseSep->OptimizeSalts Yes ModifyCleanup Modify/Exclude dSPE Sorbent->ModifyCleanup Yes UseHILIC Use HILIC Column Column->UseHILIC Yes OptimizeGradient Optimize Mobile Phase Gradient MobilePhase->OptimizeGradient Yes

Caption: Troubleshooting logic for Ethephon analysis issues.

References

Validation & Comparative

A Comparative Guide to Ethephon Analysis: Unveiling the Advantages of Ethephon-d4 in LC-MS/MS Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ethephon, a widely used plant growth regulator, is paramount. This guide provides a comprehensive comparison of the modern Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, employing Ethephon-d4 as an internal standard, against the traditional headspace Gas Chromatography (GC) technique. Supported by experimental data, this document illuminates the superior performance and reliability of the LC-MS/MS approach.

The analysis of Ethephon residues has historically presented challenges due to its high polarity and thermal instability. Two primary analytical methodologies have emerged over the years: an indirect headspace GC method and a direct LC-MS/MS method. While both have been utilized, the latter, particularly with the use of an isotopically labeled internal standard like this compound, has demonstrated significant advantages in accuracy, precision, and reliability, especially at low concentration levels.

Method Performance Comparison

The choice of analytical method can significantly impact the quality and reliability of Ethephon residue data. The following tables summarize the quantitative performance of the LC-MS/MS method with this compound and the headspace GC method based on available validation data.

Table 1: Performance Characteristics of LC-MS/MS with this compound

ParameterMatrixResultReference
Limit of Quantification (LOQ)Water0.5 µg/L[1][2]
Soil & Sediment5 ng/g[3]
Honeybees0.005 mg/kg[4]
Grapes50 µg/kg[2]
Mean RecoveryWater (at 0.5 & 5.0 µg/L)Within 70-120%
Grapes (at 50 & 200 µg/kg)78.6-109%
Honeybees (at various levels)70-119%
Precision (RSD)Water (at 0.5 & 5.0 µg/L)≤20%
Grapes (at 50 & 200 µg/kg)2.65-6.41%
Honeybees (inter-laboratory)5.5-13.6%
Linearity (Correlation Coefficient)Grapes (10-1000 ng/mL)0.999

Table 2: Performance Characteristics of Headspace GC

ParameterMatrixResultReference
Limit of Detection (LOD)Agricultural Products0.1 ppm
Drinking Water0.05 µg/L
Mean RecoveryAgricultural Products (1-3 ppm spike)88.3-98.6%
Water (0.1-1.0 µg/L spike)88%
Precision (Coefficient of Variation)Agricultural Products (1-3 ppm spike)2.2-7.5%
Water (0.1-1.0 µg/L spike)17%
Linearity (Regression Coefficient)Ethephon Standard0.9993

While both methods demonstrate acceptable performance in certain applications, the headspace GC method is prone to producing higher and sometimes "false positive" results, particularly in processed foods and at concentrations between 10 µg/kg and 50 µg/kg. This is attributed to the indirect nature of the analysis, which measures the degradation product ethylene, and potential background interference. The direct analysis of the intact Ethephon molecule by LC-MS/MS, coupled with the use of this compound, mitigates these issues, leading to more reliable and defensible data.

The Critical Role of this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust LC-MS/MS analysis. This compound is chemically identical to Ethephon but has a different mass due to the replacement of four hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer.

Key benefits of using this compound include:

  • Compensation for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. As this compound behaves identically to Ethephon during sample preparation and ionization, any matrix effects will affect both compounds equally, allowing for accurate correction.

  • Improved Accuracy and Precision: By normalizing the response of Ethephon to that of this compound, variability introduced during sample preparation and injection is minimized, resulting in higher accuracy and precision.

  • Reliable Quantification at Low Levels: The use of an internal standard is crucial for accurate quantification at the low concentrations often required for residue analysis.

cluster_0 Benefits of this compound Internal Standard cluster_1 Factors Mitigated by this compound Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Ethephon & this compound co-elute MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Differentiated by mass Accurate Quantification Accurate Quantification MS/MS Detection->Accurate Quantification Ratio of analyte to IS Matrix Effects Matrix Effects Matrix Effects->Accurate Quantification Extraction Inefficiencies Extraction Inefficiencies Extraction Inefficiencies->Accurate Quantification Instrumental Variability Instrumental Variability Instrumental Variability->Accurate Quantification

Role of this compound in LC-MS/MS Analysis.

Experimental Protocols

LC-MS/MS Method with this compound

This method is designed for the direct, quantitative determination of Ethephon in various matrices.

  • Sample Preparation:

    • Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • For food and soil samples, perform an extraction with acidified methanol. For water samples, acidify with formic acid.

    • Vortex or shake the sample, then centrifuge to separate the solid and liquid phases.

    • Filter the supernatant into an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a suitable column for polar compounds, such as a Hypercarb or a C18 column. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component like acetonitrile.

    • Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for both Ethephon and this compound. For Ethephon, a common transition is m/z 142.9 → 107.0 for quantification. For this compound, the transition m/z 146.9 → 111.0 is often used.

  • Quantification:

    • Generate a calibration curve using standards containing known concentrations of Ethephon and a constant concentration of this compound.

    • Calculate the ratio of the peak area of Ethephon to the peak area of this compound for both the standards and the samples.

    • Determine the concentration of Ethephon in the samples by comparing their peak area ratios to the calibration curve.

Sample Homogenization Sample Homogenization Spiking with this compound Spiking with this compound Sample Homogenization->Spiking with this compound Extraction Extraction Spiking with this compound->Extraction Centrifugation & Filtration Centrifugation & Filtration Extraction->Centrifugation & Filtration LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation & Filtration->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Sample in Headspace Vial Sample in Headspace Vial Addition of Alkaline Solution Addition of Alkaline Solution Sample in Headspace Vial->Addition of Alkaline Solution Incubation (Heat) Incubation (Heat) Addition of Alkaline Solution->Incubation (Heat) Ethylene Formation Ethylene Formation Incubation (Heat)->Ethylene Formation Headspace Injection Headspace Injection Ethylene Formation->Headspace Injection GC-FID Analysis GC-FID Analysis Headspace Injection->GC-FID Analysis Quantification Quantification GC-FID Analysis->Quantification

References

Ethephon-d4 as an Internal Standard: A Comparative Guide for High-Precision Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the plant growth regulator ethephon, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Ethephon-d4 with other potential internal standards, supported by experimental data and detailed methodologies.

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (like LC-MS/MS), internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any experimental variations affect both the analyte and the standard equally.

This compound is a deuterated analog of ethephon, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard as it is chemically identical to ethephon, ensuring it co-elutes during chromatography and experiences the same matrix effects. However, its different mass allows it to be distinguished from the native ethephon by the mass spectrometer.

The Gold Standard: this compound

Stable isotope-labeled (SIL) internal standards like this compound are widely considered the gold standard in quantitative mass spectrometry. Their use significantly enhances the accuracy and precision of analytical methods by compensating for:

  • Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix.

  • Extraction Recovery: Losses of the analyte during sample preparation steps.

  • Injection Volume Variations: Inconsistencies in the amount of sample introduced into the analytical instrument.

The vast majority of modern, validated analytical methods for the determination of ethephon residues in various matrices, such as water, soil, and food products, exclusively recommend and use this compound.

Performance Data of this compound in Analytical Methods

The following table summarizes the performance of analytical methods utilizing this compound as an internal standard across different sample matrices.

ParameterMatrixMethodRecovery (%)Precision (RSD %)Limit of Quantitation (LOQ)Reference
Recovery & Precision WaterLC-MS/MS95.8 - 1012.1 - 3.40.5 µg/L[1]
Soil & SedimentLC-MS/MS85 - 105< 155 ng/g[2]
GrapesLC-MS/MS~96< 1150 µg/kg
Fruits & VegetablesGC-MS78.6 - 1092.65 - 6.41Not Specified

Alternatives to this compound: A Qualitative Comparison

While this compound is the standard, a theoretical consideration of other types of internal standards highlights its superiority. Direct, data-rich comparisons are scarce in scientific literature, as methods overwhelmingly adopt the isotope-labeled standard.

1. Structural Analogs: These are molecules with a similar, but not identical, chemical structure to the analyte. For ethephon, a potential structural analog could be another small phosphonic acid.

  • Advantages: Generally less expensive than isotopically labeled standards.

  • Disadvantages:

    • Different Retention Times: Unlikely to co-elute with ethephon, meaning they will experience different matrix effects.

    • Varying Ionization Efficiency: The response in the mass spectrometer may differ significantly from ethephon.

    • Inconsistent Recovery: May not accurately reflect the recovery of ethephon during sample preparation.

2. No Internal Standard (External Calibration): This method relies on a calibration curve generated from standards prepared in a clean solvent.

  • Advantages: Simplest and least expensive approach.

  • Disadvantages:

    • High Susceptibility to Matrix Effects: This is the most significant drawback, often leading to inaccurate results (either over or underestimation).

    • Does Not Correct for Recovery Losses: Any loss of analyte during sample preparation will not be accounted for.

    • Prone to Injection Volume Errors: Variations in injection volume directly impact the final result.

Some older or less rigorous methods, such as certain headspace GC methods that measure the ethylene released from ethephon, may not employ an internal standard. However, these methods are generally considered less accurate for trace residue analysis compared to modern LC-MS/MS methods using an internal standard.

Experimental Protocols

Below are detailed methodologies for the analysis of ethephon using this compound as an internal standard in different matrices.

Analysis of Ethephon in Water by LC-MS/MS

This method is designed for the direct determination of ethephon residues in water samples.

1. Sample Preparation:

  • Transfer 10 mL of the water sample into a suitable container.
  • Acidify the sample by adding 0.050 mL of formic acid.
  • Add a known amount of this compound internal standard solution (e.g., 0.1 mL of a 1.0 µg/mL solution).
  • Mix the sample thoroughly.
  • Transfer an aliquot to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • HPLC Column: A C18 reversed-phase column (e.g., Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm) is typically used.
  • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 95:5 v/v) is common.
  • Ionization: Electrospray ionization (ESI) in negative ion mode.
  • MS/MS Transitions:
  • Ethephon: m/z 142.9 → 107.0 (for quantification) and m/z 106.8 → 78.8 (for confirmation).
  • This compound: m/z 146.9 → 111.0.

Analysis of Ethephon in Soil and Sediment by LC-MS/MS

This method involves an extraction step prior to analysis.

1. Sample Extraction:

  • Weigh 20 g of the soil or sediment sample into a glass jar.
  • Add 40 mL of 0.7% phosphoric acid in water.
  • Extract the sample using microwave extraction (e.g., 3 minutes at 250 W).
  • Add a known amount of this compound internal standard solution (e.g., 0.40 mL of a 1 µg/mL solution) and mix well.
  • Centrifuge an aliquot of the extract to remove particulate matter.
  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally similar to those used for water analysis, with potential minor adjustments to the mobile phase gradient to optimize separation from matrix components.

Ethephon's Mode of Action: The Ethylene Signaling Pathway

Ethephon acts as a plant growth regulator by releasing ethylene, a plant hormone. Understanding the ethylene signaling pathway is crucial for researchers studying its effects.

Caption: Ethephon releases ethylene, which initiates a signaling cascade in plant cells.

Experimental_Workflow Sample Sample (e.g., Water, Soil, Fruit) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (if necessary) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Ratio of Analyte/IS) Analysis->Data Result Quantification Data->Result

Caption: A typical experimental workflow for the analysis of ethephon using an internal standard.

Conclusion

For the accurate and precise quantification of ethephon, the use of a stable isotope-labeled internal standard is indispensable. This compound has been demonstrated to be the most reliable choice, as evidenced by its widespread adoption in validated analytical methods and the excellent performance data reported. While other types of internal standards, such as structural analogs, exist in theory, their practical application for ethephon analysis is not well-documented, and they are unlikely to provide the same level of accuracy in correcting for matrix effects and other analytical variabilities. Therefore, for researchers, scientists, and drug development professionals requiring the highest quality data, this compound is the unequivocally recommended internal standard.

References

Ethephon Quantification: A Comparative Analysis of Accuracy and Precision Using Ethephon-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of the plant growth regulator Ethephon is a critical analytical task in environmental monitoring, food safety, and agricultural research. Achieving high accuracy and precision in these measurements is paramount for reliable risk assessment and regulatory compliance. The use of an isotopically labeled internal standard, Ethephon-d4, has emerged as a best practice for robust quantification, particularly in complex matrices. This guide provides a comparative analysis of analytical methods for Ethephon quantification, highlighting the enhanced accuracy and precision afforded by the incorporation of this compound.

The Role of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard is a compound added in a constant amount to the blank, calibration standards, and samples. It is a substance that is chemically similar to the analyte but is not expected to be present in the samples. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Isotopically labeled internal standards, such as this compound, are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the entire analytical process.

Superior Accuracy and Precision with this compound

The use of this compound as an internal standard significantly enhances the accuracy and precision of Ethephon quantification by compensating for matrix effects and potential analyte loss during sample processing.[1] Analytical methods employing this compound consistently demonstrate high recovery rates and low relative standard deviations (RSD), indicating a high degree of accuracy and precision.

Quantitative Data Comparison

The following tables summarize the performance of analytical methods for Ethephon quantification, demonstrating the benefits of using this compound.

Method ReferenceMatrixInternal StandardFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (µg/L)
EPA Method ET-002-W13-02[2]Surface WaterThis compound0.5 (LOQ)90 - 104< 200.5
EPA Method ET-002-W13-02[2]Surface WaterThis compound5.0 (10x LOQ)90 - 104< 200.5
Interlaboratory Study[3]CucumberThis compound (for other analytes)5090 - 104< 7Not Specified

Note: The interlaboratory study demonstrated excellent performance for other polar pesticides using their respective isotopic internal standards, and while it noted challenges with an Ethephon qualifier ion, the overall methodology supports the benefits of using internal standards for accuracy.

In contrast, methods that do not employ an isotopically labeled internal standard may be more susceptible to variability. For instance, a gas chromatography (GC) method based on the headspace sampling of ethylene generated from Ethephon reported average recoveries in the range of 88.3-98.6% with coefficients of variation from 2.2-7.5% in various agricultural products.[4] While these results are good, the use of an internal standard that co-elutes with the analyte, like in LC-MS/MS, generally provides a higher level of confidence in the results, especially in complex and varied matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summarized protocols for Ethephon quantification using this compound with LC-MS/MS.

Protocol 1: Ethephon in Water (Based on EPA Method)
  • Sample Preparation:

    • Transfer 10 mL of the water sample into a suitable container.

    • Acidify the sample with 0.050 mL of formic acid.

    • Add a known amount of this compound internal standard solution (e.g., 0.1 mL of a 1.0 µg/mL solution).

    • Stopper the container and shake well.

    • Transfer an aliquot to a vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • HPLC Column: Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Isocratic elution with 95:5 (v/v) 0.1% formic acid in water : 0.1% formic acid in acetonitrile.

    • Injection Volume: 20 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

    • Monitoring: Multiple Reaction Monitoring (MRM).

      • Ethephon Quantitation Transition: m/z 142.9 → 107.0.

      • Ethephon Confirmation Transition: m/z 106.8 → 78.8.

      • This compound Transition: m/z 146.9 → 111.0.

Protocol 2: Ethephon in Soil/Sediment (Based on EPA Method)
  • Sample Extraction:

    • Weigh 20 g of soil/sediment into a glass jar.

    • Add 40 mL of 0.7% phosphoric acid in water.

    • Extract using a microwave extractor for three minutes at 250 W.

    • Add 0.40 mL of a 1 µg/mL this compound internal standard solution and mix well.

    • Centrifuge an aliquot of the extract to remove particulates.

    • Transfer the supernatant to a vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Similar conditions as for the water analysis, with potential adjustments to the gradient or flow rate to optimize separation from matrix components.

Protocol 3: Ethephon in Food Matrices (General Approach)
  • Sample Homogenization and Extraction:

    • Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).

    • Add a known amount of this compound internal standard.

    • Extract with acidified methanol or a mixture of methanol and water with 1% formic acid.

    • Shake or vortex vigorously.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective for retaining the polar Ethephon.

    • Mass spectrometry conditions are similar to those used for water and soil analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for Ethephon quantification.

Ethephon_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Extraction (Direct Injection, Microwave, or Solvent) Spike_IS->Extraction Cleanup Centrifugation / Filtration Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase or HILIC) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode, MRM) LC_Separation->MS_Detection Integration Peak Area Integration (Ethephon & this compound) MS_Detection->Integration Calculation Concentration Calculation (Using Response Factor) Integration->Calculation Result Final Result (µg/kg or µg/L) Calculation->Result

Caption: General workflow for Ethephon quantification using an internal standard.

Signaling_Pathway_Analogy Analyte Ethephon (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Response_Analyte Analyte Response (Variable) Process->Response_Analyte Response_IS IS Response (Variable) Process->Response_IS Ratio Response Ratio (Analyte / IS) Stable Response_Analyte->Ratio Response_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship demonstrating how this compound ensures accurate quantification.

Conclusion

The data and protocols presented clearly indicate that the use of this compound as an internal standard is indispensable for achieving high-quality, reliable results in the quantification of Ethephon. It effectively mitigates the inherent variability of analytical procedures and the complexities of diverse sample matrices. For researchers, scientists, and professionals in drug development and food safety, adopting methods that incorporate isotopically labeled internal standards is a critical step towards ensuring data integrity and making sound scientific judgments.

References

A Comparative Guide to the Determination of Ethephon Residues Using Ethephon-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for ethephon, a widely used plant growth regulator. The primary focus is on methods employing ethephon-d4 as an isotopic internal standard, a technique recognized for its accuracy and reliability in residue analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering detailed experimental protocols and comparative data to aid in method selection and implementation.

Introduction

Ethephon is a systemic plant growth regulator that promotes fruit ripening, abscission, and flower induction.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in various matrices, ensuring compliance with regulatory limits and safeguarding consumer health.[2] The use of an isotopically labeled internal standard like this compound is a preferred approach in mass spectrometry-based methods as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3] This guide compares the performance of such methods with alternative techniques.

Comparative Analysis of Analytical Methods

The determination of ethephon residues is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an internal standard, this compound, is crucial for accurate quantification.[4][5] However, other methods, such as headspace gas chromatography (GC), have also been employed. The following tables summarize the performance of these methods in terms of LOD and LOQ across various sample matrices.

Table 1: Comparison of LOD and LOQ for Ethephon Analysis using LC-MS/MS with this compound

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
WaterNot Reported0.5 µg/L
Soil & SedimentNot Reported5 ng/g
Grapes, Tomatoes, Lentils0.004 mg/kg0.01 mg/kg
HoneybeesNot Reported0.05 mg/kg
CottonNot Reported40 µg/kg
Red Grapes0.01 - 0.05 mg/kgNot specified

Table 2: Comparison with Alternative Analytical Methods

MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Sample MatricesReference
Headspace GC-FIDIndirect determination via ethylene liberation0.1 ppmNot specifiedAgricultural Products
LC-MS/MS (without internal standard)Direct determination0.00024 - 0.00172 mg/kg0.0008 - 0.0052 mg/kgBean Sprouts
Nanosensor (Fluorescence Quenching)Detection using nitrogen-doped carbon quantum dots29.6 nMNot specifiedFruits and Vegetables

Experimental Protocols

Key Experiment: Determination of Ethephon in Water by LC-MS/MS with this compound Internal Standard

This protocol is based on the methodology described by the U.S. Environmental Protection Agency.

1. Preparation of Standard Solutions:

  • Ethephon Stock Solution (100 µg/mL): Accurately weigh 10 mg of ethephon analytical standard and dissolve it in 100 mL of 0.1% formic acid in water.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 0.1% formic acid in water.

  • Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with 0.1% formic acid in water to create calibration standards at concentrations such as 0.2, 0.8, 2, 5, 10, and 50 ng/mL. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 1 µg/mL).

2. Sample Preparation:

  • Transfer a 10 mL aliquot of the water sample into a suitable container.

  • Acidify the sample by adding 0.050 mL of formic acid to prevent degradation of ethephon.

  • Add a known amount of the this compound internal standard solution (e.g., 0.1 mL of a 1.0 µg/mL solution) to the sample.

  • Stopper the container and shake well.

  • Transfer an aliquot of the prepared sample into an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm particle size, or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Ethephon: m/z 142.9 → 107.0 (quantitation) and m/z 106.8 → 78.8 (confirmation).

    • This compound: m/z 146.9 → 111.0.

4. Determination of LOD and LOQ:

  • The Limit of Detection (LOD) is typically determined as the concentration that produces a signal-to-noise ratio of 3.

  • The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is often established by fortifying blank samples at various low concentrations and determining the concentration at which the recovery and relative standard deviation (RSD) are within acceptable limits (e.g., recovery of 70-120% and RSD ≤ 20%).

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Determination prep_sample 1. Sample Collection (e.g., Water, Soil, Food) spike_is 2. Spike with This compound (Internal Standard) prep_sample->spike_is extraction 3. Extraction (Matrix Dependent) spike_is->extraction lcms 5. LC-MS/MS Analysis (Negative ESI, MRM) extraction->lcms prep_standards 4. Prepare Calibration Standards (Ethephon + this compound) prep_standards->lcms calibration 6. Generate Calibration Curve (Peak Area Ratio vs. Concentration) lcms->calibration quantify 7. Quantify Ethephon in Sample calibration->quantify lod_loq 8. Determine LOD and LOQ (S/N Ratio, Fortified Blanks) quantify->lod_loq G cluster_is Internal Standard Method (this compound) cluster_alt Alternative Methods is_method LC-MS/MS with this compound is_adv Advantages: - High Accuracy & Precision - Compensates for Matrix Effects - Reliable Quantification is_method->is_adv is_disadv Disadvantages: - Higher Cost (Labeled Standard) - Requires Mass Spectrometry is_method->is_disadv alt_method Headspace GC / Other Direct Methods alt_adv Advantages: - Lower Cost (Potentially) - Simpler Instrumentation (GC-FID) alt_method->alt_adv alt_disadv Disadvantages: - Indirect & Less Specific (GC) - Prone to Matrix Interference - May Require Derivatization alt_method->alt_disadv

References

Ethephon-d4 Certified Reference Material: A Comparative Guide for Analytical Excellence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available Ethephon-d4 Certified Reference Materials (CRMs). This compound, a deuterated analog of the plant growth regulator Ethephon, is an essential tool for researchers, particularly in the development and validation of analytical methods for the quantification of Ethephon residues in various matrices. Its use as an internal standard in mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensures accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This guide summarizes the key characteristics of this compound CRMs from prominent suppliers, offers a detailed experimental protocol for a typical analytical application, and visualizes the relevant biological pathway and analytical workflow.

Comparative Analysis of this compound CRMs

The selection of a suitable CRM is critical for ensuring the quality and reliability of analytical data. The following table summarizes the specifications of this compound CRMs from several leading suppliers. It is important to note that while some key parameters are provided here, detailed information regarding the certified concentration and its uncertainty, as well as the isotopic enrichment, is typically found on the Certificate of Analysis (CoA) which is provided by the supplier upon purchase or request.

Supplier Product Name Format Purity Isotopic Enrichment Concentration Solvent Accreditation Available Package Sizes
LGC Standards This compoundNeat Solidmin 98% Chemical Purity99 atom % D--ISO 1702510 mg[1]
This compound SolutionSolution--100 µg/mLAcetoneISO 170251 mL[2]
CRM LABSTANDARD This compound SolutionSolution--100.00 mg/L, 1000.00 mg/LWater/Acetonitrile (9:1) with 0.1% HClISO 17034[3][4]1.1 mL ampoule[3]
WITEGA Laboratorien This compoundNeat Solid or SolutionHigh Chemical PurityStrong Isotopic Enrichment--CoA providedTailored pack sizes available
Vcert D4-Ethephon(IS solution)Solution--50 ppm-ISO 170341 mL

Ethephon's Mode of Action: The Ethylene Biosynthesis and Signaling Pathway

Ethephon exerts its biological effects by releasing ethylene, a key phytohormone involved in various aspects of plant growth, development, and stress responses. Understanding this pathway is crucial for researchers studying its mechanism of action.

Ethephon_Pathway cluster_breakdown Cellular Environment (pH > 4) cluster_signaling Ethylene Signaling Pathway Ethephon Ethephon (2-chloroethylphosphonic acid) Ethylene Ethylene Ethephon->Ethylene Spontaneous Decomposition Receptor Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptor Binds and inactivates CTR1 CTR1 (Constitutive Triple Response 1) Receptor->CTR1 Inhibition of activation EIN2 EIN2 (Ethylene Insensitive 2) CTR1->EIN2 Phosphorylation (inhibition) EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activation ERFs ERFs (Ethylene Response Factors) EIN3_EIL1->ERFs Activation Response Ethylene Responses (e.g., fruit ripening, senescence) ERFs->Response Transcriptional Regulation

Caption: Ethephon decomposition to ethylene and the subsequent ethylene signaling cascade in plants.

Experimental Protocol: Quantification of Ethephon in Plant Matrices using LC-MS/MS with this compound Internal Standard

This protocol provides a general workflow for the analysis of Ethephon in a plant matrix, such as fruit homogenate, using this compound as an internal standard. This method is intended as a template and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents

  • Ethephon analytical standard

  • This compound CRM solution (e.g., 100 µg/mL in a suitable solvent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Homogenized plant matrix (e.g., fruit puree)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, hydrophilic)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Standard Preparation

  • Ethephon Stock Solution (1000 µg/mL): Accurately weigh and dissolve the Ethephon analytical standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Ethephon stock solution with a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound CRM solution with the same solvent as the working standards.

3. Sample Preparation

  • Weigh 5 g (± 0.1 g) of the homogenized plant matrix into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard spiking solution to each sample, blank, and calibration standard.

  • Add 10 mL of extraction solvent (e.g., methanol with 1% formic acid).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • LC Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize the gradient to achieve good separation of Ethephon from matrix components.

  • Injection Volume: 5-10 µL

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode (ESI-). Monitor the appropriate precursor-to-product ion transitions for both Ethephon and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Ethephon to this compound against the concentration of the Ethephon standards.

  • Quantify the amount of Ethephon in the samples using the calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of Ethephon using an internal standard.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Plant Matrix (e.g., Fruit Homogenate) Spike Spike with This compound IS Sample->Spike Extraction Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) LC_MSMS->Data_Analysis Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Data_Analysis->Calibration Quantification Quantification of Ethephon in Sample Calibration->Quantification

Caption: A typical workflow for the quantitative analysis of Ethephon in a complex matrix.

References

Inter-laboratory Validation of Ethephon Analysis Using Ethephon-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methods for the determination of Ethephon, with a focus on the validation of methods utilizing Ethephon-d4 as an internal standard. The information is targeted towards researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection and implementation of robust analytical procedures.

Introduction

Ethephon is a widely used plant growth regulator that acts by releasing ethylene.[1][2] Its high polarity and acidic nature make its analysis challenging with common multiresidue methods.[1][3] To ensure accurate quantification in various matrices, stable isotope-labeled internal standards, such as this compound, are employed to compensate for matrix effects and variations during sample preparation and analysis.[4] This guide summarizes data from various studies to provide a comprehensive overview of the performance of Ethephon analysis methods validated with this compound.

Data Presentation: Performance of Ethephon Analysis using this compound

The following table summarizes the quantitative data from different studies on the analysis of Ethephon using this compound as an internal standard. The data highlights the method's performance across various matrices.

MatrixMethodLOQ (Limit of Quantitation)Recovery (%)RSD (%)Linearity (r²)Reference
WaterLC-MS/MS0.5 µg/L70-120≤20Not Specified
HoneybeesLC-MS/MS0.05 mg/kg91-1035.5-13.6 (Inter-laboratory)Confirmed (0.001-0.250 mg/kg)
CucumberLC-MS/MS0.01 mg/kg (10 ppb)90-104 (Trueness)<7 (Repeatability & Reproducibility)>0.99
Various FoodsLC-MS/MS10-50 µg/kgNot SpecifiedNot SpecifiedNot Specified
Grapes, Tomatoes, LentilsLC-MS/MS0.01 µg/kg70-120Not SpecifiedLinear up to 5 µg/kg
Soil/SedimentLC-MS/MS5 ng/gNot SpecifiedNot SpecifiedNot Specified

Comparison with Alternative Methods

While the use of an isotopically labeled internal standard like this compound with LC-MS/MS is a robust method for Ethephon analysis, other methods have also been employed.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with this compound Direct analysis of Ethephon with co-eluting internal standard for accurate quantification.High selectivity and sensitivity, compensates for matrix effects and procedural losses.Requires access to LC-MS/MS instrumentation and isotopically labeled standards.
GC with Headspace Sampling Indirect analysis by converting Ethephon to ethylene gas under alkaline conditions, followed by headspace GC analysis.Simple, rapid, and avoids tedious extraction and cleanup steps.Indirect measurement, potential for interference from other sources of ethylene, may show higher results compared to direct methods.
LC-MS/MS without Internal Standard Direct analysis of Ethephon.High selectivity and sensitivity.Prone to inaccuracies due to matrix effects and variations in extraction recovery.

Experimental Protocols

Key Experiment: Ethephon Analysis in Food Matrices using LC-MS/MS with this compound Internal Standard

This protocol is a synthesized methodology based on common practices found in the referenced literature.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize a representative portion of the sample. For samples with low water content, rehydration may be necessary.

  • Weighing: Weigh a specific amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

  • Fortification: For recovery experiments, spike blank samples with a known concentration of Ethephon standard solution.

  • Internal Standard Addition: Add a known amount of this compound internal standard solution to all samples, calibrants, and quality controls.

  • Extraction: Add an extraction solvent (e.g., acidified methanol or water with phosphoric acid) and shake vigorously. Microwave-assisted extraction can also be used for soil and sediment samples.

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.

  • Filtration: Filter the supernatant into a vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source is used.

  • Chromatographic Column: A suitable column for polar compounds, such as a C18 or a specialized polar pesticide column, is employed.

  • Mobile Phase: A gradient of aqueous formic or phosphoric acid and an organic solvent like acetonitrile or methanol is typically used.

  • Mass Spectrometry: Detection is performed in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Ethephon Transitions: m/z 143 -> 107 (quantifier) and m/z 143 -> 79 (qualifier).

    • This compound Transition: m/z 147 -> 111.

3. Quantification:

  • A calibration curve is prepared using a series of standard solutions containing known concentrations of Ethephon and a constant concentration of this compound.

  • The concentration of Ethephon in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Spiking Addition of this compound (IS) Weighing->Spiking Extraction Extraction with Acidified Solvent Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration of Extract Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Filtration->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Result Result Reporting Quantification->Result

Caption: Experimental workflow for Ethephon analysis using an internal standard.

method_comparison cluster_lcmsms_is LC-MS/MS with this compound cluster_gc Headspace GC cluster_lcmsms_no_is LC-MS/MS without IS LC_IS_Node High Accuracy & Precision Compensates for Matrix Effects GC_Node Indirect Measurement Rapid & Simple LC_No_IS_Node High Selectivity Susceptible to Matrix Effects Ethephon_Analysis Ethephon Analysis Methods Ethephon_Analysis->LC_IS_Node Ethephon_Analysis->GC_Node Ethephon_Analysis->LC_No_IS_Node

Caption: Comparison of analytical methods for Ethephon determination.

References

A Comparative Analysis of Internal vs. External Standard Methods for Ethephon Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ethephon, a widely used plant growth regulator, is critical. The choice between using an internal or external standard for calibration in chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC) can significantly impact the reliability and accuracy of the results. This guide provides a comparative analysis of these two methods, supported by experimental data and detailed protocols.

At a Glance: Internal vs. External Standard for Ethephon Analysis

An external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte (Ethephon) prepared separately from the sample. The concentration of Ethephon in the unknown sample is then determined by comparing its response to this calibration curve. This method is simpler in operation but can be susceptible to variations in injection volume and matrix effects.[1]

An internal standard method involves adding a known amount of a compound, chemically similar to the analyte but distinguishable by the analytical instrument, to both the calibration standards and the samples. For Ethephon analysis, a deuterated form, ethephon-d4, is commonly used as an internal standard.[2][3][4][5] This method helps to correct for variations in sample preparation, injection volume, and instrument response, often leading to improved precision and accuracy, especially with complex matrices.

Comparative Data on Method Performance

The following table summarizes the performance characteristics of Ethephon analysis using both external and internal standard methods, as extracted from various validated analytical protocols.

Performance MetricExternal Standard MethodInternal Standard Method (this compound)
Linearity (Correlation Coefficient, r²) > 0.999≥ 0.995
Limit of Quantification (LOQ) 3 µg/kg0.5 µg/L (in water), 5 µg/kg (in soil)
Limit of Detection (LOD) 1 µg/kgNot explicitly reported in provided abstracts, but method is sensitive for trace analysis.
Accuracy (Recovery) 84.3% - 95.1%70% - 120% (guideline range, achieved in validation)
Precision (Relative Standard Deviation, RSD) 1.31% - 3.92%≤ 20% (guideline range, achieved in validation)

Experimental Protocols

External Standard Method by GC-FPD (Based on Silane Derivatization)

This method is suitable for the determination of Ethephon residues in vegetables and fruits.

  • Sample Extraction: Homogenized samples are extracted with methanol using ultrasonic extraction, followed by a liquid-liquid extraction with ether.

  • Concentration: The extract is concentrated by blow-drying.

  • Derivatization: The dried extract is derivatized by adding 100 μL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 μL of acetonitrile, then heated at 65°C for 35 minutes.

  • GC-FPD Analysis: The derivatized sample is analyzed by a gas chromatograph equipped with a flame photometric detector (P filter).

  • Quantification: The concentration of Ethephon is determined by comparing the peak area to a calibration curve generated from external standards prepared in a similar manner.

Internal Standard Method by LC-MS/MS (for Water Samples)

This method is designed for the determination of Ethephon residues in water.

  • Sample Preparation: A 10 mL water sample is acidified with 0.050 mL of formic acid.

  • Internal Standard Spiking: A known amount of this compound internal standard (e.g., 0.1 mL of a 1.0 µg/mL solution) is added to the acidified sample.

  • LC-MS/MS Analysis: The sample is mixed and then directly injected into the LC-MS/MS system for analysis.

  • Quantification: Ethephon is quantified using the ion transition m/z 142.9→107.0, while the internal standard this compound is quantified using the transition m/z 146.9→111.0. The ratio of the peak area of Ethephon to the peak area of the internal standard is used for quantification against a calibration curve prepared with both the analyte and the internal standard.

Workflow and Pathway Diagrams

Comparative_Analysis_Workflow cluster_ES External Standard Method cluster_IS Internal Standard Method ES_Sample Sample Preparation (Extraction, Cleanup) ES_Analyze Chromatographic Analysis (GC or LC) ES_Sample->ES_Analyze ES_Std Prepare Ethephon Standard Curve ES_Quant Quantification vs. External Curve ES_Std->ES_Quant ES_Analyze->ES_Quant Result_ES Result_ES ES_Quant->Result_ES Result IS_Sample Sample Preparation with Internal Standard (IS) Spike IS_Analyze Chromatographic Analysis (GC or LC) IS_Sample->IS_Analyze IS_Std Prepare Ethephon + IS Standard Curve IS_Quant Quantification using Analyte/IS Ratio IS_Std->IS_Quant IS_Analyze->IS_Quant Result_IS Result_IS IS_Quant->Result_IS Result Start Sample Start->ES_Sample Path 1 Start->IS_Sample Path 2

Caption: Workflow for comparative analysis of Ethephon using external vs. internal standards.

Discussion and Recommendations

The choice between an internal and external standard method for Ethephon analysis depends on the specific requirements of the study, the nature of the sample matrix, and the available instrumentation.

The external standard method is straightforward and can provide good results, as demonstrated by the high correlation coefficient and good recovery rates reported. It is particularly suitable for simpler sample matrices and for routine analyses where high throughput is desired. However, its accuracy can be compromised by variations in sample injection volume and matrix effects that may suppress or enhance the analyte signal.

The internal standard method , while requiring the additional step of adding a specific internal standard (this compound), offers superior precision and accuracy, especially for complex matrices. The use of an isotopically labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement in mass spectrometry. This method effectively compensates for losses during sample preparation and variations in instrument performance. The validation data for methods using this compound show robust performance within acceptable analytical guidelines.

For researchers requiring the highest level of accuracy and reliability in Ethephon quantification, particularly in complex biological or environmental samples, the use of an internal standard is highly recommended . For less complex matrices or in situations where an isotopic standard is not available, a carefully validated external standard method can still be a viable option.

References

Cross-Validation of Analytical Methods for Ethephon Quantification Using Ethephon-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods cross-validated for the quantification of Ethephon, a widely used plant growth regulator. The focus is on methods employing Ethephon-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in complex matrices. The use of a SIL-IS like this compound is a cornerstone of robust analytical method validation, as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.[1] This guide will delve into the experimental data and protocols that underscore the reliability of this approach.

Performance Comparison of Analytical Methods Utilizing this compound

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for the determination of Ethephon in different matrices using this compound as an internal standard. These methods demonstrate the suitability of this compound for achieving low detection limits and high precision.

Table 1: Method Performance in Environmental Matrices

MatrixMethodLOQ (Limit of Quantitation)RecoveriesPrecision (RSD)Reference
WaterLC-MS/MS0.5 ng/mL[2]70-120%≤20%[3]
Soil & SedimentMicrowave-assisted extraction followed by LC-MS/MS5 ng/g[4]Not explicitly stated, but method validatedNot explicitly stated, but method validated[4]

Table 2: Method Performance in Food Matrices

MatrixMethodLOQ (Limit of Quantitation)RecoveriesPrecision (RSD)Reference
GrapesHILIC-LC-MS/MS50 µg/kg~96%<5% (within-day), <11% (day-to-day)
Fruits & Vegetables (general)GC/MS0.01-0.1 µg/g (spiking levels)78.6-109%2.65-6.41%
Agricultural Products (general)GC with headspace sampling0.1 ppm (detection limit)88.3-98.6%2.2-7.5%
BananasLC-MS/MS2.7 mg/kgNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are protocols for the determination of Ethephon using this compound.

Protocol 1: Determination of Ethephon in Water by LC-MS/MS

1. Sample Preparation:

  • Transfer 10 mL of the water sample into a suitable container.

  • Acidify the sample by adding 0.050 mL of formic acid.

  • Fortify the sample with 0.1 mL of a 1.0 µg/mL this compound internal standard solution.

  • Shake the sample to ensure thorough mixing.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Phenomenex Aqua C18, 4.6 mm x 150 mm, 3 µm particle size.

  • Mobile Phase: Isocratic elution with 95:5 (v/v) 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile.

  • Injection Volume: 20 µL.

  • Mass Spectrometry: AB Sciex API 5500 MS with electrospray ionization (ESI) in negative ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM).

    • Ethephon Quantitation Transition: m/z 142.9 → 107.0

    • Ethephon Confirmation Transition: m/z 106.8 → 78.8

    • This compound Internal Standard Transition: m/z 146.9 → 111.0

Protocol 2: Determination of Ethephon in Soil and Sediment by LC-MS/MS

1. Sample Extraction:

  • Weigh 20 g of soil or sediment into a 125 mL glass jar.

  • Add 40 mL of 0.7% phosphoric acid in water.

  • Place the jar in a microwave extractor and stir.

  • Extract for three minutes at 250 W.

  • Add 0.40 mL of 1 µg/mL this compound internal standard solution and mix well.

  • Centrifuge an aliquot of the extract at 10,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Phenomenex Aqua C18, 150 mm X 4.6 mm, 3 µm particle size.

  • Mass Spectrometry: ABSciex API 4000 chromatograph/mass spectrometer with electrospray ionization (ESI).

  • Quantification: Based on the comparison of peak areas of the analyte to the this compound internal standard.

Protocol 3: Determination of Ethephon in Grapes by HILIC-LC-MS/MS

1. Sample Preparation:

  • Homogenize the grape sample.

  • Perform a methanolic extraction.

  • Add this compound as a surrogate internal standard.

  • No clean-up step is required.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mass Spectrometry: Triple quadrupole mass spectrometer working in negative electrospray ionization mode.

  • Analysis Time: Approximately 10 minutes for sample extraction and 10 minutes for determination.

Workflow and Process Diagrams

Visualizing the analytical workflow provides a clear understanding of the entire process from sample collection to data analysis.

General Analytical Workflow for Ethephon Quantification using this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Grapes, etc.) Homogenize Homogenization (for solid matrices) Sample->Homogenize Solid Samples Spike Spike with This compound Internal Standard Sample->Spike Liquid Samples Homogenize->Spike Extract Extraction (e.g., direct injection, microwave, methanolic) Spike->Extract Centrifuge Centrifugation/ Filtration Extract->Centrifuge LC_MS LC-MS/MS Analysis (e.g., C18, HILIC) Centrifuge->LC_MS Prepared Sample Quantify Quantification (Peak Area Ratio vs. Calibration Curve) LC_MS->Quantify Raw Data Report Reporting (Final Concentration) Quantify->Report

Caption: General workflow for Ethephon analysis.

The use of an isotopically labeled internal standard such as this compound is a critical component in the development of robust and reliable analytical methods for residue analysis. The data presented in this guide demonstrates that methods cross-validated with this compound achieve the necessary sensitivity, accuracy, and precision for regulatory compliance and research applications.

References

Enhancing Analytical Method Robustness for Ethephon Residue Analysis: A Comparative Guide to the Ethephon-d4 Isotopic Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the plant growth regulator Ethephon, achieving method robustness is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of analytical methods for Ethephon, with a focus on the significant advantages conferred by the use of its deuterated internal standard, Ethephon-d4.

The determination of Ethephon residues in various matrices, including environmental samples and agricultural commodities, presents analytical challenges due to its high polarity and potential for degradation.[1][2][3] The use of an isotopically labeled internal standard, such as this compound, is a powerful technique to mitigate these challenges and enhance method robustness. This guide outlines the experimental data supporting the use of this compound and provides detailed protocols for its implementation and robustness testing.

Comparative Analysis of Analytical Methods

The primary analytical technique for the sensitive and selective determination of Ethephon is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] The robustness of this method is significantly improved by incorporating this compound as an internal standard. The principle of isotopic dilution mass spectrometry is to add a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and chromatographic separation, thus compensating for variations in sample preparation and instrumental response.

Key Performance Parameter Comparison

The following table summarizes the typical performance characteristics of Ethephon analysis with and without the use of this compound as an internal standard, based on data from various validated methods.

Performance ParameterMethod without Internal Standard (External Calibration)Method with this compound Internal Standard (Isotopic Dilution)Key Advantages of Using this compound
Accuracy (Recovery) 70-120% (highly matrix-dependent)78-109% (consistent across matrices)Compensates for matrix effects and variations in extraction efficiency, leading to more accurate results.
Precision (RSD) ≤20% (can be higher with complex matrices)2.65-6.41%Corrects for random variations in sample handling and instrument performance, improving reproducibility.
**Linearity (R²) **≥0.99≥0.999Improves the reliability of the calibration curve over a wider concentration range.
Limit of Quantification (LOQ) 0.5 µg/L to 2.7 mg/kg (matrix dependent)0.01 mg/kg to 0.5 µg/LCan potentially improve signal-to-noise by normalizing against a consistent internal standard signal.
Robustness Susceptible to variations in pH, temperature, and matrix composition.More resilient to minor variations in experimental conditions.The internal standard co-elutes with the analyte, experiencing the same chromatographic variations.

Experimental Protocols

A robust analytical method requires a well-defined and validated experimental protocol. The following is a detailed methodology for the analysis of Ethephon in various matrices using this compound as an internal standard, based on established methods.

Sample Preparation and Extraction
  • Sample Homogenization : Weigh a representative portion of the sample (e.g., 10 g for fruits and vegetables, 20 g for soil) into a centrifuge tube. For dry samples, rehydration may be necessary.

  • Internal Standard Spiking : Add a known amount of this compound working solution to each sample, calibrant, and quality control sample.

  • Extraction : Add the extraction solvent (e.g., water with 0.7% phosphoric acid for soil, or acidified methanol for plant matrices) and homogenize using a high-speed blender or shaker.

  • Centrifugation : Centrifuge the samples to separate the solid matrix from the liquid extract.

  • Filtration : Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column : A column suitable for polar analytes, such as a Hypercarb or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.

  • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically used.

  • Mass Spectrometry : The analysis is performed on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Ethephon142.9107.078.8
This compound146.9111.0-
Robustness Testing Protocol

Robustness testing evaluates the reliability of an analytical method with respect to deliberate variations in method parameters. The Youden test is an efficient approach for this, requiring a limited number of experiments to assess the impact of multiple factors.

  • Identify Critical Parameters : Select critical analytical parameters to be varied. Examples include:

    • pH of the extraction solvent (± 0.2 units)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Define Experimental Design : Create a fractional factorial design (Youden test) where a limited number of experiments cover different combinations of the selected parameter variations.

  • Execute Experiments : Analyze a standard solution and a spiked sample at each experimental condition.

  • Evaluate Results : Calculate the recovery and relative standard deviation for each experiment. A method is considered robust if the results remain within the acceptance criteria (e.g., recovery within 80-120%, RSD < 15%) across all tested variations. The use of this compound is expected to result in significantly lower variability in the outcomes of the robustness tests compared to a method relying on external calibration.

Visualizing the Workflow and Logic

To further clarify the experimental process and the logical advantage of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spiking with this compound Homogenize->Spike Extract Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC LC Separation Filter->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Ratio to this compound) Integrate->Calculate Result Final Result Calculate->Result

Figure 1: Experimental workflow for Ethephon analysis using this compound.

Logical_Relationship cluster_without Without Internal Standard cluster_with With this compound Internal Standard V1 Sample Preparation Variability R1 Inaccurate Result V1->R1 V2 Instrumental Variability V2->R1 V3 Sample Preparation Variability IS This compound (Experiences Same Variability) V3->IS Comp Compensation by Ratio Calculation V3->Comp V4 Instrumental Variability V4->IS V4->Comp IS->Comp R2 Robust & Accurate Result Comp->R2

Figure 2: Logical advantage of using an internal standard for robustness.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Ethephon provides a significant improvement in method robustness, accuracy, and precision. By compensating for variations inherent in the analytical process, from sample preparation to instrumental analysis, the isotopic dilution method ensures the generation of high-quality, reliable data. For laboratories conducting routine monitoring, research, or product development involving Ethephon, the adoption of this methodology is strongly recommended to ensure data integrity and defensibility.

References

Evaluating Linearity and Range for Ethephon Analysis: A Comparative Guide to Using Ethephon-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is fundamental to reliable study outcomes. In the analysis of the plant growth regulator Ethephon, establishing a robust and linear analytical method is critical. This guide provides a comparative evaluation of analytical methodologies for Ethephon, focusing on the linearity and range achievable with the use of an isotopically labeled internal standard, Ethephon-d4, versus an external standard method.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted gold standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares near-identical physicochemical properties with Ethephon, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This intrinsic similarity provides effective compensation for variations in extraction recovery and matrix effects, ultimately leading to higher accuracy and precision.

This guide presents a comparison of key performance characteristics of analytical methods for Ethephon, with a focus on linearity and analytical range. The data is compiled from validated methods, primarily those outlined in regulatory documents and scientific literature.

Performance Comparison: this compound Internal Standard vs. External Standard Method

The following tables summarize the quantitative performance characteristics for the determination of Ethephon using an internal standard (this compound) and an external standard method.

Table 1: Linearity and Range Data

ParameterMethod with this compound Internal StandardExternal Standard Method
Linearity (r²) ≥0.995[1][2]0.9999[3]
Linear Range 0.2 - 50 ng/mL (in water)[2][4]20 - 2000 µg/L (in walnut blank medium)
0.8 - 100 ng/mL (in soil)
Limit of Quantitation (LOQ) 0.5 ng/mL (in water)0.1 mg/kg (in walnuts)
5 ng/g (in soil)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for establishing linearity and range using both the this compound internal standard and external standard methods.

Method 1: Ethephon Analysis using this compound Internal Standard (LC-MS/MS)

This protocol is adapted from validated methods for the analysis of Ethephon in water.

1. Preparation of Standard Solutions:

  • Ethephon Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Ethephon reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1% formic acid in water.

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 0.1% formic acid in water.

  • This compound Working Solution (1 µg/mL): Dilute the this compound stock solution with 0.1% formic acid in water.

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the Ethephon stock solution with 0.1% formic acid in water to achieve concentrations ranging from 0.2 ng/mL to 50 ng/mL. To each calibration standard, add a fixed volume of the this compound working solution to achieve a constant concentration of the internal standard in all standards and samples.

2. Sample Preparation (Water):

  • Transfer 10 mL of the water sample into a suitable container.

  • Add a fixed volume of the this compound working solution.

  • Vortex to mix.

3. LC-MS/MS Analysis:

  • LC Column: Phenomenex Aqua C18 (150 mm x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 95:5 v/v).

  • Injection Volume: 20 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • Ethephon: m/z 142.9 → 107.0 (quantitation) and 142.9 → 78.8 (confirmation).

    • This compound: m/z 146.9 → 111.0.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ethephon to this compound against the concentration of Ethephon.

  • Perform a linear regression analysis, typically with 1/x weighting.

  • The linearity is considered acceptable if the correlation coefficient (r²) is ≥0.995.

Method 2: Ethephon Analysis using External Standard Method (UPLC-MS/MS)

This protocol is based on a method for the analysis of Ethephon in walnuts.

1. Preparation of Standard Solutions:

  • Ethephon Stock Solution (100 mg/L): Accurately weigh an appropriate amount of Ethephon standard and dissolve in acetonitrile.

  • Calibration Standards: Prepare a series of at least seven calibration standards by diluting the Ethephon stock solution with a blank walnut matrix extract to achieve concentrations ranging from 20 µg/L to 2000 µg/L.

2. Sample Preparation (Walnuts):

  • Homogenize the walnut sample.

  • Extract a 5 g portion with a formic acid aqueous solution.

  • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Filter the final extract before analysis.

3. UPLC-MS/MS Analysis:

  • LC Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient of water/methanol with 0.1% formic acid.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an ESI source in negative ion mode.

  • MRM Transitions: Ethephon: m/z 142.8 → 106.8 (quantitation) and 142.8 → 78.7 (confirmation).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Ethephon against its concentration.

  • Perform a linear regression analysis.

  • The linearity is demonstrated by a high correlation coefficient (e.g., R² = 0.9999).

Visualizing the Workflow and Principles

To further elucidate the experimental and logical processes, the following diagrams are provided.

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_analyte Ethephon Stock Solution cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is This compound Stock Solution working_is This compound Working Solution stock_is->working_is working_is->cal_standards spiked_sample Sample + IS working_is->spiked_sample lcms LC-MS/MS System cal_standards->lcms sample Test Sample sample->spiked_sample spiked_sample->lcms peak_areas Measure Peak Areas (Analyte & IS) lcms->peak_areas ratio Calculate Peak Area Ratio (Analyte/IS) peak_areas->ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio->cal_curve quantify Quantify Ethephon in Sample cal_curve->quantify

Caption: Workflow for Ethephon analysis using an internal standard.

G cluster_logic Principle of Internal Standard Method A Analyte (Ethephon) B Sample Preparation (e.g., extraction) A->B IS Internal Standard (this compound) IS->B B->A Variability Affects Both B->IS Variability Affects Both C LC Injection B->C C->A Variability Affects Both C->IS Variability Affects Both D Ionization in MS C->D D->A Variability Affects Both D->IS Variability Affects Both E Ratio (Analyte/IS) remains constant, correcting for variations D->E Variability Affects Both

Caption: Logical diagram of the internal standard principle.

References

Performance comparison of GC-MS vs LC-MS for Ethephon with Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Ethephon, with the use of its deuterated internal standard, Ethephon-d4.

Ethephon, a widely used plant growth regulator, poses a significant analytical challenge due to its high polarity and non-volatile nature. Accurate quantification in various matrices is crucial for regulatory compliance and safety assessment. This guide provides a detailed comparison of two powerful analytical techniques, GC-MS and LC-MS, for the determination of Ethephon, offering insights into their respective strengths and weaknesses to aid in method selection and development.

The Contenders: GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a workhorse in analytical laboratories. However, the analysis of polar compounds like Ethephon necessitates a derivatization step to increase volatility and thermal stability for successful separation in the gas phase.[1][2][3] This indirect approach can be laborious and time-consuming.[1][2] An alternative GC-based method involves the alkaline decomposition of Ethephon to ethylene gas, which is then measured by headspace GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), has emerged as a more direct and sensitive technique for the analysis of polar and thermally labile compounds. LC-MS methods for Ethephon typically employ either reversed-phase chromatography with ion-pairing agents or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention and separation. The use of an isotopically labeled internal standard, such as this compound, is a common and recommended practice in both techniques to compensate for matrix effects and improve the accuracy and precision of quantification.

Performance Metrics: A Head-to-Head Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative data for the analysis of Ethephon using both GC-MS and LC-MS, compiled from various studies.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1.0 µg/kg - 0.1 ppm0.02 mg/kg - 0.92 mg/kg
Limit of Quantitation (LOQ) 0.1 µg/L - 2 ng/g0.5 µg/L - 2.7 mg/kg
**Linearity (R²) **>0.99>0.99
Recovery 78 - 98.6%70 - 120%
Sample Preparation Derivatization or headspace analysis requiredDirect injection, SPE, or ion-pairing
Analysis Time Generally longer due to sample prepFaster, more direct analysis
Matrix Effects Can be significant, requires careful managementSignificant, often mitigated by internal standards and matrix-matched calibration

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both GC-MS and LC-MS analysis of Ethephon.

GC-MS with Derivatization (Methylation)

This protocol involves the conversion of Ethephon to its more volatile methyl ester derivative prior to GC-MS analysis.

1. Sample Preparation and Extraction:

  • Homogenize the sample matrix.

  • Extract a known weight of the homogenized sample with a suitable solvent such as ethyl acetate.

  • Spike the sample with this compound internal standard solution.

  • Vortex and centrifuge the sample.

2. Derivatization:

  • Take an aliquot of the supernatant.

  • Add a methylation agent, such as (trimethylsilyl)diazomethane (TMSD) in a suitable solvent mixture (e.g., methanol/ethyl acetate).

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Neutralize any excess derivatizing agent.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of the derivatized Ethephon and internal standard.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) or full scan mode.

  • Monitored Ions: Select characteristic ions for the methylated derivatives of Ethephon and this compound for quantification and confirmation.

LC-MS/MS with Direct Injection

This protocol outlines a direct analysis of Ethephon without the need for derivatization.

1. Sample Preparation and Extraction:

  • Homogenize the sample matrix.

  • Weigh a representative portion of the homogenized sample.

  • Add an extraction solvent, typically acidified methanol or a water/dichloromethane mixture.

  • Spike with this compound internal standard solution.

  • Shake or vortex the sample, followed by centrifugation.

  • Filter the supernatant before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column or a HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly used. For ion-pairing chromatography, an agent like tetrabutylammonium acetate (TBA) can be added to the sample extract.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode is typically used.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ethephon and this compound. Common transitions for Ethephon include m/z 143 -> 107 and 143 -> 79.

Analytical Workflow Visualization

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS analysis of Ethephon.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (+ this compound) Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection Quantification Quantification GCMS->Quantification

Caption: GC-MS analytical workflow for Ethephon.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (+ this compound) Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Injection Quantification Quantification LCMS->Quantification

Caption: LC-MS/MS analytical workflow for Ethephon.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS are capable of providing reliable and sensitive quantification of Ethephon. The choice between the two techniques will depend on several factors, including the specific application, available instrumentation, desired sample throughput, and the complexity of the sample matrix.

LC-MS/MS offers a more direct, faster, and often more sensitive approach, avoiding the need for derivatization. This makes it particularly well-suited for high-throughput screening and the analysis of complex biological matrices. The use of an internal standard like this compound is crucial to mitigate the significant matrix effects often encountered in LC-MS.

GC-MS , while requiring a more involved sample preparation process, can still provide excellent accuracy and precision. For laboratories with established GC-MS platforms and expertise in derivatization techniques, it remains a viable option. The indirect headspace GC-MS method can also be a simple and rapid alternative for certain applications.

Ultimately, careful method development and validation are paramount to ensure the accuracy and reliability of Ethephon residue analysis, regardless of the chosen technique. The use of an appropriate internal standard, such as this compound, is strongly recommended for both GC-MS and LC-MS methods to achieve the highest quality data.

References

Safety Operating Guide

Safe Disposal of Ethephon-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ethephon-d4, a deuterated analog of the plant growth regulator Ethephon, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper and compliant disposal of this compound.

Hazard Identification and Classification

Ethephon and its deuterated form are classified as hazardous materials. Understanding its primary hazards is the first step in safe handling and disposal.

Primary Hazards:

  • Corrosive: Causes irreversible eye damage and skin burns.[1][2]

  • Harmful if Swallowed or Inhaled: Can be toxic if ingested or if its dusts or mists are inhaled.[2][3][4]

  • Toxic in Contact with Skin: Can be absorbed through the skin, causing systemic effects.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Due to these hazards, this compound waste is considered hazardous waste and must be managed according to federal, state, and local regulations. The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Body Protection Lab coat, long-sleeved shirt, and long pants.
Respiratory Protection Use in a well-ventilated area. If dusts or mests may be generated, a NIOSH-approved respirator is recommended.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Absorb the spill with an inert material such as sand, vermiculite, or other non-combustible absorbent material.

  • Place the absorbed material into a designated, labeled container for hazardous waste.

  • Clean the spill area with a suitable decontamination solution.

Large Spills:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • If safe to do so, stop the source of the leak.

  • Contain the spill using dikes of absorbent material to prevent it from entering drains or waterways.

  • Follow your institution's hazardous material spill response protocol and contact your Environmental Health and Safety (EHS) department.

Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Improper disposal is a violation of federal law.

Step-by-Step Disposal Guide:

  • Containerization:

    • Place this compound waste in a clearly labeled, sealed, and non-reactive container. The container must be compatible with the chemical to prevent corrosion or reaction.

    • Label the container with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Segregation:

    • Store the this compound waste separately from incompatible materials. Ethephon is incompatible with strong bases, zinc, tin, aluminum, and their alloys.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

    • Follow your institution's guidelines for hazardous waste storage time limits, which vary based on the amount of waste generated.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

Triple Rinse Procedure: A commonly accepted method for decontaminating empty containers is the triple rinse procedure.

  • Empty the remaining contents into the appropriate application equipment or a designated waste container.

  • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, if appropriate for the formulation).

  • Recap the container and shake for at least 10 seconds.

  • Pour the rinsate into a collection container for hazardous waste.

  • Repeat this rinsing procedure two more times.

After triple rinsing, the container may be disposed of according to your institution's policies, which may include recycling or disposal as non-hazardous waste. Always confirm with your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ethephon_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs ppe->spill containerize Containerize in a Labeled, Sealed, Compatible Container label_waste Label as 'Hazardous Waste' and 'this compound' containerize->label_waste segregate Segregate from Incompatible Materials label_waste->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill->containerize No small_spill Small Spill Procedure: Absorb, Containerize, Clean spill->small_spill Yes, Small large_spill Large Spill Procedure: Evacuate, Contain, Call EHS spill->large_spill Yes, Large small_spill->containerize large_spill->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste management and your material's Safety Data Sheet (SDS). Adherence to all applicable federal, state, and local regulations is mandatory.

References

Essential Safety and Logistical Information for Handling Ethephon-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethephon-d4. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that Ethephon, the parent compound of this compound, is corrosive, causes severe skin burns and eye damage, is toxic in contact with skin, and is harmful if swallowed or inhaled, a comprehensive suite of personal protective equipment is mandatory.[1][2][3]

Primary Engineering Control: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.

1. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are required at all times when handling this compound.

  • Face Shield: A face shield must be worn in addition to safety goggles when there is a risk of splashing, such as during solution preparation or transfer of larger quantities.[4]

2. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable. Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed promptly and disposed of as hazardous waste.

  • Laboratory Coat: A chemical-resistant laboratory coat or apron should be worn over personal clothing.

  • Coveralls: For larger quantities or in situations with a higher risk of exposure, disposable chemical-resistant coveralls are recommended.

  • Footwear: Closed-toe shoes are required. For significant spill risks, chemical-resistant shoe covers or boots should be worn.

3. Respiratory Protection:

  • When handled in a properly functioning chemical fume hood, respiratory protection is generally not required.

  • In the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Quantitative Safety Data

The following table summarizes key toxicity data for Ethephon. This data should be considered when assessing the risks associated with handling this compound.

ParameterValueSpeciesRouteReference
Acute Oral LD50 1.6 g/kgRatOral
3400 - 4229 mg/kgRatOral
Acute Dermal LD50 >5 g/kgRabbitDermal
Acute Inhalation LC50 >4.5 mg/LRatInhalation
Human NOEL (Plasma Cholinesterase Inhibition) <0.5 mg/kg/dayHumanOral
Acceptable Daily Intake (ADI) 0.05 mg/kg bwHuman-
Acute Reference Dose (ARfD) 0.05 mg/kg bwHuman-

NOEL: No-Observed-Effect-Level ADI: Acceptable Daily Intake ARfD: Acute Reference Dose

Operational Plan: Laboratory Handling of this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory environment.

1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • All handling of solid this compound and preparation of its solutions must be conducted in a chemical fume hood.

  • Use a dedicated set of spatulas and weighing papers for handling the solid compound.

  • When weighing, use an analytical balance inside the fume hood or a containment enclosure.

2. Solution Preparation:

  • This compound is soluble in water and polar organic solvents such as methanol, ethanol, and acetone.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • Be aware that aqueous solutions of Ethephon are stable below pH 4.0. Above this pH, it decomposes to ethylene, phosphate, and chloride ions.

3. Experimental Use:

  • Keep all containers of this compound tightly sealed when not in use.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Avoid contact with incompatible materials such as strong bases and metals like zinc, tin, and aluminum.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.

  • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium bicarbonate) followed by water.

  • For large spills, evacuate the area and contact the institutional safety office.

5. Decontamination:

  • All glassware and equipment that have been in contact with this compound must be decontaminated.

  • Rinse contaminated items with a suitable solvent, followed by a wash with a decontamination solution. A final rinse with water is recommended.

  • Dispose of all rinsates as hazardous waste.

Disposal Plan

1. Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, gloves, absorbent materials) must be collected in a designated, sealed, and labeled hazardous waste container.

  • All liquid waste containing this compound, including unused solutions and rinsates, must be collected in a separate, labeled hazardous waste container.

2. Inactivation of Small Quantities:

  • For small quantities of this compound solutions, chemical inactivation through hydrolysis under alkaline conditions can be performed.

  • Procedure:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add the this compound solution to a solution of sodium hydroxide (NaOH) or another suitable base, while stirring, to raise the pH above 7.

    • Allow the mixture to stand for a sufficient time to ensure complete hydrolysis. The rate of decomposition is pH-dependent.

    • Neutralize the resulting solution before disposal down the drain with copious amounts of water, in accordance with local regulations.

3. Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent.

  • The rinsate from the container cleaning must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B C Gather Materials B->C D Weigh Solid this compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware F->G H Clean Work Area G->H I Collect Waste H->I J Inactivate Small Quantities (Alkaline Hydrolysis) I->J L Triple-Rinse & Dispose of Containers I->L K Dispose of Hazardous Waste J->K M Doff PPE L->M

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.